Product packaging for Monolaurin(Cat. No.:CAS No. 142-18-7)

Monolaurin

Cat. No.: B1676723
CAS No.: 142-18-7
M. Wt: 274.40 g/mol
InChI Key: ARIWANIATODDMH-UHFFFAOYSA-N
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Description

1-monolauroylglycerol is a 1-monoglyceride with dodecanoyl (lauroyl) as the acyl group. It is a 1-monoglyceride and a dodecanoate ester.
RN given refers to cpd with unspecified monolaurin locant

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30O4 B1676723 Monolaurin CAS No. 142-18-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroxypropyl dodecanoate
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InChI

InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,16-17H,2-13H2,1H3
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InChI Key

ARIWANIATODDMH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
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Molecular Formula

C15H30O4
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DSSTOX Substance ID

DTXSID5041275
Record name 1-Monolaurin
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Molecular Weight

274.40 g/mol
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Physical Description

Pellets or Large Crystals, Liquid
Record name Dodecanoic acid, 2,3-dihydroxypropyl ester
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Record name Dodecanoic acid, monoester with 1,2,3-propanetriol
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CAS No.

142-18-7, 27215-38-9, 67701-26-2
Record name 1-Monolaurin
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Record name Glyceryl monolaurate
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Record name Lauric acid, monoester with glycerol
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Record name GLYCERYL 1-LAURATE
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Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Monolaurin Against Enveloped Viruses

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Monolaurin, the monoglyceride of lauric acid, is a naturally occurring compound found in coconut oil and human breast milk, recognized for its broad-spectrum antimicrobial properties.[1] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its antiviral activity, with a primary focus on enveloped viruses. The core mechanism involves the disruption and disintegration of the viral lipid envelope, a process driven by this compound's amphiphilic nature.[2][3][4] Additionally, this compound has been shown to interfere with multiple stages of the viral lifecycle, including host-cell binding, entry, and late-stage assembly and maturation.[2][5][6] It also exhibits immunomodulatory effects, influencing host-cell signaling pathways and cytokine responses.[7][8] This document synthesizes quantitative data from key studies, outlines detailed experimental protocols for assessing antiviral efficacy, and provides visual diagrams of the key mechanisms and workflows to support further research and development in this area.

Core Mechanism of Action: Viral Envelope Disruption

The primary and most well-documented mechanism of this compound's antiviral action is the physical disruption of the viral envelope.[9][10] Enveloped viruses are surrounded by a lipid bilayer derived from the host cell, which is crucial for their stability, infectivity, and entry into new host cells.[6][11]

This compound (also known as glycerol monolaurate or GML) is an amphiphilic molecule, possessing a polar glycerol head and a non-polar 12-carbon lauric acid tail.[8] This structure allows it to readily insert itself into the lipid bilayer of the viral envelope.[7][12] The integration of this compound molecules into the membrane is believed to destabilize its structure in several ways:

  • Increased Fluidity and Permeability: The insertion of the fatty acid chains perturbs the tightly packed phospholipid arrangement, increasing the fluidity and permeability of the membrane.[13]

  • Membrane Solubilization: At sufficient concentrations, this compound acts like a surfactant, solubilizing the lipids and phospholipids in the envelope, which leads to the complete disintegration of the protective membrane.[3][6][11]

This destruction of the viral envelope exposes the viral nucleocapsid to the external environment, leading to the inactivation of the virus and rendering it non-infectious.[4][6] This physical mode of action is advantageous as it is less likely to lead to the development of viral resistance compared to mechanisms that target specific viral enzymes.

G cluster_0 Mechanism of Viral Envelope Disruption Virus Enveloped Virus (Intact Lipid Bilayer) Interaction This compound integrates into viral envelope Virus->Interaction This compound This compound Molecules This compound->Interaction Disruption Lipid Bilayer Destabilized (Increased Permeability) Interaction->Disruption causes Disintegration Envelope Disintegrates Disruption->Disintegration leads to Inactivation Viral Inactivation Disintegration->Inactivation results in G cluster_1 Viral Life Cycle & Points of this compound Inhibition Attachment 1. Attachment & Co-receptor Binding Entry 2. Entry & Fusion Attachment->Entry Replication 3. Replication & Protein Synthesis Entry->Replication Assembly 4. Assembly Replication->Assembly Release 5. Maturation & Release (Budding) Assembly->Release This compound This compound This compound->Attachment Inhibits This compound->Assembly Inhibits This compound->Release Inhibits G cluster_2 Experimental Workflow: Virucidal Suspension Test start Start prep_virus Prepare Virus Stock (Known Titer) start->prep_virus prep_mono Prepare this compound & Vehicle Control Solutions start->prep_mono mix Mix Virus with this compound (Test) & Vehicle (Control) prep_virus->mix prep_mono->mix incubate Incubate for Defined Contact Time & Temp mix->incubate dilute Perform Serial Dilutions to Neutralize Compound incubate->dilute infect Inoculate Cell Monolayers with Diluted Samples dilute->infect incubate_cpe Incubate Plates & Observe for Cytopathic Effect (CPE) infect->incubate_cpe calculate Calculate Viral Titers & Log Reduction incubate_cpe->calculate end_node End calculate->end_node

References

Elucidation of Monolaurin's Antibacterial Activity on Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Monolaurin, a monoester formed from lauric acid, has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides an in-depth analysis of the mechanisms underlying this compound's bactericidal and bacteriostatic effects. The primary mode of action involves the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell death. Furthermore, this compound has been shown to interfere with critical signaling pathways, including those involved in virulence factor production, thereby attenuating bacterial pathogenicity. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the proposed mechanisms and affected signaling pathways to facilitate a comprehensive understanding for research and development applications.

Core Antibacterial Mechanisms of this compound

This compound exerts its antibacterial effects through a multi-faceted approach, primarily targeting the bacterial cell envelope and interfering with essential cellular processes.

Disruption of the Bacterial Cell Membrane

The principal mechanism of this compound's antibacterial activity is the physical disruption of the Gram-positive bacterial cell membrane.[1][2][3][4] Being amphipathic, this compound integrates into the lipid bilayer of the bacterial cell membrane.[2] This integration disrupts the membrane's integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell lysis and death.[1][3] Scanning electron microscopy has visually confirmed morphological changes in bacteria such as Staphylococcus aureus after treatment with this compound, showing cell elongation and swelling of the outer membrane.[5]

Interference with Signal Transduction

Beyond direct membrane damage, this compound interferes with bacterial signal transduction pathways, which are crucial for coordinating gene expression, including the production of virulence factors.[6][7][8][9][10] This interference can occur at concentrations lower than those required for bactericidal activity. Studies have shown that glycerol monolaurate (GML) can block the induction of β-lactamase and the production of various staphylococcal exoproteins, such as toxic shock syndrome toxin-1 (TSST-1), by inhibiting signal transduction at the transcriptional level.[7][9]

One of the key signaling systems affected is the accessory gene regulator (agr) quorum-sensing system in Staphylococcus aureus. While this compound does not appear to act directly through the agr system by inhibiting RNAIII synthesis, it is proposed to affect uncharacterized signal transduction pathways that regulate exoprotein production.[6] This disruption of signaling prevents the coordinated expression of toxins and other virulence factors, thereby reducing the pathogenicity of the bacteria.

Quantitative Data on Antibacterial Activity

The following tables summarize the quantitative data from various studies on the antibacterial efficacy of this compound against Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrain(s)MIC Range (µg/mL)Reference(s)
Staphylococcus aureusMethicillin-sensitive S. aureus (MSSA)500 - 1000[5]
Methicillin-resistant S. aureus (MRSA)250 - 2000[5]
Antimicrobial-resistant clinical isolates2[11]
Staphylococcus epidermidisClinical isolates>1000[12][13][14]

Table 2: Biofilm Inhibition by this compound

Bacterial SpeciesBiofilm AssayConcentrationEffectReference(s)
Staphylococcus aureus (MRSA)Inhibition of biofilm formationIC₅₀: 203.6 µg/mLSignificant reduction in biofilm development[15]
Eradication of pre-formed biofilmIC₅₀: 379.3 µg/mLEffective in eradicating established biofilms[15]
Staphylococcus epidermidisInhibition of biofilm formationBIC₅₀: 26.669 µg/mL, BIC₈₀: 168.688 µg/mLInhibits biofilm formation[12]
Eradication of pre-formed biofilmBEC₅₀: 322.504 µg/mL, BEC₈₀: 1338.681 µg/mLEradicates established biofilms[12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antibacterial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The agar dilution method is a common technique for this determination.

Protocol: Agar Dilution Method

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to a known concentration.

  • Preparation of Agar Plates: Prepare a series of Mueller-Hinton Agar (MHA) plates, each containing a different, twofold serial dilution of this compound. Ensure the final solvent concentration is not inhibitory to bacterial growth. A control plate with no this compound should also be prepared.

  • Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus) in Mueller-Hinton Broth (MHB) overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation: Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each MHA plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Biofilm Formation and Inhibition Assay

The crystal violet assay is a widely used method to quantify biofilm formation and to assess the inhibitory effect of antimicrobial agents.

Protocol: Crystal Violet Biofilm Assay

  • Bacterial Culture and Inoculation: Grow the test bacterium overnight in a suitable broth (e.g., Tryptic Soy Broth - TSB). Dilute the culture and add 200 µL to each well of a 96-well flat-bottom microtiter plate. For inhibition assays, add varying concentrations of this compound to the wells along with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells and wash the wells three times with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilm.

  • Staining: Remove the methanol and add 200 µL of 0.1% (w/v) crystal violet solution to each well. Incubate at room temperature for 15-20 minutes.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

  • Solubilization: Add 200 µL of 33% (v/v) glacial acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Time-Kill Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.

Protocol: Time-Kill Assay

  • Inoculum Preparation: Prepare a bacterial culture in the logarithmic phase of growth and adjust the concentration to approximately 5 x 10⁵ CFU/mL in a suitable broth.

  • Exposure to this compound: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension. A growth control without this compound should be included.

  • Incubation and Sampling: Incubate the cultures at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate them onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Visualizations of Mechanisms and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of this compound's action and its interference with bacterial signaling.

Monolaurin_Membrane_Disruption cluster_membrane Gram-Positive Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption & Increased Permeability Lipid_Bilayer->Disruption This compound This compound Molecule Integration Integration into Membrane This compound->Integration Integration->Lipid_Bilayer Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: this compound's primary mechanism of action: disruption of the bacterial cell membrane.

Monolaurin_Signal_Interference cluster_pathway Bacterial Signal Transduction Pathway (e.g., for Virulence) Signal Environmental Signal Sensor_Kinase Membrane-Bound Sensor Kinase Signal->Sensor_Kinase Response_Regulator Response Regulator Sensor_Kinase->Response_Regulator Phosphorylation DNA DNA Response_Regulator->DNA Binds to DNA Virulence_Factors Virulence Factor Production DNA->Virulence_Factors Transcription This compound This compound Interference Interference This compound->Interference Interference->Sensor_Kinase Inhibits Signal Transduction

Caption: this compound's interference with a generic bacterial signal transduction pathway.

Agr_Quorum_Sensing_Inhibition cluster_agr S. aureus Agr Quorum Sensing System AgrD AgrD (Pro-peptide) AgrB AgrB (Transporter) AgrD->AgrB AIP AIP (Autoinducing Peptide) AgrB->AIP Processing & Export AgrC AgrC (Sensor Kinase) AIP->AgrC Binding AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation P2 P2 Promoter AgrA->P2 Activation P3 P3 Promoter AgrA->P3 Activation RNAII RNAII Transcript P2->RNAII RNAIII RNAIII (Effector Molecule) P3->RNAIII RNAII->AgrD RNAII->AgrB RNAII->AgrC RNAII->AgrA Virulence Virulence Gene Expression (e.g., toxins, proteases) RNAIII->Virulence Upregulation This compound This compound Inhibition Inhibition of Signal Transduction This compound->Inhibition Inhibition->AgrC Postulated Interference

Caption: Postulated interference of this compound with the S. aureus Agr quorum-sensing system.

Conclusion

This compound exhibits potent antibacterial activity against Gram-positive bacteria through a dual mechanism of direct cell membrane disruption and interference with critical signal transduction pathways. The quantitative data consistently demonstrate its efficacy in inhibiting bacterial growth and biofilm formation. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and evaluation of this compound and its derivatives. The visualizations of its mechanisms of action provide a clear conceptual understanding for researchers. Further elucidation of the specific molecular targets within bacterial signaling cascades will be a key area for future research, potentially unlocking the full therapeutic potential of this promising natural antimicrobial agent.

References

Antifungal Properties of Monolaurin Against Candida albicans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Candida albicans is a significant opportunistic fungal pathogen in humans, responsible for a wide range of infections from superficial mucosal candidiasis to life-threatening systemic diseases.[1] The increasing prevalence of antifungal resistance and the limited arsenal of effective drugs necessitate the exploration of novel therapeutic agents.[1][2] Monolaurin (glycerol monolaurate), a monoglyceride derived from lauric acid found in natural sources like coconut oil, has demonstrated considerable antimicrobial properties.[2][3] This document provides a comprehensive technical overview of the antifungal activity of this compound against C. albicans, focusing on its efficacy, proposed mechanisms of action, and the experimental methodologies used for its evaluation.

Quantitative Efficacy of this compound

The antifungal activity of this compound has been quantified through various in vitro and in vivo studies. The primary metrics for its efficacy are the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

In Vitro Susceptibility Testing

Studies have established that this compound exhibits potent antifungal activity against planktonic C. albicans, including strains resistant to conventional antifungals like fluconazole.[1]

Table 1: MIC and MFC of this compound against Candida albicans

C. albicans Strain This compound MIC (µM) This compound MFC (µM) Comparator: Fluconazole MIC (µM) Comparator: Fluconazole MFC (µM) Reference
MYA-2876 (ATCC SC5314) 62.5 - 125 125 - 250 32.2 100 [1][2]

| 96901 (Fluconazole-resistant) | 62.5 - 125 | 125 - 250 | >100 | >100 |[1] |

Activity Against Candida albicans Biofilms

C. albicans biofilms present a significant clinical challenge due to their inherent resistance to antifungal agents.[4] this compound has shown significant efficacy in disrupting and eradicating established biofilms.

Table 2: Efficacy of this compound against Pre-formed C. albicans Biofilms

C. albicans Strain This compound Concentration (µM) Outcome Reference
MYA-2876 1,250 (10x MIC) Significant reduction (p < 0.05) in fungal load (Log CFU/ml) compared to control. [1][5]

| MYA-2876 | 2,500 (20x MIC) | Significant reduction (p < 0.05) in fungal load (Log CFU/ml) compared to control. |[1][5] |

Mechanisms of Antifungal Action

This compound exerts its antifungal effect through a multi-targeted approach, primarily involving the disruption of the fungal cell membrane, which leads to subsequent cellular events.

Primary Mechanism: Cell Membrane Disruption

The principal mechanism of action for this compound is its ability to compromise the lipid bilayer of the microbial cell membrane.[3][6] As a surfactant-like molecule, it integrates into the fungal membrane, disrupting its integrity. This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell lysis and death.[3][7]

G cluster_membrane C. albicans Cell Membrane (Lipid Bilayer) cluster_this compound This compound Action cluster_effects Cellular Effects membrane_lipids Phospholipids | Ergosterol permeability Increased Permeability membrane_lipids->permeability This compound This compound This compound->membrane_lipids Intercalates & Disrupts Integrity leakage Ion & Solute Leakage permeability->leakage lysis Cell Lysis & Death leakage->lysis

Caption: Proposed mechanism of this compound-induced cell membrane disruption in C. albicans.

Induction of Apoptosis

Beyond direct membrane damage, evidence suggests this compound can induce apoptosis, or programmed cell death, in C. albicans. This process involves the production of reactive oxygen species (ROS), which cause oxidative damage to mitochondria and other cellular components, ultimately activating caspase-like enzymes that execute the apoptotic cascade.[8][9]

G This compound This compound stress Membrane Stress This compound->stress ros Increased ROS (Reactive Oxygen Species) stress->ros mito Mitochondrial Dysfunction ros->mito cyto Cytochrome c Release mito->cyto caspase Caspase Activation cyto->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

Caption: Simplified representation of a potential apoptosis pathway in C. albicans.

Inhibition of Virulence Factors

This compound also interferes with key virulence factors of C. albicans.

  • Biofilm Formation: By inhibiting initial adherence and disrupting mature structures, this compound effectively counters biofilm development.[1][10]

  • Hyphal Formation: The yeast-to-hypha transition is critical for tissue invasion.[11] Antifungal agents often target the signaling pathways that control this morphological switch, such as the Ras1-cAMP-PKA pathway. This compound's ability to disrupt biofilms, which are rich in hyphal forms, suggests it may interfere with this process.

G stimuli Environmental Stimuli (e.g., Serum, 37°C) ras1 Ras1 stimuli->ras1 cyr1 Cyr1 (Adenylyl Cyclase) ras1->cyr1 camp cAMP cyr1->camp pka PKA (Protein Kinase A) camp->pka efg1 Efg1 (Transcription Factor) pka->efg1 genes Hypha-Specific Gene Expression (e.g., HWP1, ALS3) efg1->genes hyphae Hyphal Formation & Biofilm Development genes->hyphae This compound This compound (Proposed Inhibition) This compound->hyphae

Caption: The Ras1-cAMP-PKA pathway, a key regulator of C. albicans hyphal formation.

Experimental Protocols

The following sections detail the methodologies employed to assess the antifungal properties of this compound.

Protocol: Determination of MIC and MFC

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A2 broth microdilution method.[12]

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the suspension turbidity using a spectrophotometer to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/ml).

    • Dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final working inoculum of 0.5-2.5 x 10³ CFU/ml.[13]

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and then dilute in RPMI-1640 medium.

    • Perform serial two-fold dilutions of this compound in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 3.9–2,000 µM).[1]

    • Include a positive control (e.g., fluconazole), a growth control (no drug), and a sterility control (no inoculum).

  • Incubation & Reading:

    • Add 100 µl of the standardized inoculum to each well containing 100 µl of the drug dilution.

    • Incubate the plate at 35°C for 24-48 hours.

    • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant (typically ≥50%) visible inhibition of growth compared to the drug-free growth control.[1]

  • MFC Determination:

    • Take a 20 µl aliquot from each well that showed complete growth inhibition (at and above the MIC).

    • Subculture these aliquots onto Sabouraud Dextrose Agar plates.

    • Incubate the plates at 35°C for 24 hours.

    • MFC Determination: The MFC is the lowest drug concentration that results in no visible fungal growth on the agar plate, corresponding to a ≥99.9% kill rate.[1]

G start Start: C. albicans Culture prep_inoculum 1. Prepare & Standardize Inoculum (0.5 McFarland) start->prep_inoculum inoculate 3. Inoculate Plate prep_inoculum->inoculate prep_plate 2. Prepare Serial Dilutions of this compound in 96-Well Plate prep_plate->inoculate incubate 4. Incubate at 35°C for 24-48h inoculate->incubate read_mic 5. Read MIC (Lowest concentration with no visible growth) incubate->read_mic subculture 6. Subculture from clear wells onto Agar Plate read_mic->subculture incubate_agar 7. Incubate Agar at 35°C for 24h subculture->incubate_agar read_mfc 8. Read MFC (Lowest concentration with no colony growth) incubate_agar->read_mfc

Caption: Experimental workflow for determining Minimum Inhibitory (MIC) and Fungicidal (MFC) Concentrations.

Protocol: In Vitro Biofilm Eradication Assay
  • Biofilm Formation:

    • Dispense a standardized C. albicans suspension (1 x 10⁷ CFU/ml in RPMI-1640) into the wells of a flat-bottom 96-well plate.

    • Incubate the plate at 37°C for 24-48 hours to allow for mature biofilm formation.

    • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent planktonic cells.

  • Antifungal Treatment:

    • Add fresh RPMI-1640 medium containing various concentrations of this compound (e.g., 10x and 20x the MIC) to the biofilm-coated wells.[1]

    • Include positive control (e.g., fluconazole) and vehicle control (e.g., 1% ethanol) wells.[2]

    • Incubate for an additional 24 hours at 37°C.

  • Quantification of Viable Cells:

    • After treatment, wash the wells again with PBS.

    • Add fresh PBS to each well and vigorously scrape the bottom surface to dislodge the biofilm.

    • Serially dilute the resulting cell suspensions in PBS.

    • Plate the dilutions onto Sabouraud Dextrose Agar and incubate for 24-48 hours.

    • Count the resulting colonies to determine the number of viable cells (CFU/ml). The results are often expressed as Log(CFU/ml) for comparison.[1]

Protocol: In Vivo Murine Model of Oral Candidiasis

This protocol provides a method to evaluate the in vivo efficacy of this compound.[14][15]

  • Animal Model & Immunosuppression:

    • Use 6-7 week old BALB/c mice.[16]

    • Induce immunosuppression by administering cortisone acetate (e.g., 225 mg/kg) subcutaneously to make the mice susceptible to infection.[14][16]

  • Infection:

    • Anesthetize the mice.

    • Introduce a calcium alginate swab saturated with a high-concentration suspension of C. albicans (e.g., 10⁸ CFU/ml) sublingually for approximately 75-90 minutes. For longitudinal studies, a bioluminescently engineered C. albicans strain can be used.[14][15]

  • Treatment:

    • Divide mice into three groups: this compound treatment (e.g., 12.5 mM), vehicle control (e.g., PBS), and positive control (e.g., Nystatin).[14][16]

    • Apply the treatments topically to the oral cavity twice daily for 5 consecutive days.[16]

  • Assessment of Fungal Burden:

    • Bioluminescence Imaging: If using a luciferase-expressing strain, image the mice daily using an In Vivo Imaging System (IVIS) to quantify the total photon flux, which correlates with fungal load.[14]

    • Ex Vivo Analysis: At the end of the treatment period, euthanize the mice, excise the tongues, and homogenize the tissue. Perform serial dilutions and plate the homogenate on selective agar to determine the fungal burden (CFU/gram of tissue).[14][16]

Conclusion and Future Directions

This compound demonstrates robust fungicidal activity against Candida albicans, effective against both planktonic cells and tenacious biofilms.[1] Its primary mechanism involves the lethal disruption of the fungal cell membrane, with potential secondary actions including the induction of apoptosis and inhibition of key virulence factors.[3][7] The quantitative data and detailed protocols presented herein underscore its potential as a novel therapeutic agent.

Future research should focus on elucidating the precise molecular targets and signaling pathways affected by this compound within C. albicans. Further investigation into its synergistic effects with conventional antifungal drugs could pave the way for potent combination therapies, potentially reducing required dosages and mitigating the development of resistance.[4] Clinical trials are warranted to translate these promising preclinical findings into effective treatments for oral and other forms of candidiasis.[16]

References

A Technical Guide to the Natural Sources and Extraction of Monolaurin from Coconut Oil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of monolaurin, focusing on its natural origins and the methodologies for its extraction and synthesis from coconut oil. It details various chemical and enzymatic protocols, presents quantitative data in structured tables for comparative analysis, and visualizes key processes and pathways to support research and development efforts.

Introduction to this compound

This compound, also known as glycerol monolaurate (GML), is the monoester formed from glycerol and lauric acid.[1][2] It is a compound that has garnered significant interest for its potent antimicrobial properties, demonstrating efficacy against a broad spectrum of bacteria, viruses, and fungi.[3][4][5] this compound is naturally found in human breast milk and is also a byproduct of coconut fat.[1][6][7] Its primary mechanism of antimicrobial action involves disrupting the lipid membranes of microorganisms, which leads to the inhibition of their growth and can prevent infections.[3][5][8] In the context of drug development, this compound is being investigated as a potential alternative or adjunct to traditional antibiotics, particularly in an era of growing antibiotic resistance.[1]

Natural Sources of Lauric Acid: The Precursor to this compound

While this compound itself is not abundant in nature for direct extraction, its precursor, lauric acid (a 12-carbon medium-chain fatty acid), is plentiful. The richest natural source of lauric acid is coconut oil.[1][6] The human body can convert lauric acid into this compound through enzymatic processes after ingestion, although the precise conversion rates are not well-defined.[1] Other notable, though less concentrated, sources include palm kernel oil and human breast milk.[3][6]

Table 1: Lauric Acid Content in Major Natural Sources

Natural SourceAverage Lauric Acid Content (%)Reference
Coconut Oil45% - 53%[5][9][10]
Palm Kernel Oil40% - 45%[6]
Human Breast MilkSubstantial, critical for infant immunity[6][7]

Synthesis and Extraction of this compound from Coconut Oil

This compound is commercially produced through the synthesis from lauric acid (derived from coconut oil) and glycerol, rather than by direct extraction. The primary methods include chemical catalysis (direct esterification) and enzymatic processes (enzymatic esterification, glycerolysis, and ethanolysis). These methods aim to selectively produce the monoester while minimizing the formation of di- and tri-glyceride byproducts.

Chemical Synthesis: Direct Esterification

Direct esterification is a common method for synthesizing this compound by reacting lauric acid with glycerol at elevated temperatures, typically in the presence of an acid catalyst.[9] While effective, this method can produce byproducts like dilaurin and trilaurin, necessitating purification steps.

This protocol is adapted from the methodology described by Nitbani et al. (2018).[9]

  • Reactant Preparation: Combine lauric acid and glycerol in a 1:1 molar ratio in a reaction vessel.

  • Catalyst Addition: Add p-Toluenesulfonic acid (pTSA) catalyst. The amount can be varied (e.g., 2.5%, 5.0%, or 7.5% w/w of lauric acid) to optimize the yield.

  • Reaction: Heat the mixture to 130°C and maintain for 6 hours with continuous stirring. The reaction is conducted in a solvent-free system.

  • Work-up: After cooling, dissolve the product mixture in ethyl acetate.

  • Purification (Liquid-Liquid Extraction):

    • Wash the organic layer with a base solution (e.g., sodium bicarbonate solution) until the pH of the organic layer is neutral. This step removes the acid catalyst.

    • To isolate this compound, perform a liquid-liquid extraction using a hydroalcoholic solution (e.g., ethanol:water = 8:2). The volume of the hydroalcoholic solution should be approximately 10 times the volume of the crude product layer.

    • Extract the resulting mixture three times with n-hexane to remove unreacted lauric acid and other nonpolar byproducts, leaving purified this compound in the hydroalcoholic phase.

  • Isolation: Evaporate the solvent from the hydroalcoholic phase to obtain this compound as a white solid.

G cluster_reactants Reactant Preparation lauric_acid Lauric Acid reaction_vessel Reaction (130°C, 6h) lauric_acid->reaction_vessel glycerol Glycerol glycerol->reaction_vessel catalyst pTSA Catalyst catalyst->reaction_vessel dissolution Dissolve in Ethyl Acetate reaction_vessel->dissolution extraction Liquid-Liquid Extraction (Hydroalcoholic Solution & n-Hexane) dissolution->extraction evaporation Solvent Evaporation extraction->evaporation product Purified 1-Monolaurin evaporation->product

Caption: Workflow for the chemical synthesis of 1-monolaurin.

Enzymatic Synthesis

Enzymatic methods offer a more selective and environmentally benign alternative to chemical synthesis, operating under milder conditions. Lipases are commonly used to catalyze the esterification of lauric acid and glycerol or the glycerolysis/ethanolysis of coconut oil.

This approach utilizes enzymes like Candida antarctica lipase B (commercially available as Novozym® 435) or Lipozyme IM-20 to achieve high selectivity for this compound.[11][12]

This protocol is based on the methodology described by Miao et al. (2021).[12][13]

  • Reactant Preparation: Prepare a solution of lauric acid and glycerol. An optimized molar ratio of glycerol to lauric acid is 5:1.

  • Solvent System: Dissolve the reactants in an optimized solvent system of tert-butanol/tert-amyl alcohol (1:1, v/v) to enhance selectivity.

  • Enzyme: The catalyst used is immobilized Novozym® 435.

  • Reaction: The reaction is performed in a microreactor at a controlled temperature (e.g., 50-60°C). The residence time in the reactor is significantly shorter than batch processes, around 20 minutes.

  • Product Collection: The product stream exiting the microreactor is collected.

  • Purification: The product can be purified using column chromatography or other suitable methods to separate this compound from unreacted substrates and byproducts.

G cluster_reactants Reactant Preparation lauric_acid Lauric Acid reactor Microreactor (~58°C, 20 min) lauric_acid->reactor glycerol Glycerol glycerol->reactor solvent t-BuOH/tert-amyl alcohol solvent->reactor enzyme Immobilized Lipase (Novozym® 435) enzyme->reactor collection Product Collection reactor->collection purification Purification (e.g., Column Chromatography) collection->purification product High-Purity this compound purification->product

Caption: Workflow for the enzymatic synthesis of this compound.

This method directly uses coconut oil as the substrate and employs a specific lipase to produce 2-monolaurin, an isomer of the more commonly synthesized 1-monolaurin.

This protocol is adapted from the methodology described by Nitbani et al. (2016).[14]

  • Reactant Preparation: Mix neutralized coconut oil and dry ethanol. A weight ratio of 1:4 (oil to ethanol) is effective.

  • Enzyme Addition: Add Lipozyme TL IM, a lipase specific for the sn-1,3 positions of triglycerides. An effective amount is 5-10% (w/w) of the total reactants.

  • Reaction: Incubate the mixture in a shaker water bath at a controlled temperature (e.g., 35-55°C) for a specified time (e.g., 6-12 hours).

  • Enzyme Separation: Filter the reaction mixture to separate and recover the immobilized enzyme.

  • Purification:

    • Dissolve the filtrate in a hydroalcoholic solution (ethanol:water = 8:2) at a ratio of 1:9 (filtrate to solution).

    • Extract the mixture with n-hexane to remove ethyl laurate and other byproducts. The 2-monolaurin remains in the hydroalcoholic phase.

  • Isolation: The purified 2-monolaurin can be isolated from the hydroalcoholic solution, often yielding a white solid. Further purification can be achieved with preparative Thin Layer Chromatography (TLC).[14]

G cluster_reactants Reactant Preparation coconut_oil Neutralized Coconut Oil reaction Ethanolysis Reaction (35-55°C, 6-12h) coconut_oil->reaction ethanol Dry Ethanol ethanol->reaction enzyme Lipozyme TL IM (sn-1,3 specific) enzyme->reaction filtration Enzyme Filtration reaction->filtration extraction Hydroalcoholic Extraction (vs. n-Hexane) filtration->extraction product Purified 2-Monolaurin extraction->product G This compound This compound membrane T-Cell Membrane This compound->membrane Interacts with pathway Phospholipid Inositol Signal Transduction Pathway membrane->pathway Activates proliferation T-Cell Proliferation pathway->proliferation Leads to

References

Monolaurin's Disruption of Microbial Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monolaurin, a monoglyceride derived from lauric acid, has garnered significant attention for its broad-spectrum antimicrobial properties. This technical guide delves into the core mechanism of this compound's antimicrobial action: the disruption of microbial cell membranes. It provides a comprehensive overview of the current understanding of how this compound interacts with and compromises the integrity of bacterial, viral, and fungal membranes, leading to cell death. This document consolidates quantitative data on its efficacy, presents detailed protocols for key experimental assays, and utilizes visualizations to illustrate the underlying processes, serving as a vital resource for researchers and professionals in the fields of microbiology, drug discovery, and formulation science.

Introduction to this compound and its Antimicrobial Activity

This compound (glycerol monolaurate) is a naturally occurring compound found in coconut oil and human breast milk. It is the monoester of lauric acid and glycerol.[1] Its amphiphilic nature, possessing both a hydrophilic glycerol head and a lipophilic lauric acid tail, is central to its biological activity.[2][3] This structure allows it to integrate into the lipid bilayers of microbial cell membranes, a key factor in its potent antimicrobial effects.[2][4]

This compound exhibits a wide range of activity against various pathogens:

  • Bacteria: It is particularly effective against Gram-positive bacteria, though it also shows activity against certain Gram-negative bacteria.[4][5]

  • Enveloped Viruses: this compound has been shown to be effective against a variety of enveloped viruses by disrupting their lipid envelopes.[4][5][6]

  • Fungi: It also demonstrates antifungal properties against certain species, such as Candida albicans.[7]

A significant advantage of this compound is that its mechanism of action, primarily physical disruption of the cell membrane, makes the development of microbial resistance less likely compared to traditional antibiotics that target specific metabolic pathways.[2]

The Core Mechanism: Disruption of the Microbial Cell Membrane

The primary mode of action of this compound is the physical disruption of the microbial cell membrane. This process can be broken down into several key steps:

  • Intercalation into the Lipid Bilayer: Due to its amphipathic properties, this compound inserts itself into the phospholipid bilayer of the microbial cell membrane.[2][3] The hydrophobic lauric acid tail integrates with the lipid core of the membrane, while the hydrophilic glycerol head remains oriented towards the aqueous environment.

  • Destabilization of the Membrane: The integration of this compound molecules disrupts the highly organized structure of the lipid bilayer. This interference weakens the membrane's integrity and fluidity.

  • Increased Permeability: The destabilization of the membrane leads to an increase in its permeability. This allows for the leakage of essential intracellular components, such as ions, ATP, and genetic material, out of the cell.[2] It also facilitates the influx of water and other extracellular substances, leading to osmotic imbalance.

  • Cell Lysis and Death: The uncontrolled movement of substances across the compromised membrane ultimately leads to cell lysis and death.[2][7]

Against enveloped viruses, this compound acts by solubilizing the lipids and phospholipids in the viral envelope, leading to its disintegration and rendering the virus incapable of infecting host cells.[4][6][8]

cluster_membrane Microbial Cell Membrane cluster_process Mechanism of Action Lipid_Bilayer Lipid Bilayer Destabilization 2. Membrane Destabilization Lipid_Bilayer->Destabilization Disruption of lipid packing This compound This compound Intercalation 1. Intercalation into Lipid Bilayer This compound->Intercalation Amphipathic nature Intercalation->Lipid_Bilayer Permeability 3. Increased Permeability Destabilization->Permeability Formation of pores/channels Lysis 4. Cell Lysis and Death Permeability->Lysis Loss of essential components

Figure 1: Mechanism of this compound-induced microbial cell membrane disruption.

Quantitative Data on Antimicrobial Efficacy

The effectiveness of this compound against various microorganisms is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize some of the available quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference(s)
Staphylococcus aureusMRSA500 - 2000[5]
Staphylococcus aureusATCC 25923128[9]
Staphylococcus epidermidisClinical Isolate>1000[10][11][12]
Bacillus subtilisFNCC 0060100[9]
Borrelia burgdorferi-75 - 150[13]
Escherichia coliFNCC 0091500[9]
Escherichia coli->4000[9]

Table 2: Minimum Inhibitory and Fungicidal Concentrations of this compound against Candida albicans

Fungal SpeciesStrainMIC (µM)MFC (µM)Reference(s)
Candida albicansMYA 827662.5 - 125125 - 250[5][14]
Candida albicansFluconazole-resistant 9690130140[14]

Table 3: Quantitative Data on this compound's Anti-Biofilm Activity

Microbial SpeciesBiofilm MetricConcentration (µg/mL)EffectReference(s)
Staphylococcus aureus (MRSA)IC50 (Inhibition)203.650% inhibition of biofilm formation[4][5]
Staphylococcus aureus (MRSA)IC50 (Eradication)379.350% eradication of preformed biofilm[4][5]
Staphylococcus epidermidisBIC5026.66950% inhibition of biofilm formation[10][11]
Staphylococcus epidermidisBEC50322.50450% eradication of preformed biofilm[10][11]
Candida tropicalisMBIC80 (Monospecies)100080% inhibition of biofilm formation[7]
S. epidermidis & C. tropicalisMBIC80 (Polymicrobial)62.580% inhibition of biofilm formation[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the membrane-disrupting effects of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard broth microdilution methods.[15][16][17][18]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution (dissolved in a suitable solvent like ethanol or DMSO)

  • Sterile diluent (e.g., growth medium)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare this compound Dilutions: a. Prepare a 2x working stock of the highest desired this compound concentration in the growth medium. b. In a 96-well plate, add 100 µL of growth medium to wells 2 through 12. c. Add 200 µL of the 2x this compound stock to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no this compound), and well 12 as the sterility control (no inoculum).

  • Prepare Inoculum: a. Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). b. Dilute the adjusted inoculum in growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: a. Add 100 µL of the diluted inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation: a. Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Interpretation: a. The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

start Start prep_mono Prepare 2x this compound Stock Solution start->prep_mono add_media Add 100 µL Media to Wells 2-12 start->add_media prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum add_mono_stock Add 200 µL 2x this compound to Well 1 prep_mono->add_mono_stock serial_dilute Perform 2-fold Serial Dilution (Wells 1-10) add_media->serial_dilute add_mono_stock->serial_dilute inoculate Inoculate Wells 1-11 with 100 µL Inoculum serial_dilute->inoculate dilute_inoculum Dilute Inoculum to ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Figure 2: Workflow for MIC determination by broth microdilution.

Assessment of Membrane Permeability using Propidium Iodide (PI)

This protocol is based on the principle that PI, a fluorescent dye, can only enter cells with compromised membranes.[2][14][19]

Objective: To quantitatively assess this compound-induced membrane damage by measuring the uptake of propidium iodide.

Materials:

  • Bacterial or fungal culture

  • Phosphate-buffered saline (PBS)

  • This compound solution

  • Propidium iodide (PI) stock solution (e.g., 1 mg/mL)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Prepare Microbial Suspension: a. Grow the microbial culture to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash twice with PBS. c. Resuspend the cells in PBS to a final OD₆₀₀ of approximately 0.5.

  • Staining and Treatment: a. Add PI to the cell suspension to a final concentration of 1-5 µM. b. Incubate in the dark at room temperature for 5-10 minutes to allow for baseline fluorescence stabilization. c. Aliquot the stained cell suspension into a 96-well black microplate. d. Add different concentrations of this compound to the wells. Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (vehicle solvent).

  • Fluorescence Measurement: a. Immediately begin monitoring the fluorescence intensity using a fluorometer with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm. b. Record fluorescence readings at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).

  • Data Analysis: a. Plot the fluorescence intensity over time for each this compound concentration. An increase in fluorescence indicates membrane permeabilization. b. The rate and extent of fluorescence increase are proportional to the degree of membrane damage.

Assessment of Viral Envelope Disruption by Plaque Assay

This protocol is a standard method to determine the reduction in infectious viral particles after treatment with a test compound.[20][21][22][23]

Objective: To quantify the virucidal activity of this compound against an enveloped virus.

Materials:

  • Enveloped virus stock of known titer (Plaque Forming Units/mL)

  • Susceptible host cell line

  • Cell culture medium

  • This compound solution

  • Overlay medium (e.g., containing agarose or methylcellulose)

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: a. Seed the host cells in culture plates and incubate until they form a confluent monolayer.

  • Virus Treatment: a. Prepare serial dilutions of the virus stock. b. Mix a known concentration of virus with different concentrations of this compound. Include a virus-only control. c. Incubate the virus-monolaurin mixtures for a defined period (e.g., 1 hour) at a specific temperature (e.g., 37°C).

  • Infection: a. Remove the growth medium from the cell monolayers and wash with PBS. b. Inoculate the monolayers with the treated virus dilutions. c. Allow the virus to adsorb to the cells for 1-2 hours.

  • Overlay and Incubation: a. Remove the inoculum and add the overlay medium to each well. b. Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: a. Fix the cells (e.g., with 10% formalin) and stain with crystal violet. b. Count the number of plaques in each well.

  • Data Analysis: a. Calculate the virus titer (PFU/mL) for each treatment condition. b. The reduction in plaque formation in the this compound-treated groups compared to the control indicates the virucidal activity.

start Start seed_cells Seed Host Cells in Plates start->seed_cells treat_virus Treat Virus with this compound start->treat_virus infect_cells Infect Cell Monolayers seed_cells->infect_cells treat_virus->infect_cells add_overlay Add Overlay Medium infect_cells->add_overlay incubate Incubate for Plaque Formation add_overlay->incubate fix_stain Fix and Stain Plaques incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_titer Calculate Viral Titer Reduction count_plaques->calculate_titer end End calculate_titer->end

Figure 3: Workflow for viral plaque assay to assess this compound's virucidal activity.

Conclusion

This compound's ability to disrupt the cell membranes of a wide range of microorganisms is a well-documented phenomenon. Its physical mechanism of action, involving intercalation and destabilization of the lipid bilayer, presents a promising strategy to combat microbial infections with a potentially lower risk of resistance development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the antimicrobial potential of this compound. Future research should focus on optimizing formulations to enhance its bioavailability and efficacy in clinical settings, as well as exploring its synergistic effects with other antimicrobial agents.

References

The Chemistry of Monolaurin Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis of monolaurin from lauric acid and glycerol, this guide provides a technical overview for researchers, scientists, and drug development professionals. It details the core chemical principles, reaction conditions, and experimental protocols for both chemical and enzymatic synthesis routes.

This compound, a monoglyceride derived from lauric acid and glycerol, has garnered significant interest in the pharmaceutical and food industries for its notable antimicrobial properties.[1][2][3] The selective synthesis of the 1-monolaurin isomer is a key focus of research, as it is believed to be the most active form. This document outlines the primary methods for synthesizing this compound, focusing on the direct esterification of lauric acid and glycerol.

Chemical Synthesis of this compound

The direct esterification of lauric acid with glycerol is a common method for producing this compound. This reaction is typically catalyzed by an acid and involves heating the reactants. However, this method often results in a mixture of monoglycerides, diglycerides (dilaurin), and triglycerides (trilaurin), necessitating further purification steps.

Reaction Mechanism

The acid-catalyzed esterification proceeds through a series of equilibrium reactions. The carbonyl oxygen of lauric acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. A lone pair of electrons from one of the hydroxyl groups of glycerol then attacks this electrophilic carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the this compound ester and regenerate the acid catalyst. The reaction can continue, with the remaining hydroxyl groups on the this compound reacting with more lauric acid to form dilaurin and eventually trilaurin.

dot digraph "Chemical_Synthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5, height=3.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Reactants lauric_acid [label="Lauric Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; glycerol [label="Glycerol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Catalyst catalyst [label="Acid Catalyst\n(e.g., H₂SO₄, pTSA)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Intermediates and Products protonated_lauric_acid [label="Protonated\nLauric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; tetrahedral_intermediate [label="Tetrahedral\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; dilaurin [label="Dilaurin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; trilaurin [label="Trilaurin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; water [label="Water", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges lauric_acid -> protonated_lauric_acid [label="+H⁺", color="#202124"]; catalyst -> protonated_lauric_acid [style=invis]; protonated_lauric_acid -> tetrahedral_intermediate [label="+ Glycerol", color="#202124"]; glycerol -> tetrahedral_intermediate [style=invis]; tetrahedral_intermediate -> this compound [label="-H₂O, -H⁺", color="#202124"]; this compound -> dilaurin [label="+ Lauric Acid\n-H₂O", color="#202124"]; dilaurin -> trilaurin [label="+ Lauric Acid\n-H₂O", color="#202124"];

// Invisible edges for alignment tetrahedral_intermediate -> water [style=invis]; } caption: "Acid-catalyzed esterification of lauric acid and glycerol."

Comparative Data for Chemical Synthesis
CatalystLauric Acid:Glycerol (molar ratio)Temperature (°C)Reaction Time (h)This compound Yield (%)Byproducts (%)Reference
H₂SO₄1:1130631.05Dilaurin (4.48)[4][5]
p-Toluene sulfonic acid (pTSA) (2.5% w/w)1:1130660.34Not specified[4]
p-Toluene sulfonic acid (pTSA) (5% w/w)1:1130643.54Not specified[4]
p-Toluene sulfonic acid (pTSA) (7.5% w/w)1:1130627.89Not specified[4]
Sulfated Zirconia-SBA-151:4160679.1Not specified[6][7]
Calcium hydroxide (0.6% w/w)1:2 (w/w)2302.542 (crude)Not specified[8]
Experimental Protocol: Acid-Catalyzed Synthesis

This protocol is a generalized procedure based on common laboratory practices for the synthesis of 1-monolaurin using an acid catalyst.[2][4]

  • Reactant Preparation : In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, combine lauric acid and glycerol in the desired molar ratio (e.g., 1:1).

  • Catalyst Addition : Add the acid catalyst (e.g., 2.5% p-toluenesulfonic acid by weight of lauric acid) to the mixture.

  • Reaction : Heat the mixture to the target temperature (e.g., 130°C) with continuous stirring for the specified duration (e.g., 6 hours).

  • Quenching and Extraction : After cooling, dissolve the product mixture in ethyl acetate and neutralize the catalyst by washing with a base solution (e.g., saturated sodium bicarbonate) until the pH of the organic layer is neutral.

  • Purification : The this compound can be further purified from unreacted lauric acid and other glycerides by liquid-liquid extraction with a hydroalcoholic solution (e.g., ethanol:water 8:2) or by column chromatography using silica gel as the stationary phase and a mixture of n-hexane and ethyl acetate as the mobile phase.[4]

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a milder and more selective alternative to chemical methods, often resulting in higher yields of the desired 1-monolaurin isomer. Lipases are commonly employed as biocatalysts for the esterification of lauric acid and glycerol.

Reaction Mechanism

The enzymatic synthesis of this compound using lipase follows a different mechanism. The lipase's active site, typically a serine hydrolase, attacks the carbonyl group of lauric acid, forming an acyl-enzyme intermediate. This intermediate then reacts with a hydroxyl group of glycerol, releasing the this compound and regenerating the free enzyme. The use of immobilized enzymes is common to facilitate catalyst recovery and reuse.[9]

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// Edges start -> mix [color="#202124"]; mix -> add_enzyme [color="#202124"]; add_enzyme -> incubate [color="#202124"]; incubate -> separate_enzyme [color="#202124"]; separate_enzyme -> product_analysis [color="#202124"]; product_analysis -> purification [color="#202124"]; purification -> end [color="#202124"]; } caption: "General workflow for enzymatic this compound synthesis."

Comparative Data for Enzymatic Synthesis
Lipase CatalystLauric Acid:Glycerol (molar ratio)Temperature (°C)Reaction TimeThis compound Yield/Content (%)Byproducts (%)Reference
Lipozyme IM-201:1556 h45.5Dilaurin (26.8), Trilaurin (3.1)[9][10]
Novozym 4351:5585 h70.54 (conversion of lauric acid)Selectivity for this compound: 81.13[11]
Novozym 435 (in microreactor)1:35020 min87.04 (conversion of lauric acid)Selectivity for this compound: 90.63[11][12]
Lipozyme 435 (transesterification with methyl laurate)1:6 (methyl laurate:glycerol)501.5 h80.8 (mass fraction)Dilaurin (0.7)[13]
Experimental Protocol: Enzymatic Synthesis

This protocol is a generalized procedure for the enzymatic synthesis of this compound.[9][11]

  • Substrate Preparation : Dissolve lauric acid and glycerol in a suitable solvent (e.g., a mixture of t-butanol and tert-amyl alcohol) in a reaction vessel. A solvent-free system can also be used.[9][11]

  • Enzyme Addition : Add the immobilized lipase (e.g., Novozym 435, 3% w/w of total substrates) to the mixture.

  • Reaction : Incubate the mixture at the optimal temperature (e.g., 55°C) with constant agitation for the required reaction time (e.g., 6 hours).

  • Enzyme Recovery : Separate the immobilized enzyme from the product mixture by filtration or centrifugation for potential reuse.[9]

  • Product Analysis and Purification : Analyze the composition of the product mixture using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Purify the this compound as described in the chemical synthesis protocol.

Conclusion

The synthesis of this compound from lauric acid and glycerol can be effectively achieved through both chemical and enzymatic routes. While chemical synthesis using acid catalysts is a straightforward approach, it often leads to a mixture of glycerides, requiring extensive purification. Enzymatic synthesis, on the other hand, offers higher selectivity and milder reaction conditions, making it an attractive method for producing high-purity 1-monolaurin. The choice of synthesis method will depend on the desired purity of the final product, scalability, and economic considerations. Further research into novel catalysts and process optimization continues to enhance the efficiency and selectivity of this compound synthesis.

References

The Unseen Guardian: A Technical Guide to the Bioactive Properties of Monolaurin for Food Preservation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the perpetual quest for safe, effective, and consumer-friendly food preservation methods, natural compounds have emerged as a focal point of intensive research. Among these, monolaurin, a monoglyceride derived from lauric acid, has garnered significant attention for its potent and broad-spectrum antimicrobial properties. This technical guide provides an in-depth exploration of the bioactive properties of this compound and its application in food preservation, offering a comprehensive resource for researchers, scientists, and drug development professionals. This document details this compound's mechanisms of action, presents quantitative efficacy data, outlines key experimental protocols, and visualizes complex biological and experimental workflows.

Bioactive Properties of this compound

This compound (glycerol monolaurate) is a naturally occurring compound found in coconut oil and human breast milk. Its structure, consisting of a lauric acid molecule esterified to a glycerol molecule, imparts amphipathic properties that are central to its biological activity. It is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration, making it an attractive candidate for food applications.[1]

Antimicrobial Activity

This compound exhibits potent antimicrobial activity against a wide range of microorganisms, including Gram-positive bacteria, some Gram-negative bacteria, yeasts, and fungi.[1][2] Its efficacy is particularly pronounced against Gram-positive bacteria.[1]

Mechanism of Action:

The primary antimicrobial mechanism of this compound involves the disruption of the microbial cell membrane.[1][2] Its amphipathic nature allows it to insert itself into the lipid bilayer of the cell membrane, leading to:

  • Increased Permeability: The integration of this compound disrupts the membrane's integrity, causing leakage of essential intracellular components such as ions and metabolites.[1]

  • Inhibition of Enzymes: this compound can interfere with membrane-associated enzymes involved in energy production and nutrient transport.

  • Disruption of Signal Transduction: Evidence suggests that this compound can interfere with bacterial signal transduction pathways, inhibiting processes like toxin production.[1][3] While the precise molecular targets are still under investigation, this interference represents a key area of ongoing research.

Antiviral Activity

This compound is particularly effective against enveloped viruses.[1][4] The viral envelope is a lipid-based structure that is crucial for viral entry into host cells.

Mechanism of Action:

This compound's antiviral action is primarily directed at the viral envelope and involves several mechanisms:

  • Disintegration of the Viral Envelope: this compound can solubilize the lipids in the viral envelope, leading to its disintegration and rendering the virus non-infectious.[1][4]

  • Inhibition of Viral Attachment: By interacting with the viral envelope, this compound can prevent the virus from binding to host cell receptors, a critical first step in infection.[1]

  • Inhibition of Viral Maturation and Assembly: this compound has been shown to interfere with the late stages of the viral replication cycle, inhibiting the assembly and maturation of new viral particles.[1]

Quantitative Data on Antimicrobial Efficacy

The effectiveness of this compound as an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound against various foodborne pathogens.

Gram-Positive Bacteria MIC (µg/mL) Reference
Staphylococcus aureus12.5[4]
Staphylococcus aureus100 - 2000[5][6]
Listeria monocytogenes10 (pH 7.0), 3 (pH 5.0)
Bacillus subtilis30[4]
Gram-Negative Bacteria MIC (µg/mL) Reference
Escherichia coli25[4]
Salmonella enteritidis>100
Helicobacter pylori-[2]
Fungi MIC (µg/mL) Reference
Candida albicans-

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the bioactive properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Microtiter Plate Broth Dilution Assay

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile nutrient broth (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution (dissolved in a suitable solvent like ethanol or DMSO and then diluted in broth)

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of this compound Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculation:

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 100 µL of the diluted inoculum to each well containing the this compound dilutions.

  • Controls:

    • Positive Control: A well containing broth and the bacterial inoculum without this compound.

    • Negative Control: A well containing only sterile broth.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of this compound in which there is no visible turbidity (growth) compared to the positive control.

    • Optionally, the optical density (OD) at 600 nm can be measured using a plate reader to quantify bacterial growth.

Assessment of Anti-Biofilm Activity using the Crystal Violet Assay

This assay quantifies the ability of this compound to inhibit biofilm formation or eradicate pre-formed biofilms.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • This compound solution

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

  • Plate reader

Procedure for Biofilm Inhibition:

  • Preparation of Plates:

    • Add 100 µL of bacterial culture (adjusted to a specific OD) and 100 µL of this compound at various concentrations to the wells.

    • Include a positive control (bacteria without this compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at an appropriate temperature for 24-48 hours to allow for biofilm formation.

  • Washing:

    • Carefully discard the planktonic cells and wash the wells gently with PBS to remove non-adherent cells.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing:

    • Remove the crystal violet solution and wash the wells with PBS until the washings are clear.

  • Solubilization and Quantification:

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the stained biofilm.

    • Measure the absorbance at a wavelength of 570-595 nm using a plate reader. The absorbance is proportional to the amount of biofilm.

Procedure for Biofilm Eradication:

  • Biofilm Formation:

    • Grow biofilms in the microtiter plate as described above (steps 1 and 2 of the inhibition assay) without the addition of this compound.

  • Treatment:

    • After biofilm formation, discard the planktonic cells and wash the wells with PBS.

    • Add 200 µL of this compound at various concentrations to the wells and incubate for a specified period (e.g., 24 hours).

  • Quantification:

    • Follow steps 3-6 of the biofilm inhibition assay to stain and quantify the remaining biofilm.

Food Preservation Challenge Study (Example: Ground Meat)

This study evaluates the effectiveness of this compound in inhibiting microbial growth in a real food system.

Materials:

  • Freshly ground meat (e.g., beef, poultry)

  • Target microorganism(s) (e.g., Listeria monocytogenes, Salmonella spp.)

  • This compound (food-grade)

  • Sterile bags for sample preparation and storage

  • Stomacher or blender

  • Microbiological growth media (selective and non-selective agars)

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Grow the target microorganism(s) in a suitable broth to a known concentration (e.g., 10⁸-10⁹ CFU/mL).

  • Sample Preparation and Inoculation:

    • Divide the ground meat into portions (e.g., 25 g).

    • Prepare different treatment groups:

      • Control (no this compound)

      • Different concentrations of this compound (e.g., 0.1%, 0.5%, 1.0% w/w).

    • Thoroughly mix the this compound into the meat for the treatment groups.

    • Inoculate each meat sample with a specific concentration of the target microorganism(s) (e.g., 10³-10⁴ CFU/g). Ensure even distribution of the inoculum.

  • Storage:

    • Package the samples in sterile bags and store them under conditions that simulate the intended storage of the product (e.g., refrigeration at 4°C).

  • Microbiological Analysis:

    • At specified time intervals (e.g., day 0, 3, 7, 10, 14), take a sample from each treatment group.

    • Homogenize the sample in a sterile diluent (e.g., buffered peptone water).

    • Perform serial dilutions and plate onto appropriate agar plates to enumerate the target microorganism(s) and total viable count.

  • Data Analysis:

    • Compare the microbial counts between the control and this compound-treated groups over time to determine the inhibitory effect of this compound.

Visualization of Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key mechanisms and experimental workflows related to this compound's bioactive properties.

Antimicrobial Mechanism of Action

Antimicrobial_Mechanism cluster_this compound This compound Action cluster_bacterium Bacterial Cell This compound This compound Membrane Cell Membrane This compound->Membrane Inserts into Lipid Bilayer SignalTransduction Signal Transduction Pathways This compound->SignalTransduction Interferes with Signaling Cytoplasm Cytoplasm Membrane->Cytoplasm Increased Permeability (Leakage) ToxinProduction Toxin Production SignalTransduction->ToxinProduction Inhibits

Caption: Antimicrobial mechanism of this compound against bacteria.

Antiviral Mechanism against Enveloped Viruses

Antiviral_Mechanism cluster_this compound This compound Action cluster_virus Enveloped Virus This compound This compound ViralEnvelope Viral Envelope (Lipid Bilayer) This compound->ViralEnvelope Solubilizes Lipids ViralCore Viral Core (Genetic Material) ViralEnvelope->ViralCore Disintegration HostCell Host Cell ViralEnvelope->HostCell Attachment Blocked

Caption: Antiviral mechanism of this compound against enveloped viruses.

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare Serial Dilutions of this compound in 96-Well Plate B Inoculate Wells with Standardized Bacterial Suspension A->B C Include Positive and Negative Controls B->C D Incubate Plate (e.g., 37°C for 24h) C->D E Observe for Visible Growth (Turbidity) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Synergistic Effects and Food Matrix Interactions

The antimicrobial efficacy of this compound can be influenced by the food matrix and the presence of other antimicrobial compounds.

  • Synergy: this compound has been shown to act synergistically with other natural antimicrobials like nisin, enhancing its effectiveness against a broader range of microorganisms.[7] Combining this compound with chelating agents such as EDTA can also increase its activity against Gram-negative bacteria.

  • Food Matrix Effects: The presence of fats and starches in food can sometimes reduce the antimicrobial activity of this compound, likely due to partitioning of the this compound into the lipid phase or interaction with starch molecules.[4] Conversely, its activity is generally not affected by proteins.

Conclusion and Future Directions

This compound stands out as a promising natural antimicrobial for food preservation due to its broad-spectrum activity, GRAS status, and multiple mechanisms of action that may reduce the likelihood of microbial resistance. This guide has provided a comprehensive overview of its bioactive properties, quantitative data on its efficacy, and detailed experimental protocols for its evaluation.

Future research should focus on:

  • Elucidating Specific Molecular Targets: A deeper understanding of the specific bacterial signal transduction pathways inhibited by this compound will enable more targeted applications.

  • Optimizing Delivery Systems: The development of encapsulation and nano-delivery systems could enhance the stability and efficacy of this compound in complex food matrices.

  • In-depth Challenge Studies: More extensive challenge studies in a wider variety of food products are needed to validate its effectiveness under real-world conditions and to establish optimal usage levels.

  • Investigating Resistance Development: Long-term studies are required to assess the potential for microorganisms to develop resistance to this compound.

By addressing these research areas, the full potential of this compound as a natural and effective food preservative can be realized, contributing to a safer and more sustainable food supply.

References

Methodological & Application

Minimum Inhibitory Concentration (MIC) testing of monolaurin against Staphylococcus aureus.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Monolaurin's Inhibitory Action Against Staphylococcus aureus

Introduction

This compound, a monoglyceride derived from lauric acid found in coconut oil, has demonstrated significant antimicrobial properties against a broad spectrum of pathogens, including the clinically important bacterium Staphylococcus aureus. This opportunistic pathogen is a leading cause of skin and soft tissue infections, as well as more severe invasive diseases. The emergence of antibiotic-resistant strains, particularly methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for alternative or adjunctive therapeutic agents. These application notes provide a comprehensive overview of the in vitro efficacy of this compound against S. aureus, detailing its minimum inhibitory concentration (MIC) and the methodologies used for its determination.

Data Presentation

The minimum inhibitory concentration (MIC) of this compound against Staphylococcus aureus varies depending on the strain (including methicillin-sensitive and methicillin-resistant varieties) and the testing methodology employed. The following tables summarize the quantitative data from several studies.

Table 1: MIC of this compound against Methicillin-Sensitive Staphylococcus aureus (MSSA)

StrainMIC Range (µg/mL)Testing MethodReference
MSSA (12 isolates)500 - 1000Agar Dilution[1]
S. aureus ATCC 292131 - 4Broth Microdilution[2]
S. aureus ATCC 25923100Not Specified[1][3]
S. aureus ATCC 1885250Not Specified[1][3]

Table 2: MIC of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA)

StrainMIC Range (µg/mL)Testing MethodReference
MRSA (103 isolates)250 - 2000Agar Dilution[1][3][4]
MRSA (clinical isolate)2Broth Microdilution[2][5][6][7][8]
Mupirocin-resistant S. aureus2Broth Microdilution[2][5][6]
Fusidic acid-resistant S. aureus2Broth Microdilution[2][5][6]
Mechanism of Action

This compound's primary mode of action against Staphylococcus aureus is the disruption of the bacterial cell membrane's integrity, which leads to leakage of intracellular components and ultimately cell death.[9] Additionally, this compound has been shown to interfere with bacterial signal transduction pathways and inhibit the production of virulence factors.[10][11] For instance, it can suppress the expression of the blaZ gene, which is responsible for beta-lactamase production, an enzyme that confers resistance to penicillin-like antibiotics.[1][12] Furthermore, this compound can downregulate the expression of the icaD gene, a key component in biofilm formation.[4]

Conceptual Signaling Pathway of this compound's Action on S. aureus This compound This compound CellMembrane Bacterial Cell Membrane This compound->CellMembrane Interacts with SignalTransduction Signal Transduction This compound->SignalTransduction Inhibits blaZ blaZ Gene Expression (Beta-lactamase) This compound->blaZ Suppresses icaD icaD Gene Expression (Biofilm Formation) This compound->icaD Downregulates MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane->MembraneDisruption Leads to VirulenceFactors Virulence Factor Production SignalTransduction->VirulenceFactors Regulates VirulenceFactors->blaZ Includes VirulenceFactors->icaD Includes CellDeath Cell Death MembraneDisruption->CellDeath Results in

Caption: Conceptual diagram of this compound's inhibitory mechanisms against S. aureus.

Experimental Protocols

The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus using the agar dilution and broth microdilution methods.

Agar Dilution Method Protocol

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism on a solid medium.[1][3]

Materials:

  • This compound

  • Staphylococcus aureus isolate(s)

  • Mueller-Hinton Agar (MHA)

  • Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (DMSO) or Ethanol (for dissolving this compound)

  • Sterile petri dishes

  • Sterile test tubes

  • Micropipettes and sterile tips

  • Spectrophotometer

  • Incubator (37°C)

  • Multi-inoculator (optional)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., 5% DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the agar should not affect bacterial growth.[1]

  • Preparation of Agar Plates with this compound:

    • Prepare molten MHA and cool to 45-50°C.

    • Perform a series of two-fold dilutions of the this compound stock solution in sterile test tubes.

    • Add a specific volume of each this compound dilution to the molten MHA to achieve the desired final concentrations (e.g., 15.625 to 2000 µg/mL).[3] Also, prepare a control plate containing only the solvent at the same concentration used in the test plates.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Culture the S. aureus isolate(s) overnight in MHB.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be further diluted to achieve a final inoculum density of 10⁷ CFU/mL.[1][3]

  • Inoculation:

    • Spot-inoculate the prepared agar plates with the bacterial suspension. A multi-inoculator can be used to test multiple isolates simultaneously.[1][3]

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of S. aureus.

Agar Dilution MIC Testing Workflow Start Start PrepStock Prepare this compound Stock Solution Start->PrepStock PrepPlates Prepare MHA Plates with Serial Dilutions of this compound PrepStock->PrepPlates Inoculate Inoculate Agar Plates PrepPlates->Inoculate PrepInoculum Prepare Standardized S. aureus Inoculum PrepInoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadMIC Read MIC (Lowest Concentration with No Growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for determining MIC using the agar dilution method.

Broth Microdilution Method Protocol

This method determines the MIC in a liquid medium in a 96-well microtiter plate format, which is suitable for higher throughput screening.[2][5][6][8][13]

Materials:

  • This compound

  • Staphylococcus aureus isolate(s)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Solvent for this compound (e.g., Ethanol or DMSO)

  • Sterile 96-well microtiter plates

  • Sterile reservoirs

  • Multichannel micropipettes and sterile tips

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., 30% ethanol) to create a high-concentration stock solution.[13]

  • Preparation of Microtiter Plates:

    • Add a specific volume of sterile CAMHB to all wells of a 96-well plate.

    • Add the this compound stock solution to the first column of wells and perform serial two-fold dilutions across the plate by transferring a specific volume from one well to the next.

    • Ensure the final volume in each well is consistent. Include a growth control (broth and inoculum only) and a sterility control (broth only).

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard in CAMHB.

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add the diluted bacterial suspension to all wells except the sterility control.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that shows no visible turbidity (bacterial growth). This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.

Broth Microdilution MIC Testing Workflow Start Start PrepStock Prepare this compound Stock Solution Start->PrepStock PrepPlate Prepare 96-well Plate with Serial Dilutions in CAMHB PrepStock->PrepPlate Inoculate Inoculate Wells PrepPlate->Inoculate PrepInoculum Prepare Standardized S. aureus Inoculum PrepInoculum->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate ReadMIC Read MIC (Lowest Concentration with No Turbidity) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for determining MIC using the broth microdilution method.

References

Application Note: A Standardized Protocol for Assessing Monolaurin-Mediated Biofilm Disruption Using Crystal Violet Staining

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adheres to surfaces. This protective barrier shields the embedded bacteria from antibiotics and host immune responses. Monolaurin, a monoester derived from lauric acid found in coconut oil, has garnered attention for its potent antimicrobial and antibiofilm properties.[1][2][3] It is believed to disrupt the integrity of the bacterial cell membrane, thereby inhibiting biofilm formation and dispersing established biofilms.[1][4]

This application note provides a detailed protocol for a this compound biofilm disruption assay using the crystal violet (CV) staining method. The CV assay is a simple, reliable, and high-throughput method for quantifying biofilm biomass.[5][6][7] Adherent microbial cells are stained with crystal violet, and the bound dye is subsequently solubilized. The absorbance of the solubilized dye is proportional to the amount of biofilm present, allowing for a quantitative assessment of this compound's efficacy in disrupting biofilms.[8][9]

Principle of the Method

This protocol outlines an in vitro microtiter plate-based assay to evaluate the ability of this compound to disrupt pre-formed bacterial biofilms. The assay involves several key steps: biofilm formation by a selected bacterial strain in a 96-well plate, treatment of the established biofilm with various concentrations of this compound, staining of the remaining biofilm with crystal violet, solubilization of the stain, and subsequent quantification of the biofilm biomass by measuring the absorbance of the solubilized stain.

Experimental Protocols

Materials and Reagents
  • Bacterial Strain: A biofilm-forming bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus epidermidis).[8][10][11]

  • Growth Media: Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth, appropriate for the chosen bacterial strain.[6][12][13]

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent such as ethanol or DMSO. Further dilutions should be made in the appropriate growth medium.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Crystal Violet Solution: 0.1% (w/v) in deionized water.[6][13]

  • Solubilizing Solution: 30% acetic acid in water or 95% ethanol.[6][14]

  • Sterile 96-well flat-bottomed polystyrene microtiter plates. [13]

  • Plate reader (spectrophotometer) capable of reading absorbance at 550-595 nm. [12][14]

  • Incubator (37°C). [6][12]

  • Pipettes and sterile tips.

Step-by-Step Protocol

Day 1: Biofilm Formation

  • Prepare Bacterial Inoculum: Inoculate a single bacterial colony into 5 mL of appropriate growth medium and incubate overnight at 37°C with shaking.

  • Standardize Bacterial Culture: The following day, dilute the overnight culture in fresh growth medium to an optical density (OD) of 0.1 at 600 nm.[13] This corresponds to approximately 1 x 10⁸ CFU/mL.

  • Inoculate Microtiter Plate: Add 200 µL of the standardized bacterial culture to each well of a 96-well microtiter plate. Include wells with sterile growth medium only to serve as a negative control.

  • Incubate to Form Biofilm: Incubate the plate at 37°C for 24 hours under static conditions to allow for biofilm formation.[11][12]

Day 2: this compound Treatment and Biofilm Staining

  • Remove Planktonic Cells: Carefully aspirate the medium from each well, being cautious not to disturb the biofilm at the bottom and sides of the wells.

  • Wash: Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining planktonic bacteria.[12] After the final wash, remove all PBS.

  • This compound Treatment: Prepare serial dilutions of this compound in the growth medium. Add 200 µL of the different this compound concentrations to the biofilm-coated wells. Add 200 µL of growth medium without this compound to the control wells (untreated biofilm).

  • Incubate: Incubate the plate at 37°C for 24 hours.[15]

  • Remove Treatment and Wash: Aspirate the this compound-containing medium and wash the wells twice with 200 µL of sterile PBS.

  • Fix Biofilm (Optional but Recommended): Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilm.[5] Aspirate the methanol and allow the plate to air dry completely.

  • Stain with Crystal Violet: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[5][8]

  • Wash off Excess Stain: Carefully discard the crystal violet solution. Wash the plate three times by gently adding 200 µL of deionized water to each well.[8] After the final wash, invert the plate and tap it on a paper towel to remove any excess water. Allow the plate to air dry.

Day 3: Quantification

  • Solubilize the Stain: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet bound to the biofilm.[6][14]

  • Incubate: Incubate the plate at room temperature for 15-30 minutes with gentle shaking to ensure complete solubilization of the dye.

  • Measure Absorbance: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.[14] Measure the optical density (OD) at a wavelength between 550 nm and 595 nm using a microplate reader.[12][14]

Data Presentation and Analysis

The absorbance values are directly proportional to the amount of biofilm biomass. The percentage of biofilm disruption can be calculated using the following formula:

Percentage of Biofilm Disruption (%) = [1 - (OD of this compound-Treated Well / OD of Untreated Control Well)] x 100

The results can be summarized in a table for easy comparison of the effects of different this compound concentrations.

This compound Concentration (µg/mL)Mean Absorbance (OD 570nm) ± SDPercentage of Biofilm Disruption (%)
0 (Untreated Control)1.25 ± 0.080%
501.02 ± 0.0618.4%
1000.78 ± 0.0537.6%
2500.45 ± 0.0464.0%
5000.21 ± 0.0383.2%
10000.11 ± 0.0291.2%
Negative Control (Medium Only)0.05 ± 0.01-

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the this compound biofilm disruption assay.

Monolaurin_Biofilm_Disruption_Assay cluster_day1 Day 1: Biofilm Formation cluster_day2 Day 2: Treatment and Staining cluster_day3 Day 3: Quantification A Prepare and Standardize Bacterial Inoculum B Inoculate 96-Well Plate (200 µL/well) A->B C Incubate at 37°C for 24 hours B->C D Remove Planktonic Cells and Wash with PBS C->D E Add this compound Dilutions (200 µL/well) D->E F Incubate at 37°C for 24 hours E->F G Wash with PBS F->G H Stain with 0.1% Crystal Violet (15 minutes) G->H I Wash off Excess Stain and Air Dry H->I J Solubilize Stain (e.g., 30% Acetic Acid) I->J K Measure Absorbance (550-595 nm) J->K L Calculate Percentage of Biofilm Disruption K->L Monolaurin_Mechanism This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Intercalates into Lipid Bilayer Adhesion Inhibition of Cell Adhesion This compound->Adhesion Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Biofilm Biofilm Disruption Disruption->Biofilm Adhesion->Biofilm

References

Application Notes and Protocols for In Vivo Evaluation of Monolaurin's Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Monolaurin, a monoglyceride derived from lauric acid found in coconut oil and human breast milk, has garnered significant attention for its broad-spectrum antimicrobial properties.[1][2] It has demonstrated efficacy against a variety of pathogens, including gram-positive bacteria, fungi, and enveloped viruses.[3][4] The primary mechanism of action is believed to involve the disruption of the pathogen's lipid-bilayer cell membrane, leading to cell lysis and death.[3][5] While in vitro studies provide foundational data, in vivo evaluation using animal models is critical for assessing the therapeutic potential, safety, and physiological effects of this compound in a complex biological system.

These application notes provide detailed protocols and summarized data for three distinct animal models used to evaluate the in vivo efficacy of this compound against fungal, viral, and bacterial pathogens.

Application Note 1: Antifungal Efficacy Against Candida albicans

Objective: To evaluate the in vivo antifungal activity of topically administered this compound against Candida albicans biofilms in a murine model of oral candidiasis.

Experimental Model: Murine Oral Candidiasis

This model utilizes immunosuppressed mice to establish a reproducible C. albicans infection in the oral cavity, mimicking oral thrush in immunocompromised patients.[6][7] A bioluminescent strain of C. albicans allows for non-invasive, longitudinal monitoring of the fungal burden.[6]

Detailed Experimental Protocol
  • Animal Model: 6-7 week old, inbred Balb/c mice are used for this model.[8]

  • Immunosuppression: Mice are rendered immunosuppressed by subcutaneous injection of cortisone acetate (225 mg/kg) on day -1, +1, and +3 relative to infection to facilitate sustained fungal colonization.[8]

  • Infection:

    • A bioluminescent-engineered strain of C. albicans (e.g., SKCa23-ActgLUC) is cultured overnight.[6]

    • On day 0, mice are anesthetized, and a cotton swab saturated with the C. albicans culture is placed sublingually in the oral cavity for 75-90 minutes to establish a biofilm.

  • Treatment Groups (n=5 per group): [6][8]

    • This compound Group: Topical application of 12.5 mM this compound.

    • Vehicle Control Group: Topical application of Phosphate-Buffered Saline (PBS).

    • Positive Control Group: Topical application of 100 mM Nystatin.

  • Administration: Oral topical treatments are applied for 30 seconds, twice daily, for 5 consecutive days post-infection.[8]

  • Efficacy Evaluation:

    • In Vivo Imaging System (IVIS): The progression of the fungal infection is monitored daily over the 5-day period by measuring the total photon flux emitted by the bioluminescent yeast.[6][9]

    • Ex Vivo Microbiological Analysis: At the end of the study (day 5), mice are euthanized, and tongues are excised. The tissue is homogenized, and serial dilutions are plated to determine the Colony Forming Units (CFUs) per gram of tissue, providing a quantitative measure of the final fungal burden.[6][8]

Experimental Workflow Diagram

Caption: Workflow for Murine Oral Candidiasis Model.

Quantitative Data Summary
MetricVehicle Control (PBS)This compound (12.5 mM)Nystatin (100 mM)Citation
Total Photon Flux Baseline Infection LevelSignificant Decrease (p<0.05) vs. VehicleSignificant Decrease vs. Vehicle[6][8]
Tongue Fungal Burden (CFU/g) High Fungal LoadSignificant Decrease vs. VehicleSignificant Decrease vs. Vehicle[6][8]

Application Note 2: Antiviral Efficacy Against Seneca Valley Virus (SVV)

Objective: To assess the in vivo antiviral activity of orally administered this compound in a piglet model of Seneca Valley Virus (SVV) infection.

Experimental Model: Piglet SVV Infection

SVV infection in piglets leads to vesicular disease with clinical manifestations that allow for clear assessment of therapeutic efficacy.[10] This model is relevant for studying non-enveloped viruses and the host immune response.[11]

Detailed Experimental Protocol
  • Animal Model: Seven-day-old piglets are used for the study.[12]

  • Acclimation & Pre-treatment: Piglets are acclimated and orally administered this compound for 7 days prior to viral challenge.

  • Treatment Groups:

    • Control Group: No this compound, no virus.

    • ML Group: Oral this compound (e.g., 100 mg/kg BW), no virus.

    • PEDV/SVV Group: Infected with virus, no this compound.

    • ML+PEDV/SVV Group: Oral this compound and infected with virus. (Note: Dosing can be varied, e.g., low, medium, and high doses, to assess dose-dependency).[11]

  • Viral Challenge: Piglets are infected with a defined dose of SVV (e.g., 1x10^4.5 TCID50/piglet).[12]

  • Efficacy Evaluation:

    • Clinical Manifestations: Daily monitoring and scoring of clinical signs such as blisters, ulcers, and general health status.[11]

    • Viral Load: Quantitative PCR (qPCR) is used to measure the viral load in fecal and blood samples collected at various days post-infection (dpi).[11]

    • Organ Damage: Histopathological analysis of organs (lungs, liver, spleen, kidneys) is performed post-mortem to assess tissue damage.[10][11]

    • Cytokine Analysis: Blood samples are analyzed (e.g., via ELISA) to quantify levels of key inflammatory and antiviral cytokines, such as IL-1β, IL-10, TNF-α, and IFN-γ.[10][11]

Experimental Workflow Diagram

G cluster_prep Pre-Treatment Phase cluster_infection Infection Phase cluster_monitoring Post-Infection Monitoring cluster_analysis Final Analysis A Acclimate 7-day-old Piglets B Group Assignment (Control, ML, SVV, ML+SVV) A->B C Oral this compound Administration to Treatment Groups for 7 Days B->C D Infect Piglets with Seneca Valley Virus (SVV) C->D E Daily Clinical Scoring D->E F Collect Fecal & Blood Samples D->F G Analyze Viral Load (qPCR) & Cytokines (ELISA) F->G H Assess Organ Damage (Histopathology) G->H

Caption: Workflow for Piglet Seneca Valley Virus Model.

Quantitative Data Summary
MetricSVV-Infected GroupSVV-Infected + this compound GroupCitation
In Vitro Replication N/AInhibited viral replication by up to 80%[10][11]
Clinical Manifestations Severe clinical signsReduced clinical manifestations[10][11]
Viral Load (Feces & Blood) High viral load, peaking at 3 dpiDose-dependent reduction in viral load[11]
Organ Damage Significant lesions in multiple organsReduced organ damage[10][11]
Pro-inflammatory Cytokines (IL-1β, TNF-α) Significantly increasedSignificantly decreased[10][11]
Antiviral Cytokine (IFN-γ) BaselineSignificantly increased (promoted)[10][11]

Application Note 3: Antibacterial Efficacy Against Staphylococcus aureus

Objective: To determine the in vivo antibacterial effect of orally administered this compound in a murine model of systemic Staphylococcus aureus infection.

Experimental Model: Murine Sepsis Model

This model involves inducing a systemic infection by injecting a lethal dose of S. aureus into mice. It is a stringent test of a compound's ability to control a rapidly progressing bacterial infection and improve survival.[13][14]

Detailed Experimental Protocol
  • Animal Model: Standard laboratory mice (strain may vary).

  • Infection: Mice are challenged via intraperitoneal injection with a lethal dose of S. aureus (e.g., ATCC #14775).[13]

  • Treatment Groups:

    • Untreated Control: S. aureus injection, no treatment.

    • This compound Group: S. aureus injection + daily oral this compound.

    • Positive Control: S. aureus injection + daily vancomycin.[13]

    • Combination Group: S. aureus injection + daily oral this compound and Origanum oil (optional, to test synergy).[13][14]

  • Administration: Treatments are administered orally, once daily, for a period of 30 days.[13]

  • Efficacy Evaluation: The primary endpoint is the survival rate. Mice are monitored daily for 30 days, and the percentage of surviving mice in each group is recorded.[13][14]

Experimental Workflow Diagram

G cluster_prep Preparation & Infection cluster_treatment Treatment & Monitoring cluster_analysis Final Analysis A Group Assignment (Control, this compound, Vancomycin, Combo) B Inject Mice with Lethal Dose of Staphylococcus aureus A->B C Administer Daily Oral Treatments (this compound, Vancomycin, etc.) B->C D Monitor Survival Rate for 30 Days C->D E Calculate and Compare 30-Day Survival Percentages D->E

Caption: Workflow for Murine S. aureus Sepsis Model.

Quantitative Data Summary
Treatment Group30-Day Survival RateCitation
Untreated Control 0% (All mice died within 1 week)[13][14]
Origanum Oil ~43% (6/14)[13]
Vancomycin 50% (7/14)[13]
This compound 50% (4/8)[13][14]
This compound + Origanum Oil >60% (5/8)[13][14]

Visualizing this compound's Mechanism of Action

This compound's efficacy stems from two primary mechanisms: direct antimicrobial action by membrane disruption and indirect action through modulation of the host immune response.[3]

Direct Antimicrobial Mechanism: Membrane Disruption

This compound integrates into the lipid bilayer of the pathogen's cell membrane, compromising its integrity and leading to leakage and cell death.[5] This mechanism is effective against enveloped viruses and various bacteria and fungi.[3][4]

G cluster_before Intact Pathogen Membrane cluster_after Disrupted Membrane M This compound P Lipid Bilayer M->P Interacts & Inserts D Disrupted Bilayer (Cell Lysis) P->D Destabilizes

Caption: this compound disrupting a pathogen's lipid membrane.

Immunomodulatory Mechanism: Cytokine Regulation

In vivo studies show this compound can modulate the host's immune response to infection by reducing the production of pro-inflammatory cytokines while promoting antiviral ones.[10][11]

G P Pathogen (e.g., SVV) H Host Immune Cell P->H stimulates IL1 IL-1β H->IL1 TNF TNF-α H->TNF IFN IFN-γ H->IFN M This compound M->IL1 inhibits M->TNF inhibits M->IFN promotes Inflam Inflammation & Tissue Damage IL1->Inflam TNF->Inflam Clear Viral Clearance IFN->Clear

Caption: this compound's modulation of host cytokine response.

References

Application Notes and Protocols for the Quantification of Monolaurin in Biological Samples using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantification of monolaurin in various biological samples using High-Performance Liquid Chromatography (HPLC). The protocols detailed below are intended to offer a robust framework for researchers engaged in pharmacokinetic studies, drug efficacy evaluation, and formulation development involving this compound.

Introduction

This compound, the monoglyceride of lauric acid, is a bioactive lipid recognized for its broad-spectrum antimicrobial and immunomodulatory properties.[1][2] It is a naturally occurring compound found in coconut oil and human breast milk.[3] Interest in this compound has grown due to its potential therapeutic applications, including its activity against enveloped viruses and pathogenic bacteria.[1][2] Accurate quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental for preclinical and clinical drug development.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of this compound. This document outlines detailed protocols for sample preparation from plasma and tissue, followed by HPLC analysis with UV detection.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to remove interfering substances from the biological matrix and to extract this compound efficiently.

2.1.1. Plasma Sample Preparation

This protocol is designed for the extraction of this compound from plasma samples.

Materials:

  • Plasma samples collected in EDTA-coated tubes

  • Methanol, HPLC grade, chilled

  • Acetonitrile, HPLC grade, chilled

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge capable of 10,000 x g and 4°C

  • Syringe filters (0.22 µm or 0.45 µm PVDF)

  • HPLC vials with inserts

Protocol:

  • Protein Precipitation:

    • Pipette 200 µL of plasma into a microcentrifuge tube.

    • Add 600 µL of chilled methanol or acetonitrile (a 1:3 ratio of plasma to solvent is recommended).

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[4]

  • Centrifugation:

    • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge the tubes at 10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[5]

  • Supernatant Collection:

    • Carefully collect the supernatant containing the extracted this compound without disturbing the protein pellet.

    • Transfer the supernatant to a new, clean microcentrifuge tube.

  • Filtration:

    • Filter the supernatant through a 0.22 µm or 0.45 µm PVDF syringe filter into an HPLC vial.[4][5] This step removes any remaining particulate matter that could interfere with the HPLC system.

  • Sample Storage:

    • The prepared samples are now ready for HPLC analysis. If not analyzed immediately, they can be stored at -80°C.

2.1.2. Tissue Sample Preparation

This protocol is for the extraction of this compound from tissue homogenates.

Materials:

  • Tissue samples, flash-frozen in liquid nitrogen and stored at -80°C

  • Homogenization buffer (e.g., Phosphate Buffered Saline - PBS)

  • Perchloric acid (PCA), 0.4 M, cold

  • Potassium carbonate (K2CO3), 3.5 M

  • Tissue homogenizer (e.g., bead beater or Dounce homogenizer)

  • Microcentrifuge tubes

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm PVDF)

  • HPLC vials

Protocol:

  • Homogenization:

    • Weigh the frozen tissue sample (e.g., 50-100 mg).

    • Add 10 volumes of cold homogenization buffer (e.g., 500-1000 µL for 50-100 mg of tissue).

    • Homogenize the tissue on ice until no visible tissue fragments remain.

  • Deproteinization:

    • To the tissue homogenate, add an equal volume of cold 0.4 M perchloric acid.

    • Vortex briefly and incubate on ice for 15 minutes.

  • Centrifugation:

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[5]

  • Neutralization and Precipitation of PCA:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Add 3.5 M potassium carbonate dropwise to neutralize the pH to approximately 7.0. This will precipitate the perchlorate as potassium perchlorate.

    • Incubate on ice for 15-20 minutes.

  • Final Centrifugation and Filtration:

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.

    • Filter the final supernatant through a 0.22 µm or 0.45 µm PVDF syringe filter into an HPLC vial.[5]

HPLC-UV Analysis

This section provides a general HPLC-UV method for the quantification of this compound. Method optimization and validation are recommended for specific applications.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized, but a starting point could be 85:15 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: this compound does not have a strong chromophore, making UV detection challenging. Detection is typically performed at low wavelengths, such as 205-215 nm.

  • Injection Volume: 20 µL.

Standard Curve Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject the calibration standards into the HPLC system to generate a standard curve by plotting peak area versus concentration.

Data Presentation

The following tables summarize representative quantitative data for the analysis of this compound and related compounds from various sources.

Table 1: HPLC Method Validation Parameters for this compound Quantification

ParameterHPLC-ELSDHPLC-UV (Representative)
Linearity Range 0.02 - 0.40 mg/mL1 - 100 µg/mL
**Correlation Coefficient (R²) **> 0.9995> 0.999
Limit of Detection (LOD) < 0.054 mg/mL~0.5 µg/mL
Limit of Quantification (LOQ) < 0.162 mg/mL~1.5 µg/mL
Recovery > 96.06%90 - 110%
Precision (%RSD) < 2.45%< 5%

Note: HPLC-UV data is representative and may vary based on the specific method and instrumentation. ELSD data is from a study on modified coconut oil.[6]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis SampleCollection Biological Sample (Plasma/Tissue) Homogenization Homogenization (for Tissue) ProteinPrecipitation Protein Precipitation (Methanol/Acetonitrile/PCA) SampleCollection->ProteinPrecipitation Plasma Homogenization->ProteinPrecipitation Homogenate Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Filtration Filtration (0.22 µm) SupernatantCollection->Filtration HPLCVial Sample in HPLC Vial Filtration->HPLCVial HPLCInjection HPLC Injection HPLCVial->HPLCInjection ChromatographicSeparation Chromatographic Separation (C18 Column) HPLCInjection->ChromatographicSeparation UVDetection UV Detection (205-215 nm) ChromatographicSeparation->UVDetection PeakIntegration Peak Integration UVDetection->PeakIntegration Quantification Quantification of This compound PeakIntegration->Quantification StandardCurve Standard Curve Generation StandardCurve->Quantification monolaurin_cytokine_inhibition This compound This compound ProInflammatoryCytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8, TNF-α) This compound->ProInflammatoryCytokines Inhibits Production Inflammation Inflammation ProInflammatoryCytokines->Inflammation Promotes monolaurin_nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Cascade cluster_nucleus Nucleus Stimulus PAMPs/DAMPs IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB IkB->NFkB Inhibits NFkB_nucleus Active NF-κB NFkB->NFkB_nucleus Translocates GeneExpression Gene Expression NFkB_nucleus->GeneExpression Induces Cytokines Pro-inflammatory Cytokines GeneExpression->Cytokines This compound This compound This compound->IKK Potentially Inhibits

References

Application Notes and Protocols: Cytotoxicity of Monolaurin on Human Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monolaurin, a monoglyceride derived from lauric acid, has garnered significant interest for its potential therapeutic applications, including its antimicrobial and anticancer properties. As a compound generally recognized as safe (GRAS), its cytotoxic effects on human cell lines are of considerable interest for drug development. This document provides a detailed overview of the cytotoxic effects of this compound on various human cell lines, comprehensive protocols for assessing its cytotoxicity, and an exploration of the potential signaling pathways involved in its mechanism of action.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effect of this compound has been evaluated against several human cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Cell LineCell TypeAssayIC50 ValueReference
MCF-7 Breast AdenocarcinomaMTT Assay80 µg/mL[1][2]
MCF-10A Non-tumorigenic Breast EpithelialMTT AssayNot significantly cytotoxic at concentrations up to 120 µg/mL[1][2]
Primary Human Keratinocytes Normal Skin CellsCellTiter-Blue Viability AssayNo direct toxicity at concentrations that inhibit S. aureus[3]
Human Dermal Fibroblasts Normal Skin CellsCellTiter-Blue Viability AssayNo direct toxicity at concentrations that inhibit S. aureus[3]
OBA-9 (Keratinocytes) Keratinocyte Cell LineNot specifiedToxic at 25 µM (6.8 µg/mL) and 50 µM (13.72 µg/mL)[3]
HGF-1 (Fibroblasts) Fibroblast Cell LineNot specifiedToxic at 25 µM (6.8 µg/mL) and 50 µM (13.72 µg/mL)[3]

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound on human cell lines involves several key steps, from cell preparation to data analysis.

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis cell_culture 1. Cell Culture (Select and maintain human cell lines) monolaurin_prep 2. This compound Preparation (Dissolve in appropriate solvent and prepare serial dilutions) cell_seeding 3. Cell Seeding (Plate cells in 96-well plates) treatment 4. Treatment (Expose cells to various concentrations of this compound) cell_seeding->treatment incubation 5. Incubation (Incubate for a defined period, e.g., 24, 48, 72 hours) treatment->incubation add_reagent 6. Add Cytotoxicity Reagent (e.g., MTT, LDH substrate) incubation->add_reagent read_plate 7. Absorbance/Fluorescence Reading (Use a microplate reader) add_reagent->read_plate calculate_viability 8. Calculate Cell Viability (%) read_plate->calculate_viability determine_ic50 9. Determine IC50 Value calculate_viability->determine_ic50

Figure 1. A generalized workflow for determining the cytotoxicity of this compound.

Experimental Protocols

Detailed methodologies for commonly cited cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[1]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., 20-120 µg/mL) to the respective wells.[1][2] Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: After the incubation with MTT, carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490 nm or 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • Human cell line of interest

  • Complete cell culture medium

  • This compound

  • LDH cytotoxicity detection kit (containing LDH assay substrate, diaphorase, and INT)

  • Lysis buffer (e.g., 1% Triton X-100)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with lysis buffer to induce 100% cell death.

    • Background control: Culture medium only.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Signaling Pathways

The cytotoxic effects of this compound in cancer cells are believed to be mediated, at least in part, through the induction of apoptosis. While the precise signaling cascade for this compound is still under investigation, studies on its precursor, lauric acid, provide significant insights. Lauric acid has been shown to induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the Epidermal Growth Factor Receptor (EGFR) / Extracellular signal-Regulated Kinase (ERK) pathway.[4][5]

signaling_pathway Proposed Signaling Pathway for this compound-Induced Apoptosis This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS EGFR EGFR (Epidermal Growth Factor Receptor) ROS->EGFR ERK ERK (Extracellular signal-Regulated Kinase) EGFR->ERK AP1 AP-1 (Activator Protein 1) ERK->AP1 p21 p21Cip1/WAF1 AP1->p21 Apoptosis Apoptosis p21->Apoptosis

Figure 2. A proposed signaling cascade for this compound-induced apoptosis.

This proposed pathway suggests that this compound treatment leads to an increase in intracellular ROS levels. This oxidative stress can then activate the EGFR, which in turn phosphorylates and activates ERK. Activated ERK can then modulate the activity of transcription factors such as AP-1, leading to the upregulation of cell cycle inhibitors like p21, ultimately culminating in apoptotic cell death.[4][5]

Conclusion

This compound demonstrates selective cytotoxicity towards certain cancer cell lines while exhibiting minimal effects on normal cells. The MTT and LDH assays are reliable methods for quantifying its cytotoxic activity. The underlying mechanism of action appears to involve the induction of apoptosis, potentially through the generation of ROS and activation of the EGFR/ERK signaling pathway. Further research is warranted to fully elucidate the complete signaling network and to explore the therapeutic potential of this compound in cancer treatment. These application notes and protocols provide a foundational framework for researchers to investigate the cytotoxic properties of this compound in a systematic and reproducible manner.

References

Application Notes & Protocols: Formulation of Monolaurin for Topical and Oral Administration

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Monolaurin, the monoglyceride of lauric acid, is a bioactive lipid recognized for its potent antimicrobial, antiviral, and immunomodulatory properties.[1][2] Found naturally in coconut oil and human breast milk, it is classified as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration.[3][4] Its therapeutic potential is vast, spanning applications against various pathogens, including enveloped viruses and gram-positive bacteria.[1][5] However, the clinical application of this compound is often hindered by its poor water solubility and high melting point, which necessitate advanced formulation strategies to ensure stability and bioavailability.[6][7]

These application notes provide a comprehensive overview of formulation strategies for the topical and oral delivery of this compound, with a focus on nano-based carrier systems. Detailed protocols for the preparation and characterization of these formulations are provided for research and development purposes.

Part 1: Formulation Strategies for Topical Administration

Topical delivery of this compound is desirable for treating skin infections and dermatological conditions. Formulations must enhance skin penetration, ensure stability, and provide controlled release.

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids, which are well-suited for topical delivery.[8][9] They can improve the stability of encapsulated compounds, offer a controlled release, and form an occlusive film on the skin, which can increase skin hydration and enhance drug penetration.[10][11]

Gel-Like Microemulsions

Gel-like microemulsions are promising carriers for poorly water-soluble drugs like this compound.[12] They combine the advantages of gels (e.g., favorable viscosity for topical application) and microemulsions (e.g., high drug solubilization capacity).[6] Upon dilution in a physiological environment, such as the oral cavity, their microstructure can change, influencing the drug release profile.[12]

Electrospun Nanofibers

Electrospinning can be used to create nanofibers that encapsulate active agents. Shellac (SHL), a natural polymer, has been used to create electrospun nanofibers loaded with this compound.[13] These nanofibers offer a high surface-to-volume ratio, which can improve drug loading and release rates, making them suitable for applications like wound healing.[13]

Part 2: Formulation Strategies for Oral Administration

Oral administration of this compound is explored for its systemic antimicrobial and immune-boosting effects.[1] The primary challenge is to overcome its low aqueous solubility to improve absorption and bioavailability.

Nanoemulsions

Nanoemulsions are oil-in-water (O/W) dispersions with droplet sizes typically under 500 nm.[14][15] They are an effective strategy for enhancing the oral bioavailability of poorly soluble drugs.[16][17][18] By presenting the lipophilic drug in a solubilized form within a large surface area, nanoemulsions can improve dissolution rates and absorption in the gastrointestinal tract.[2][18]

Solid Lipid Nanoparticles (SLNs)

For oral delivery, SLNs can protect the encapsulated this compound from the harsh environment of the gastrointestinal tract and facilitate its absorption. A study involving the encapsulation of ferrous sulfate using a fat rich in this compound demonstrated the feasibility of using SLNs for oral delivery of compounds in a lipid matrix.[19][20] The double emulsion (W/O/W) method is a common technique for encapsulating hydrophilic compounds, but can be adapted for lipophilic molecules like this compound.[19]

Part 3: Data Presentation of Formulation Parameters

The following tables summarize quantitative data from various studies on this compound formulations, providing a comparative overview of key parameters.

Table 1: this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Formulation Code Lipid Matrix Composition This compound Concentration Particle Size (Z-average, nm) PDI Entrapment Efficiency (%) Loading Capacity (%) Reference
C3 Stearic Acid & this compound-rich fat (40% w/w lipid) N/A (Matrix) 292.4 1.03 High (for Ferrous Sulfate) 0.06 (for Ferrous Sulfate) [19][20]

| F14 (Nabumetone) | Compritol 888 ATO | N/A (Excipient) | 16.54 | N/A | 94.40 | N/A |[21] |

Note: Data for this compound-specific entrapment efficiency and loading capacity in these SLN systems for oral/topical use is limited in the cited literature. The table includes relevant examples of SLN characteristics.

Table 2: this compound-Loaded Electrospun Nanofibers

Polymer This compound Content (% w/w) Shellac Content (% w/w) Fiber Diameter (nm) Beadless Value Reference

| Shellac (SHL) | 1.1 | 37.5 | ~488 | ~0.48 |[13] |

Table 3: Nanoemulsion Formulations for Oral Delivery (Model Hydrophobic Drugs)

Drug Oil Phase Particle Size (nm) Zeta Potential (mV) Key Finding Reference
Paclitaxel Pine Nut Oil 90-120 +34 to -45 Significantly higher systemic concentration vs. aqueous solution. [16][17]

| Baicalin | Isopropyl Myristate | 91.2 ± 2.36 | N/A | 7-fold greater bioavailability vs. free suspension. |[18] |

Note: These examples demonstrate the potential of nanoemulsions to enhance the oral bioavailability of poorly soluble compounds like this compound.

Part 4: Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of this compound formulations.

Protocol 1: Preparation of this compound-Loaded SLNs by Hot Homogenization

This protocol is based on the widely used hot homogenization technique followed by ultrasonication.[21][22][23]

Materials:

  • This compound (Active Pharmaceutical Ingredient - API)

  • Solid Lipid (e.g., Compritol 888 ATO, stearic acid)[19][21]

  • Surfactant (e.g., Tween 80, Polysorbate 20)[19][21]

  • Purified Water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Water bath or heating plate with magnetic stirrer

  • Beakers, graduated cylinders

Procedure:

  • Lipid Phase Preparation: Weigh the solid lipid and this compound and place them in a beaker. Heat the mixture to 5-10°C above the melting point of the lipid until a clear, homogenous lipid melt is obtained.[22][23]

  • Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant in purified water. Heat this aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under continuous stirring with a magnetic stirrer. Homogenize the mixture using a high-shear homogenizer at a specified speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) emulsion.[23]

  • Nano-sizing: Immediately subject the hot pre-emulsion to probe sonication for 5-15 minutes. This step is crucial for reducing the droplet size to the nanometer range.[19][21]

  • SLN Formation: Allow the resulting hot nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.[23]

  • Storage: Store the final SLN dispersion at 4°C for further characterization.

G cluster_workflow Workflow: SLN Preparation by Hot Homogenization prep_lipid 1. Prepare Lipid Phase (this compound + Solid Lipid) Heat above melting point pre_emulsion 3. Form Pre-emulsion Combine phases with high-shear homogenization prep_lipid->pre_emulsion prep_aq 2. Prepare Aqueous Phase (Water + Surfactant) Heat to same temperature prep_aq->pre_emulsion nanosize 4. Nanosizing Subject pre-emulsion to high-energy sonication pre_emulsion->nanosize cool 5. Crystallization Cool nanoemulsion to room temperature nanosize->cool final_sln 6. Final Product This compound-Loaded SLN Dispersion cool->final_sln G cluster_pathway This compound's Proposed Antimicrobial Mechanism This compound This compound Membrane Bacterial Cell Membrane / Viral Lipid Envelope This compound->Membrane Targets Disruption Integration into and Disruption of Lipid Bilayer Membrane->Disruption Permeability Increased Membrane Permeability Disruption->Permeability Leakage Leakage of Cellular Contents / Viral Disintegration Permeability->Leakage CellDeath Bacterial Cell Death / Viral Inactivation Leakage->CellDeath

References

Troubleshooting & Optimization

Technical Support Center: Monolaurin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Monolaurin Synthesis and Purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scaling up of this compound production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for this compound synthesis are direct esterification of lauric acid and glycerol, and glycerolysis of oils rich in lauric acid, such as coconut or palm kernel oil.[1][2] Both chemical and enzymatic catalysts are widely used. Common chemical catalysts include p-toluenesulfonic acid (p-TSA) and sulfuric acid.[2] Enzymatic synthesis often employs lipases, such as Candida antarctica lipase B (Novozym 435) or Lipozyme IM-20, which offer higher selectivity and milder reaction conditions.[3][4]

Q2: What are the main impurities generated during this compound synthesis?

A2: The primary impurities are unreacted starting materials (lauric acid and glycerol) and byproducts such as dilaurin and trilaurin.[3] The formation of these di- and triesters is more pronounced in chemical synthesis due to lower selectivity compared to enzymatic methods.[3]

Q3: Which purification techniques are most effective for achieving high-purity this compound?

A3: Several techniques can be employed, with the choice depending on the scale of production and desired purity. For laboratory scale, column chromatography is effective but can be costly and time-consuming for larger quantities.[2] At a larger scale, liquid-liquid extraction, crystallization, and fractional distillation are more common. Liquid-liquid extraction with a hydroalcoholic solution can effectively separate this compound from non-polar impurities.[2]

Q4: What are the key safety precautions when handling reagents for this compound synthesis?

A4: When using acid catalysts like p-TSA or sulfuric acid, appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, is essential to prevent skin and eye irritation.[5] Reactions should be carried out in a well-ventilated area or fume hood. Lauric acid and glycerol are generally considered safe, but it is good practice to consult the Safety Data Sheet (SDS) for all chemicals before use.

Troubleshooting Guides

Synthesis Scale-Up Challenges
Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete Reaction: Insufficient reaction time, incorrect temperature, or improper mixing.- Optimize reaction time and temperature based on small-scale experiments.- Ensure adequate agitation to overcome mass transfer limitations, especially in viscous reaction mixtures.[1]
Catalyst Deactivation: Loss of catalyst activity over time, particularly in continuous processes.- For enzymatic catalysts, check for inhibition by excess glycerol or other substrates.[1]- For chemical catalysts, consider regeneration protocols or replacement.[6]
Equilibrium Limitation: Esterification is a reversible reaction.- Remove water byproduct continuously using techniques like vacuum distillation or by adding molecular sieves to drive the reaction forward.
Poor Selectivity (High levels of di- and trilaurin) High Reaction Temperature: Promotes the formation of di- and triesters.- Lower the reaction temperature, especially when using chemical catalysts.
Non-selective Catalyst: Some chemical catalysts are less selective than enzymes.- Consider switching to an enzymatic catalyst like Novozym 435 for higher selectivity towards this compound.[4]
Heat Transfer Issues in Large Reactors Localized Hotspots: Inefficient heat removal can lead to side reactions and product degradation.- Improve reactor design to ensure a high surface-area-to-volume ratio.- Use a jacketed reactor with efficient thermal fluid circulation.[7]- Optimize stirring speed to enhance heat transfer without causing excessive shear.
Catalyst Recovery and Reuse Problems Catalyst Leaching (for heterogeneous catalysts): Loss of active sites.- Select a robust catalyst support.- Optimize reaction conditions to minimize catalyst degradation.
Difficult Separation (for enzymatic catalysts): Emulsion formation or fine particle size.- Use immobilized enzymes to facilitate separation.- Consider filtration or centrifugation for recovery.[8]
Purification Scale-Up Challenges
Issue Potential Cause Troubleshooting Steps
Inefficient Liquid-Liquid Extraction Emulsion Formation: Vigorous mixing can lead to stable emulsions, hindering phase separation.- Optimize mixing intensity and duration.- Consider using a gentler mixing method, such as a baffled reactor.- Add a small amount of a suitable demulsifier.[9]
Poor Phase Separation: Similar densities of the two phases.- Allow for sufficient settling time.- Centrifugation can be used to accelerate phase separation.[10]
Crystallization Problems Formation of Small or Irregular Crystals: Rapid cooling or high supersaturation.- Control the cooling rate to allow for larger crystal growth.- Use seeding to control nucleation and crystal size.[11]
Inconsistent Crystal Form (Polymorphism): Different crystal structures with varying properties.- Strictly control crystallization conditions (solvent, temperature, cooling rate) to ensure consistent polymorph formation.[12][13]
Low Purity of Crystals: Impurities trapped within the crystal lattice.- Ensure the crude this compound is sufficiently pure before crystallization.- Consider a multi-stage crystallization process.
Fractional Distillation Difficulties Poor Separation of Components: Insufficient column efficiency.- Use a fractionating column with a higher number of theoretical plates.[14]- Optimize the reflux ratio to enhance separation.
Thermal Degradation: High distillation temperatures can degrade this compound.- Perform distillation under vacuum to lower the boiling point.

Quantitative Data Summary

Table 1: Comparison of this compound Synthesis Methods

Method Catalyst Temperature (°C) Reaction Time (h) Molar Ratio (Lauric Acid:Glycerol) Yield (%) Purity (%) Reference
Esterificationp-TSA (2.5%)13061:160.34100[2]
Esterificationp-TSA (5%)13061:143.54100[2]
EsterificationH₂SO₄ (5%)13061:131.0591[2]
Enzymatic EsterificationLipozyme IM-20 (3%)5561:145.5 (this compound fraction)-[3]
Enzymatic GlycerolysisLipozyme RM IM (10%)40241:4 (Oil:Glycerol)31.64 (monoglyceride content)-[1]
Enzymatic TransesterificationLipozyme 435 (6%)501.51:6 (Methyl Laurate:Glycerol)80.8-[15]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound via Esterification

Objective: To synthesize this compound from lauric acid and glycerol using an immobilized lipase catalyst.

Materials:

  • Lauric acid

  • Glycerol

  • Immobilized lipase (e.g., Novozym 435 or Lipozyme IM-20)

  • tert-Butanol (optional, as solvent)

  • Molecular sieves (optional, for water removal)

  • Reaction vessel with temperature control and magnetic stirring

Procedure:

  • Add lauric acid and glycerol to the reaction vessel in a 1:1 molar ratio.[3] For a solvent-based system, dissolve the reactants in tert-butanol.

  • Add the immobilized lipase, typically 3-10% by weight of the total reactants.[1][3]

  • If not using continuous water removal, add activated molecular sieves to the mixture.

  • Heat the reaction mixture to the optimal temperature for the chosen enzyme (e.g., 55°C for Lipozyme IM-20).[3]

  • Stir the mixture at a constant rate (e.g., 200-600 rpm) for the desired reaction time (typically 6-24 hours).[1]

  • Monitor the reaction progress by taking samples periodically and analyzing for this compound content using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • After the reaction, separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed and reused.

  • Proceed with the purification of the crude this compound.

Protocol 2: Purification of this compound by Liquid-Liquid Extraction

Objective: To purify crude this compound by removing non-polar impurities.

Materials:

  • Crude this compound mixture

  • Ethyl acetate

  • Hydroalcoholic solution (e.g., 80:20 ethanol:water)[2]

  • n-Hexane[2]

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound product in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add the hydroalcoholic solution (80:20 ethanol:water) to the separatory funnel. The volume of the hydroalcoholic solution should be about 10 times the volume of the crude product solution.[2]

  • Shake the funnel vigorously and allow the layers to separate. This compound will preferentially partition into the hydroalcoholic phase.

  • Drain the lower hydroalcoholic layer.

  • Wash the hydroalcoholic layer with n-hexane to remove any remaining non-polar impurities like dilaurin and trilaurin. Repeat the washing step 2-3 times.[2]

  • Collect the purified hydroalcoholic phase containing this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Antimicrobial Mechanism of this compound

This compound exerts its antimicrobial effects primarily by disrupting the cell membrane of pathogens, particularly enveloped viruses and gram-positive bacteria.[16][17] This leads to increased membrane permeability and eventual cell lysis.

Monolaurin_Antimicrobial_Mechanism cluster_pathogen Pathogen (Bacterium/Virus) Cell_Membrane Cell Membrane / Viral Envelope Disruption Membrane Disruption Cell_Membrane->Disruption Increases permeability Pathogen_Integrity Membrane Integrity Pathogen_Integrity->Disruption This compound This compound This compound->Cell_Membrane Intercalates into lipid bilayer Lysis Cell Lysis / Viral Inactivation Disruption->Lysis

Antimicrobial action of this compound.
This compound Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Monolaurin_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Lauric Acid + Glycerol Reaction Esterification (Chemical or Enzymatic) Reactants->Reaction Crude_Product Crude this compound Mixture Reaction->Crude_Product Catalyst Catalyst (e.g., p-TSA, Lipase) Reaction->Catalyst Recovery & Reuse Purification_Step Purification Method (e.g., Liquid-Liquid Extraction, Crystallization) Crude_Product->Purification_Step Pure_this compound High-Purity this compound Purification_Step->Pure_this compound Catalyst->Reaction

General workflow for this compound production.

References

Technical Support Center: Optimizing Monolaurin Dosage for Effective In Vitro Antiviral Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with monolaurin in in vitro antiviral studies. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing your experiments for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in antiviral research?

A1: this compound, a monoglyceride derived from lauric acid, is a compound found naturally in coconut oil and human breast milk. It has garnered interest in antiviral research due to its demonstrated ability to disrupt the lipid envelopes of various viruses, thereby inhibiting their ability to infect host cells.[1][2][3] Its primary mechanism of action is the disintegration of the viral membrane.[1][3][4]

Q2: Against which types of viruses is this compound most effective?

A2: this compound is primarily effective against enveloped viruses.[1][3][4] In vitro studies have shown its activity against a range of viruses including Herpes Simplex Virus (HSV), Influenza virus, Human Immunodeficiency Virus (HIV), Cytomegalovirus (CMV), and Seneca Valley Virus (SVV).[1][4][5][6]

Q3: What is the general mechanism of this compound's antiviral action?

A3: this compound is thought to exert its antiviral effects through several mechanisms:

  • Disruption of the viral envelope: It integrates into the lipid bilayer of the viral envelope, leading to its destabilization and eventual breakdown.[1][3][4]

  • Inhibition of viral maturation: It can interfere with the late stages of the viral replication cycle, preventing the assembly and release of new viral particles.[1][3]

  • Interference with signal transduction: this compound may disrupt signaling pathways within the host cell that are necessary for viral replication.

Q4: Is this compound cytotoxic to host cells?

A4: this compound has been reported to have low cytotoxicity to host cells at effective antiviral concentrations in some studies. However, as with any experimental compound, it is crucial to determine the cytotoxic concentration 50% (CC50) for each cell line used in your experiments to establish a therapeutic window. One study noted that this compound at concentrations of 25 or 50 µM showed toxicity to keratinocytes and fibroblasts.[7]

Troubleshooting Guide

Q1: I'm having trouble dissolving this compound for my in vitro assays. What is the recommended procedure?

A1: this compound has low water solubility.[8] The recommended method for preparing a stock solution is to dissolve it in dimethyl sulfoxide (DMSO).[4] From this stock, you can make further dilutions in your cell culture medium. It is important to keep the final concentration of DMSO in your assay as low as possible (typically below 0.5%) to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q2: I am observing precipitation in my culture wells after adding the this compound solution. How can I prevent this?

A2: Precipitation can occur if the final concentration of this compound exceeds its solubility in the culture medium or if the DMSO concentration is too low to maintain its solubility. To address this, you can try the following:

  • Optimize your stock solution concentration: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed to achieve the desired final concentration in the well, thus keeping the final DMSO concentration optimal.

  • Serial dilutions in DMSO: If you are performing a dose-response experiment, it is critical to make the serial dilutions in DMSO before adding them to the culture medium.[10]

  • Gentle mixing and pre-warming: Ensure the culture medium is at 37°C before adding the this compound solution. Mix gently by swirling the plate.

Q3: My cytotoxicity assay results (e.g., MTT assay) are inconsistent or show unexpected results. Could the this compound be interfering with the assay?

A3: It is possible for compounds to interfere with colorimetric assays like the MTT assay. For example, compounds with reducing properties can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. To troubleshoot this:

  • Run a cell-free control: Include wells with this compound in the culture medium but without cells to see if the compound itself reacts with the assay reagent.

  • Use an alternative cytotoxicity assay: Consider using a different assay that relies on a different principle, such as the lactate dehydrogenase (LDH) release assay (measures membrane integrity) or a resazurin-based assay.

  • Visual inspection: Always examine the cells under a microscope before adding the cytotoxicity reagent to visually assess cell health and look for signs of precipitation or other artifacts.

Q4: The plaques in my plaque reduction assay are not well-defined or are inconsistent. How can I optimize this?

A4: Several factors can affect the quality of plaques in a plaque reduction assay:

  • Cell monolayer confluency: Ensure your cell monolayer is 100% confluent and healthy at the time of infection. Gaps in the monolayer can be mistaken for plaques.

  • Overlay concentration: The concentration of the semi-solid overlay (e.g., agarose or methylcellulose) is critical. If it's too high, it can be toxic to the cells; if it's too low, the virus may spread too diffusely.

  • Incubation time: The incubation time required for plaque formation varies depending on the virus and cell line. Optimize the incubation period to allow for clear plaque development without overgrowth of the surrounding cells.

  • Staining: Ensure proper staining and destaining to get good contrast between the plaques and the viable cell monolayer.

Quantitative Data on this compound's In Vitro Antiviral Activity

The following table summarizes available data on the effective concentrations of this compound against various viruses. It is important to note that direct comparisons between studies can be challenging due to variations in cell lines, viral strains, and experimental protocols. Researchers are encouraged to determine the optimal dosage for their specific experimental setup.

VirusCell LineAssay TypeEffective ConcentrationCytotoxicity (CC50)Reference
Enveloped Viruses (14 types) VariousVirucidal Assay>99.9% reduction at 1% this compound for 1 hourNot Reported[6][11]
Seneca Valley Virus (SVV) BHK-21CPE ReductionUp to 80% inhibition>100 µg/mL[4][5]
SARS-CoV-2 Not SpecifiedVirucidal Assay99.99% efficacy with 0.2% w/w this compound formulationNot Reported[12]
Influenza A (H1N1) Not SpecifiedVirucidal Assay>99.99% efficacy with this compound-containing formulationLow cytotoxicity reported[13]

Note: The lack of standardized reporting for EC50 (half-maximal effective concentration) and CC50 values in many published studies makes a comprehensive comparative table challenging. The data presented here is based on the available information.

Experimental Protocols

Cytotoxicity Assay (CCK-8 Method)

This protocol is adapted from a study on Seneca Valley Virus and provides a framework for determining the cytotoxicity of this compound.[4]

Materials:

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Appropriate host cell line (e.g., Vero, BHK-21)

  • Complete cell culture medium

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with your host cells at a density that will result in a confluent monolayer after 24-36 hours of incubation.

  • Preparation of this compound Solutions:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • From the stock solution, prepare a working solution of 100 µg/mL in complete cell culture medium.

    • Perform serial two-fold dilutions of the working solution to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL, etc.).

  • Treatment:

    • Remove the old medium from the cell monolayers.

    • Add 100 µL of each this compound dilution to the respective wells.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a cell control (medium only).

  • Incubation: Incubate the plate for the duration of your planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • CCK-8 Assay:

    • Add 10 µL of the CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the cell viability as a percentage of the cell control. The CC50 value is the concentration of this compound that reduces cell viability by 50%.

Plaque Reduction Assay

This is a general protocol for a plaque reduction assay that can be adapted for use with this compound.

Materials:

  • This compound stock solution in DMSO

  • 6-well or 12-well cell culture plates

  • Confluent monolayers of a suitable host cell line

  • Virus stock with a known titer

  • Serum-free culture medium

  • Overlay medium (e.g., 1% methylcellulose or 0.8% agarose in 2x medium)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Prepare this compound Dilutions: Prepare serial dilutions of this compound in serum-free medium at 2x the final desired concentrations.

  • Virus Preparation: Dilute the virus stock in serum-free medium to a concentration that will produce 50-100 plaques per well.

  • Virus-Monolaurin Incubation: Mix equal volumes of each 2x this compound dilution with the diluted virus. Also, prepare a virus control (virus mixed with medium containing DMSO) and a cell control (medium only). Incubate these mixtures for 1 hour at 37°C.

  • Infection:

    • Wash the confluent cell monolayers with serum-free medium.

    • Inoculate the cells with 200-400 µL of the virus-monolaurin mixtures.

    • Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution.

  • Overlay:

    • Aspirate the inoculum from the wells.

    • Gently add 2-3 mL of the overlay medium to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaques to form (this will vary depending on the virus).

  • Plaque Visualization:

    • Aspirate the overlay.

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the wells with water and allow them to dry.

  • Plaque Counting: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control.

Virus Yield Reduction Assay

This assay measures the effect of this compound on the production of new infectious virus particles.[3][14]

Materials:

  • This compound stock solution in DMSO

  • 24-well or 48-well cell culture plates

  • Confluent monolayers of a suitable host cell line

  • Virus stock

  • Complete cell culture medium

Procedure:

  • Infection:

    • Infect confluent cell monolayers with the virus at a specific multiplicity of infection (MOI).

    • After a 1-hour adsorption period, remove the inoculum and wash the cells.

  • Treatment: Add complete medium containing different concentrations of this compound (and a DMSO vehicle control) to the infected cells.

  • Incubation: Incubate the plates at 37°C for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting Progeny Virus:

    • After incubation, subject the plates to three cycles of freezing and thawing to lyse the cells and release the progeny virus.

    • Collect the supernatant from each well.

  • Titration of Progeny Virus:

    • Perform serial 10-fold dilutions of the harvested supernatants.

    • Determine the viral titer of each sample using a standard plaque assay or a TCID50 (50% tissue culture infective dose) assay.

  • Calculation: Calculate the reduction in viral yield (in log10 PFU/mL or TCID50/mL) for each this compound concentration compared to the vehicle control.

Visualizations

Signaling Pathways and Workflows

monolaurin_antiviral_mechanism cluster_virus Enveloped Virus cluster_host Host Cell cluster_pathway Signaling Pathways virus Virus Particle viral_envelope Lipid Envelope This compound This compound This compound->viral_envelope Disrupts Envelope replication Viral Replication Cycle (Assembly & Maturation) This compound->replication Inhibits Maturation nfkb NF-κB Pathway This compound->nfkb Inhibits irf3 IRF3 Pathway This compound->irf3 Promotes cell_membrane Cell Membrane cell_membrane->replication nucleus Nucleus replication->nucleus cytokines Pro-inflammatory Cytokines nfkb->cytokines interferon Interferon (IFN-γ) irf3->interferon

Caption: Antiviral mechanisms of this compound.

experimental_workflow start Start prep_this compound Prepare this compound Stock Solution (in DMSO) start->prep_this compound cytotoxicity Determine Cytotoxicity (CC50) on Host Cells prep_this compound->cytotoxicity antiviral_assay Perform Antiviral Assay (Plaque or Yield Reduction) cytotoxicity->antiviral_assay data_analysis Analyze Data (Calculate % Inhibition, EC50) antiviral_assay->data_analysis results Interpret Results data_analysis->results

Caption: General experimental workflow.

troubleshooting_guide action_node action_node issue Experimental Issue? solubility Solubility Problem? issue->solubility Yes cytotoxicity_issue Inconsistent Cytotoxicity? issue->cytotoxicity_issue No solubility->cytotoxicity_issue No solve_solubility Optimize DMSO concentration. Prepare fresh dilutions. solubility->solve_solubility Yes plaque_issue Poor Plaque Formation? cytotoxicity_issue->plaque_issue No solve_cytotoxicity Run cell-free control. Use alternative assay (e.g., LDH). cytotoxicity_issue->solve_cytotoxicity Yes solve_plaque Check cell confluency. Optimize overlay concentration. plaque_issue->solve_plaque Yes

Caption: Troubleshooting decision tree.

References

Technical Support Center: Troubleshooting Monolaurin Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the effective formulation of monolaurin in aqueous solutions is critical for experimental success. This guide provides practical troubleshooting advice and frequently asked questions to address common challenges with this compound's solubility.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in water?

A1: this compound, a monoglyceride of lauric acid, is an amphipathic molecule, meaning it has both a water-loving (hydrophilic) glycerol head and an oil-loving (lipophilic) fatty acid tail.[1] Its long carbon tail gives it low water solubility, making it challenging to prepare homogenous aqueous solutions. It is practically insoluble in water at room temperature.[2][3]

Q2: What is the typical appearance of a this compound solution that is not fully dissolved?

A2: Improperly dissolved this compound in an aqueous solution can appear as a cloudy or milky suspension, or you may observe solid white to off-white particles settled at the bottom or floating on the surface of the liquid.

Q3: Can I heat the aqueous solution to dissolve this compound?

A3: Yes, gentle heating can significantly improve the solubility of this compound. Heating the solution to a range of 35°C to 60°C can aid in dissolution.[4] However, it is crucial to monitor the temperature to avoid degradation of this compound or other components in your experimental system.

Q4: Will autoclaving my this compound solution affect its integrity?

A4: While this compound is relatively stable, high temperatures and pressures during autoclaving could potentially lead to hydrolysis, breaking it down into lauric acid and glycerol. It is advisable to prepare this compound solutions using sterile-filtered components under aseptic conditions if sterility is required.

Q5: My this compound precipitates out of solution after cooling. How can I prevent this?

A5: Precipitation upon cooling is a common issue due to this compound's lower solubility at cooler temperatures. To mitigate this, you can:

  • Prepare the solution fresh before each experiment.

  • Maintain the solution at a slightly elevated temperature (e.g., in a water bath) during your experiment, if permissible by your protocol.

  • Incorporate a co-solvent or a solubilizing agent (surfactant) into your formulation to enhance stability.

Troubleshooting Guide

This guide addresses specific issues you may encounter while preparing this compound solutions for your research.

Issue 1: this compound fails to dissolve completely, forming a suspension.
Possible Cause Suggested Solution Detailed Protocol
Low Solubility in Water Use a co-solvent such as ethanol or DMSO.Protocol 1: Co-Solvent Method (Ethanol-Water) 1. Prepare a stock solution of this compound in 100% ethanol (e.g., 100 mg/mL).2. For your working solution, dilute the stock solution in your aqueous buffer. An ethanol-water ratio of 80:20 has been used in some studies.[5][6]3. Add the this compound stock solution dropwise to the vigorously stirring aqueous buffer to prevent localized precipitation.
Insufficient Energy to Break Crystal Lattice Apply gentle heating and agitation.Protocol 2: Heating and Agitation 1. Add the this compound powder to your aqueous solution.2. While stirring continuously, gently heat the solution in a water bath to 40-50°C.[4]3. Continue stirring until the this compound is completely dissolved. Allow the solution to cool to the desired experimental temperature while monitoring for any signs of precipitation.
Issue 2: this compound precipitates out of solution over time or upon storage.
Possible Cause Suggested Solution Detailed Protocol
Supersaturation and Instability Incorporate a biocompatible surfactant to create a more stable emulsion or microemulsion.Protocol 3: Surfactant Solubilization (Sucrose Monolaurate) 1. Prepare an aqueous solution of sucrose monolaurate (e.g., 0.1 to 100 µg/mL).[4]2. Add the this compound to the sucrose monolaurate solution.3. Stir the mixture, with gentle heating if necessary, until the this compound is fully dissolved. This method has been shown to create a transparent and stable aqueous solution.[4]
Changes in pH or Ionic Strength of the Buffer Optimize the buffer composition.Troubleshooting Steps: 1. Evaluate the pH of your final solution. This compound's stability can be pH-dependent.2. Assess the salt concentration of your buffer. High salt concentrations can sometimes lead to "salting out" of less soluble compounds.3. If precipitation occurs after adding other reagents, consider the order of addition. It may be beneficial to add the this compound solution last to the final mixture.

Quantitative Data Summary

The following table summarizes key quantitative data for preparing this compound solutions.

Parameter Value Notes Reference
Melting Point 63 °CThis compound is a solid at room temperature.[7]
Solubility in Water Practically insoluble[2]
Solubility in Organic Solvents Soluble in methanol and chloroform (50 mg/ml).[3]
Effective Heating Range for Dissolution 35 - 60 °CTemperatures above 60°C may risk degradation.[4]
Sucrose Monolaurate as a Solubilizer 0.1 - 100 µg/mLCan significantly increase the aqueous solubility of this compound.[4]
Co-solvent (Ethanol:Water) 80:20 (v/v)Used for extraction and purification, indicating good solubility.[5][6]
Stock Solution in DMSO 10 mg/mLA common method for preparing this compound for in vitro assays.[8]

Experimental Workflow and Signaling Pathways

Experimental Workflow for Preparing an Aqueous this compound Solution

The following diagram illustrates a logical workflow for troubleshooting this compound insolubility.

A decision-tree workflow for preparing aqueous this compound solutions.
This compound's Influence on Inflammatory Signaling Pathways

This compound is known to modulate host immune responses, in part by influencing key inflammatory signaling pathways. Its primary antimicrobial action involves the disruption of the lipid bilayer of enveloped viruses and bacteria.[1] Beyond this, this compound can impact intracellular signaling cascades. For instance, it has been shown to affect T-cell proliferation and can inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[9][10] This suggests an interaction with pathways like the NF-κB and Toll-like receptor (TLR) signaling pathways.[2]

The diagram below illustrates a simplified model of how this compound may interfere with a generalized inflammatory signaling pathway.

signaling_pathway Potential Influence of this compound on Inflammatory Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB -- IκB IKK->NFkB_IkB Phosphorylates IκB (leading to degradation) NFkB NF-κB NFkB_IkB->NFkB DNA DNA NFkB->DNA Translocation Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) DNA->Cytokines Gene Transcription This compound This compound This compound->TLR Modulates Signaling This compound->IKK May Inhibit Activation PAMP Pathogen-Associated Molecular Pattern (PAMP) PAMP->TLR

This compound's potential interference with the TLR/NF-κB signaling pathway.

References

Interpretation of variable Minimum Inhibitory Concentration (MIC) results for monolaurin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting variable Minimum Inhibitory Concentration (MIC) results for monolaurin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during this compound MIC testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it exert its antimicrobial effect?

This compound, also known as glycerol monolaurate (GML), is a monoester of lauric acid and glycerol.[1] It is a naturally occurring compound found in coconut oil and human breast milk.[2] Its antimicrobial activity stems from its ability to disrupt the lipid bilayer of the cell membranes of microorganisms, leading to cell lysis and death.[1][2][3] This mechanism is particularly effective against lipid-enveloped viruses and Gram-positive bacteria.[1][4][5] this compound can also interfere with bacterial signal transduction and biofilm formation.[1][2][3]

Q2: Why am I observing significant variability in my this compound MIC results?

Variable MIC results for this compound can arise from several factors related to its physicochemical properties and the specific experimental conditions. Key factors include:

  • Solubility and Dispersion: this compound is a lipid, and its poor solubility in aqueous culture media can lead to inconsistent concentrations and bioavailability.

  • Media Composition: The presence of lipids, proteins, or starches in the growth medium can interfere with this compound's activity.[6][7]

  • pH of the Medium: The antimicrobial efficacy of this compound can be pH-dependent. For instance, its MIC against Listeria monocytogenes is lower at a more acidic pH.[8]

  • Inoculum Preparation: The growth phase and density of the microbial inoculum can significantly impact susceptibility.

  • Biofilm Formation: The ability of the test organism to form biofilms can affect its susceptibility to this compound.[2][3]

Q3: Is this compound more effective against Gram-positive or Gram-negative bacteria?

This compound is generally more effective against Gram-positive bacteria.[1] The outer membrane of Gram-negative bacteria, which contains lipopolysaccharide, can act as a barrier, reducing the penetration of this compound to the inner cell membrane.[6]

Q4: Can this compound be used in combination with other antimicrobials?

Yes, studies have shown that this compound can act synergistically with some antibiotics, such as β-lactams, against resistant strains like MRSA.[9][10] It has also shown synergistic effects with nisin and sodium dehydroacetate.[6][7]

Troubleshooting Guide for Variable MIC Results

This guide addresses common issues encountered during this compound MIC testing and provides potential solutions.

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicate wells/tubes - Poor solubility/dispersion of this compound.- Inaccurate pipetting.- Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and ensure it is well-mixed before diluting in the broth medium.- Use a vortex or sonication to aid in the dispersion of this compound in the final medium.- Calibrate pipettes and use proper pipetting techniques.
Inconsistent MIC values across different experiments - Variation in media batches.- Differences in inoculum preparation.- Fluctuation in incubation conditions (temperature, time).- Use the same batch of culture medium for a set of comparative experiments.- Standardize the inoculum preparation by using a spectrophotometer to adjust the cell density (e.g., to a 0.5 McFarland standard).[11]- Ensure consistent incubation temperature and duration as per standardized protocols (e.g., CLSI guidelines).[11][12]
Higher than expected MIC values - Presence of interfering substances in the medium (e.g., fats, starches).[6][7]- High inoculum density.- Degradation of this compound.- Consider using a defined minimal medium if possible.- If using a complex medium, be aware of its composition and its potential to interfere with this compound.- Strictly adhere to the standardized inoculum size.- Prepare fresh this compound stock solutions for each experiment.
No inhibition of growth at any concentration - The test organism is resistant to this compound.- Inactive this compound.- Experimental error (e.g., no this compound added).- Verify the identity and expected susceptibility of the test organism.- Test the this compound against a known susceptible quality control strain.- Include positive and negative controls in your assay to validate the experimental setup.[11]

Quantitative Data Summary

The following table summarizes published MIC values of this compound against various microorganisms. Note that these values can vary depending on the specific strain and the experimental conditions used.

MicroorganismTypeMIC Range (µg/mL)Reference(s)
Staphylococcus aureusGram-positive12.5 - 2000[6][9][10][13]
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive250 - 2000[10][13]
Listeria monocytogenesGram-positive3 - 10[8]
Bacillus subtilisGram-positive30[6][7]
Escherichia coliGram-negative25 - >4000[6][14][15]
Candida albicansFungus125[6]
Borrelia burgdorferiSpirochete75 - 150[16]

Experimental Protocols

A detailed methodology for determining the MIC of this compound using the broth microdilution method is provided below. This protocol is based on general guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Assay for this compound

1. Preparation of this compound Stock Solution:

  • Due to its poor water solubility, prepare a stock solution of this compound in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO). A common stock concentration is 10 mg/mL.

  • Ensure the final concentration of the solvent in the assay does not exceed a level that affects microbial growth (typically ≤1%).

2. Preparation of Microtiter Plates:

  • Using a sterile 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium.[17]

  • The final volume in each well should be 100 µL.

  • Include a positive control (broth + inoculum, no this compound) and a negative control (broth only).[11]

3. Inoculum Preparation:

  • From a fresh culture (18-24 hours) on an agar plate, pick several colonies and suspend them in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[11]

  • Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.

  • Seal the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions for the test organism.[11]

5. Determination of MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[11]

  • Growth can be assessed visually or by using a spectrophotometric plate reader.

Visualizations

Experimental Workflow for this compound MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_output Output prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution prep_media Prepare Culture Medium prep_media->serial_dilution prep_inoculum Prepare Standardized Inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read MIC Results incubate->read_results mic_value Determine MIC Value read_results->mic_value

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Logical Relationship for Troubleshooting Variable MIC Results

Troubleshooting_MIC cluster_causes Potential Causes cluster_solutions Solutions variable_mic Variable MIC Results solubility Poor Solubility/ Dispersion variable_mic->solubility media Media Composition (Lipids, pH) variable_mic->media inoculum Inoculum Variability variable_mic->inoculum protocol Protocol Deviation variable_mic->protocol use_solvent Use Co-Solvent (e.g., Ethanol/DMSO) solubility->use_solvent standardize_media Standardize Media & pH media->standardize_media standardize_inoculum Standardize Inoculum (McFarland) inoculum->standardize_inoculum adhere_protocol Adhere to Standard Protocols (e.g., CLSI) protocol->adhere_protocol reproducible_mic Reproducible MIC Results use_solvent->reproducible_mic standardize_media->reproducible_mic standardize_inoculum->reproducible_mic adhere_protocol->reproducible_mic

Caption: Troubleshooting logic for addressing variable this compound MIC results.

References

Strategies to prevent monolaurin degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of monolaurin during experimental procedures. It includes troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and efficacy of this compound in your research.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound.

Frequently Asked Questions

Q1: What are the primary factors that cause this compound degradation?

This compound, a monoglyceride ester, is susceptible to hydrolysis, which breaks it down into lauric acid and glycerol[1]. The primary factors that accelerate this degradation are:

  • pH: this compound's stability and antimicrobial efficacy are highly influenced by pH. Acidic conditions (e.g., pH 5.0) can enhance its bactericidal effects but may also contribute to hydrolysis over time[2]. It is generally stable across a wide pH range, but specific formulation details can alter this[1].

  • Temperature: Elevated temperatures can increase the rate of chemical degradation[1]. While lethal effects against microbes like Listeria monocytogenes increase with temperature, so does the potential for hydrolysis[2].

  • Enzymatic Activity: The most significant cause of rapid degradation in biological experiments is the presence of esterase or lipase enzymes[3]. These enzymes, which are common in cell cultures, serum, and bacterial lysates, actively hydrolyze the ester bond of this compound[3]. Staphylococcus aureus, for example, produces at least four distinct enzymes that can hydrolyze glycerol monolaurate (GML)[3].

Q2: My this compound solution is cloudy or has precipitated. How can I fix this?

This is a common issue due to this compound's limited solubility in water[1][4][5]. It is soluble in organic solvents, fats, and oils[1]. To work with this compound in aqueous buffers or cell culture media, a stock solution should first be prepared in a suitable organic solvent like DMSO or ethanol[6]. This stock can then be added to the aqueous medium, but it may still precipitate. Creating a stable emulsion is often necessary for uniform delivery.

Q3: I am observing lower-than-expected antimicrobial activity. What are the potential causes?

Lower activity can stem from several issues. Use the following diagnostic workflow to troubleshoot the problem.

Diagram: Troubleshooting this compound Degradation

G start Low this compound Activity Observed check_prep Was the solution prepared correctly? (Clear, no precipitate) start->check_prep check_storage Was the stock solution stored properly? (Cool, dry, dark) check_prep->check_storage Yes sol_prep ACTION: Re-prepare solution. See Protocol 1 for stable emulsion preparation. check_prep->sol_prep No check_pH Is the experimental pH outside the optimal range? check_storage->check_pH Yes sol_storage ACTION: Prepare fresh stock solution. Store at 4°C or -20°C. check_storage->sol_storage No check_temp Was the experiment run at high temperatures for a prolonged period? check_pH->check_temp No sol_pH ACTION: Adjust and buffer the pH of the medium. Note that activity is pH-dependent. check_pH->sol_pH Yes check_enzyme Could esterase/lipase enzymes be present in the sample (e.g., serum, cell lysate)? check_temp->check_enzyme No sol_temp ACTION: Minimize incubation time at high temperatures. Run temperature controls. check_temp->sol_temp Yes sol_enzyme ACTION: Consider heat-inactivating serum or using a purified system. Add protease/esterase inhibitors. check_enzyme->sol_enzyme Yes end_node Problem Identified check_enzyme->end_node No (Re-evaluate experiment) sol_prep->end_node sol_storage->end_node sol_pH->end_node sol_temp->end_node sol_enzyme->end_node

Caption: Troubleshooting workflow for diagnosing low this compound activity.

Q4: How does this compound degrade, and can I detect the byproducts?

This compound degrades via hydrolysis of its ester bond, yielding lauric acid and glycerol[1][3]. This reaction can be catalyzed by acids, bases, or enzymes like lipases and esterases. You can detect and quantify both this compound and its related glycerides (dilaurin, trilaurin) using High-Performance Liquid Chromatography (HPLC), often with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector[7][8].

Diagram: this compound Hydrolysis Pathway

G This compound This compound (Glycerol Monolaurate) Catalyst Catalyst (Acid, Base, or Lipase/Esterase) Water Water (H₂O) Glycerol Glycerol LauricAcid Lauric Acid Catalyst->Glycerol Catalyst->LauricAcid

Caption: Hydrolysis pathway of this compound into glycerol and lauric acid.

Data on this compound Stability

The antimicrobial effectiveness of this compound is highly dependent on experimental conditions. Quantitative data shows that its activity against Listeria monocytogenes is significantly influenced by both pH and temperature.

ParameterConditionEffect on this compound Activity against L. monocytogenesCitation
pH pH 5.0Bactericidal effects observed.[2]
pH 5.5Bactericidal effects not observed; bacteriostatic effects present.[2]
pH 7.0Bactericidal effects not observed; bacteriostatic effects present.[2]
Temperature Increased Temperature (at constant pH)Lethal (bactericidal) effects increase.[2]
Decreased Temperature (at constant pH)Growth-inhibiting (bacteriostatic) effects increase.[2]
Interaction Decreasing pHBactericidal and bacteriostatic effects increase at a constant temperature.[2]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution and Emulsion

Due to its low aqueous solubility, a two-step process is recommended to prepare this compound for use in most biological assays.

Materials:

  • This compound (powder/solid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Vortex mixer

  • Sonicator (optional, but recommended)

Methodology:

  • Prepare a Concentrated Stock Solution:

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add sterile DMSO to dissolve the this compound. A common stock concentration is 10 mg/mL[6].

    • Vortex thoroughly until the this compound is completely dissolved. The solution should be clear.

    • Store this stock solution at -20°C for long-term storage or at 4°C for frequent use, protected from light[9].

  • Prepare the Working Emulsion:

    • Warm the stock solution and your final aqueous medium (e.g., PBS, cell culture broth) to room temperature or 37°C.

    • While vortexing the aqueous medium vigorously, add the this compound stock solution dropwise to achieve the desired final concentration. Note: The final DMSO concentration should be kept low (typically <1%) to avoid solvent toxicity in your assay.

    • Continue vortexing for 1-2 minutes to form a fine emulsion. For a more stable and uniform microemulsion, sonicate the mixture for 5-10 minutes[10].

    • Use the freshly prepared emulsion immediately to prevent precipitation or changes in particle size.

Protocol 2: Quantification of this compound by HPLC-ELSD

This protocol allows for the quantification of this compound to assess its concentration and degradation over time. This method is adapted from published procedures for analyzing glycerides in oil matrices[7][8].

Materials and Equipment:

  • HPLC system with gradient pump

  • Evaporative Light Scattering Detector (ELSD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound standard

  • Mobile Phase A: Acetonitrile with 0.01% (v/v) acetic acid

  • Mobile Phase B: Acetone

  • Sample solvent: Isopropanol or Methanol

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in isopropanol.

    • Create a series of calibration standards (e.g., 0.02 to 0.40 mg/mL) by diluting the stock solution[7][8].

  • Sample Preparation:

    • Extract the this compound from your experimental sample. For liquid samples, a liquid-liquid extraction with a solvent like hexane/diethyl ether may be necessary. For simpler matrices, dilute the sample directly in the mobile phase or isopropanol.

    • Filter the final sample through a 0.2 or 0.45 µm syringe filter before injection.

  • HPLC-ELSD Conditions:

    • Column Temperature: 25°C[8]

    • Flow Rate: 1.0 mL/min[8]

    • Injection Volume: 10 µL[7][8]

    • ELSD Nebulizer Temperature: 40°C[7][8]

    • ELSD Nitrogen Gas Pressure: 3.5 bar[7][8]

    • Gradient Elution Program:

      • 0-5 min: 90% A, 10% B

      • 5-10 min: Gradient to 70% A, 30% B

      • 10-15 min: Gradient to 50% A, 50% B

      • 15-20 min: Gradient to 30% A, 70% B

      • Hold as needed, then return to initial conditions and equilibrate for 10 min[8].

  • Data Analysis:

    • Construct a calibration curve from the standards by plotting the logarithm of peak area against the logarithm of concentration.

    • Quantify this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.

Diagram: Workflow for Broth Microdilution MIC Assay

G prep_mono 1. Prepare this compound Working Emulsion (Protocol 1) serial_dilute 3. Perform 2-fold Serial Dilution of this compound in a 96-well plate prep_mono->serial_dilute prep_bacteria 2. Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard, diluted to ~5x10^5 CFU/mL) add_bacteria 4. Add Bacterial Inoculum to each well prep_bacteria->add_bacteria serial_dilute->add_bacteria incubate 6. Incubate Plate (e.g., 18-24h at 37°C) add_bacteria->incubate controls 5. Prepare Controls (Growth Control, Sterility Control) controls->incubate read_results 7. Read Results (Visually or with plate reader) incubate->read_results determine_mic 8. Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

References

Enhancing the bioavailability of monolaurin for in vivo animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with monolaurin in in vivo animal studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and enhance the bioavailability of this compound in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your in vivo this compound experiments in a question-and-answer format.

Issue 1: Low or Inconsistent this compound Plasma Concentrations

  • Question: We are administering a simple aqueous suspension of this compound to rats via oral gavage, but the plasma concentrations are very low and variable between animals. What could be the cause, and how can we improve this?

  • Answer: The low and inconsistent plasma concentrations of this compound are likely due to its poor water solubility and low stability in an aqueous environment.[1] this compound is a lipophilic compound, which limits its dissolution in the gastrointestinal tract, a critical step for absorption. To enhance its bioavailability, consider formulating this compound into a lipid-based delivery system.

    Recommended Solutions:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the GI tract.[2][3] This increases the surface area for absorption and can significantly improve the oral bioavailability of lipophilic drugs.[2]

    • Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids that can encapsulate this compound.[4] This protects the this compound from degradation and can enhance its absorption through the intestinal wall.[1][4]

    • Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes, which provide a large surface area for drug absorption and can improve the oral bioavailability of poorly soluble compounds.[5][6]

Issue 2: Difficulty in Administering this compound Formulation

  • Question: Our this compound formulation is viscous and difficult to administer accurately via oral gavage. Are there any tips for easier administration?

  • Answer: The viscosity of the formulation can indeed pose a challenge for accurate dosing.

    Recommended Solutions:

    • Optimize Formulation Viscosity: If preparing a suspension, ensure the particle size is minimized and consider using a suspending agent that provides a suitable viscosity for oral gavage. For lipid-based formulations like SEDDS, the viscosity can often be managed by the choice of excipients.

    • Proper Gavage Technique: Ensure you are using the correct gavage needle size for the animal. Warming the formulation slightly (if it doesn't affect its stability) can help reduce viscosity. Administer the formulation slowly to prevent regurgitation.

    • Alternative Administration Method: For chronic studies, consider incorporating the this compound formulation into a palatable jelly or paste that the animals will voluntarily consume.[7][8] This can reduce the stress associated with repeated gavage.

Issue 3: Animal Stress and Complications During Oral Gavage

  • Question: We are observing signs of stress in our mice during oral gavage, and in some cases, aspiration has occurred. How can we minimize these complications?

  • Answer: Minimizing stress and ensuring the welfare of the animals is crucial for the success and ethical conduct of your study.

    Recommended Solutions:

    • Proper Training and Handling: Ensure that all personnel performing oral gavage are thoroughly trained and proficient in the technique. Gentle handling and acclimatization of the animals to the procedure can significantly reduce stress.

    • Correct Gavage Technique: Use a flexible plastic gavage needle instead of a rigid metal one to reduce the risk of esophageal injury. Measure the correct insertion length for each animal to avoid perforation of the stomach or esophagus. Insert the needle along the roof of the mouth to encourage swallowing and ensure it passes into the esophagus, not the trachea. If you feel any resistance, stop and reposition.

    • Sucrose Pre-coating: A study has shown that pre-coating the gavage needle with sucrose can reduce the stress associated with the procedure in mice.

Frequently Asked Questions (FAQs)

Formulation and Bioavailability

  • What is the main challenge in achieving good bioavailability of this compound? The primary challenge is this compound's low solubility and stability in aqueous environments, which limits its dissolution and subsequent absorption in the gastrointestinal tract.[1]

  • Why are lipid-based formulations recommended for this compound? As a lipophilic compound, this compound is more readily dissolved in oils and lipids. Lipid-based formulations, such as SEDDS and SLNs, can present this compound to the intestinal wall in a solubilized form, which is crucial for absorption.[2][4] These formulations can also protect this compound from degradation in the harsh environment of the GI tract.

  • Are there any commercially available excipients suitable for creating this compound nanoformulations? Yes, several GRAS (Generally Recognized as Safe) excipients are available. For SEDDS, common choices include medium-chain triglycerides (like Capryol™ 90), surfactants (like Kolliphor® EL or Tween® 80), and co-surfactants (like Transcutol® HP). For SLNs, lipids such as glyceryl monostearate or stearic acid, and surfactants like poloxamer 188 are often used.[4]

Animal Studies and Dosing

  • What is the recommended method for oral administration of this compound in rodents? For precise dosing in acute studies, oral gavage is the standard method. For chronic studies, voluntary consumption of a medicated palatable food or jelly can be a less stressful alternative.[7][8][9]

  • How can I improve the palatability of this compound in animal feed? this compound itself is reported to improve the palatability of feed.[4] However, if you are using high concentrations, you might consider incorporating it into a more palatable formulation, such as a SEDDS, which can be mixed with a small amount of feed or administered in a jelly.

  • What are the key parameters to measure in a pharmacokinetic study of this compound? The key pharmacokinetic parameters to determine the bioavailability of this compound are:

    • Cmax: The maximum (or peak) serum concentration that a drug achieves.

    • Tmax: The time at which the Cmax is observed.

    • AUC (Area Under the Curve): The total exposure to a drug over time. A higher Cmax and AUC generally indicate better bioavailability.[10]

Data Presentation: Comparative Bioavailability of this compound Formulations

The following table presents hypothetical, yet representative, pharmacokinetic data illustrating the potential enhancement in this compound bioavailability when formulated as a Self-Emulsifying Drug Delivery System (SEDDS) or Solid Lipid Nanoparticles (SLNs) compared to a simple aqueous suspension. This data is based on typical improvements observed for other lipophilic drugs when formulated using these technologies.[11][12]

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension 100150 ± 352.0600 ± 150100 (Reference)
SEDDS 100750 ± 1201.03300 ± 450550
SLNs 100600 ± 1001.52700 ± 380450

Note: This data is for illustrative purposes and is not derived from a specific head-to-head in vivo study of this compound formulations.

Experimental Protocols

1. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from methods used for encapsulating lipophilic compounds in SLNs.[4][13]

Materials:

  • This compound

  • Glyceryl monostearate (or a similar solid lipid)

  • Poloxamer 188 (or another suitable surfactant)

  • Purified water

Procedure:

  • Lipid Phase Preparation: Weigh the required amounts of this compound and glyceryl monostearate. Heat them together at approximately 70-80°C (above the melting point of the lipid) until a clear, uniform lipid melt is obtained.

  • Aqueous Phase Preparation: Dissolve the Poloxamer 188 in purified water and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., using a high-shear homogenizer) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Immediately subject the hot emulsion to ultrasonication (using a probe sonicator) for 10-15 minutes to reduce the droplet size.

  • Cooling and Solidification: Transfer the resulting nanoemulsion to an ice bath and continue stirring until it cools down to room temperature. The lipid droplets will solidify, forming the SLNs.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

2. In Vivo Bioavailability Study in Rats

This protocol outlines a typical design for a pharmacokinetic study in rats to compare different this compound formulations.[8][14]

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Study Design:

  • Divide the rats into groups (e.g., Group 1: Aqueous Suspension; Group 2: SEDDS; Group 3: SLNs). A minimum of 5-6 animals per group is recommended.

  • Fast the animals overnight (with free access to water) before dosing.

  • Administer the respective this compound formulation to each rat via oral gavage at a predetermined dose.

Blood Sampling:

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Collect the blood in heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

3. Quantification of this compound in Rat Plasma by LC-MS/MS

This is a general protocol for the analysis of a small molecule like this compound in a biological matrix.[7][15]

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of a protein precipitation solvent (e.g., acetonitrile) containing an internal standard.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions (Example):

  • LC Column: A C18 reverse-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized for this compound).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_admin In Vivo Administration cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis cluster_data Data Analysis prep_susp Aqueous Suspension animal_model Rodent Model (Rats/Mice) prep_sedds SEDDS Formulation prep_sln SLN Formulation oral_gavage Oral Gavage animal_model->oral_gavage blood_collection Serial Blood Sampling oral_gavage->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation sample_prep Plasma Sample Preparation storage Storage at -80°C plasma_separation->storage storage->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) lcms->pk_analysis

Workflow for a comparative in vivo bioavailability study of this compound formulations.

sln_preparation cluster_phase_prep Phase Preparation (70-80°C) cluster_emulsification Emulsification cluster_solidification Nanoparticle Formation lipid_phase Lipid Phase (this compound + Solid Lipid) homogenization High-Speed Homogenization lipid_phase->homogenization aq_phase Aqueous Phase (Surfactant + Water) aq_phase->homogenization ultrasonication Ultrasonication homogenization->ultrasonication cooling Cooling in Ice Bath ultrasonication->cooling sln_formation Solid Lipid Nanoparticles cooling->sln_formation

Preparation process for this compound-loaded Solid Lipid Nanoparticles (SLNs).

sedds_mechanism sedds_formulation SEDDS Formulation (Oil + Surfactant + this compound) oral_admin Oral Administration sedds_formulation->oral_admin gi_fluids Dispersion in GI Fluids oral_admin->gi_fluids nanoemulsion Spontaneous Nanoemulsion Formation gi_fluids->nanoemulsion absorption Enhanced Absorption nanoemulsion->absorption

Mechanism of bioavailability enhancement by a Self-Emulsifying Drug Delivery System (SEDDS).

References

Refinement of monolaurin delivery systems for targeted antimicrobial activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of monolaurin delivery systems for targeted antimicrobial activity.

Section 1: Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation, characterization, and evaluation of this compound delivery systems.

Formulation & Encapsulation Issues
Problem Potential Cause(s) Suggested Solution(s)
Low this compound Encapsulation Efficiency (EE%) - Poor affinity of this compound for the lipid core: this compound may have higher solubility in the external aqueous phase. - Rapid solidification of the lipid matrix: This can lead to drug expulsion. - Inappropriate surfactant/lipid ratio: An improper ratio can lead to inefficient emulsification and drug loading.[1] - High stirring speed or sonication energy: Excessive energy can cause drug leakage.- Optimize the lipid composition: Use lipids with higher affinity for this compound. The type and concentration of the lipid are key factors in determining entrapment efficiency.[1][2] - Control the solidification rate: Optimize the temperature and duration of the formulation process. - Adjust the surfactant-to-lipid ratio: Systematically vary the concentration of the surfactant to find the optimal ratio for this compound encapsulation. - Modify the stirring speed or sonication parameters: Gradually decrease the energy input to find a balance between particle size reduction and drug retention.
Inconsistent Particle Size & High Polydispersity Index (PDI) - Inadequate homogenization/sonication: Insufficient energy input can result in a wide particle size distribution. - Aggregation of nanoparticles: This can be due to insufficient surface stabilization. - Ostwald ripening: Smaller particles dissolving and redepositing onto larger ones.[3]- Optimize homogenization/sonication parameters: Increase the duration or power of homogenization/sonication. For nanoemulsions, multiple homogenization cycles can decrease droplet size.[4] - Select appropriate surfactants/stabilizers: Use a sufficient concentration of a suitable surfactant to provide steric or electrostatic stabilization. - Incorporate a hydrophobic oil: This can help to prevent Ostwald ripening in nanoemulsions.[3]
Phase Separation or Creaming in Nanoemulsions - Thermodynamic instability: The formulation is not at its lowest free energy state. - Incorrect surfactant blend (HLB value): The hydrophilic-lipophilic balance (HLB) of the surfactant system is not optimal for the oil phase.- Perform thermodynamic stability studies: Subject the nanoemulsion to heating-cooling cycles and centrifugation to assess its stability.[4][5] - Screen different surfactants and co-surfactants: Systematically test various combinations to achieve the required HLB for a stable oil-in-water nanoemulsion.
Drug Precipitation or Crystallization - Supersaturation of this compound: The concentration of this compound exceeds its solubility in the lipid matrix. - Lipid polymorphism: Changes in the crystal structure of the lipid matrix upon cooling can expel the drug.- Determine the solubility of this compound in the chosen lipid(s): Ensure the drug loading does not exceed the solubility limit. - Use a mixture of lipids: Combining different lipids can create a less ordered, amorphous matrix that can accommodate more drug.
Characterization Challenges
Problem Potential Cause(s) Suggested Solution(s)
Inaccurate Particle Size Measurement by Dynamic Light Scattering (DLS) - Presence of air bubbles: Bubbles can cause large, erroneous peaks in the size distribution.[6] - Sample is too concentrated or too dilute: This can lead to multiple scattering or poor signal-to-noise ratio. - High Polydispersity Index (PDI > 0.4): DLS is not ideal for highly polydisperse samples.[2]- Degas the sample: Use a gentle vacuum or let the sample sit to allow bubbles to dissipate.[6] - Optimize sample concentration: Perform serial dilutions to find the optimal concentration for your instrument. - Use complementary techniques: For polydisperse samples, consider techniques like Nanoparticle Tracking Analysis (NTA) or electron microscopy (SEM/TEM).[7]
Unreliable Zeta Potential Readings - High ionic strength of the buffer: This can compress the electrical double layer, leading to a zeta potential value close to zero. - Contamination of the sample or measurement cell. - Dilute the sample in a low ionic strength buffer or deionized water for measurement. - Thoroughly clean the measurement cell between samples.
Difficulty in Quantifying Encapsulated this compound - Incomplete separation of free drug from the delivery system. - Degradation of this compound during the extraction process. - Use a reliable separation technique: Centrifugation, column chromatography, or dialysis can be used to separate the delivery system from the unencapsulated this compound. - Develop a validated extraction and quantification method: Use a suitable organic solvent to extract this compound and quantify it using a validated HPLC method.
Stability & In Vitro/In Vivo Performance Issues
Problem Potential Cause(s) Suggested Solution(s)
Poor Physical Stability During Storage (Aggregation, Fusion) - Insufficient surface charge or steric hindrance. - Lipid hydrolysis or oxidation. [8] - Storage at inappropriate temperatures. - Optimize the surface chemistry: Incorporate charged lipids or PEGylated lipids to enhance stability.[9] - Protect from light and oxygen: Store samples in amber vials and consider adding antioxidants. - Determine the optimal storage temperature: Liposomal formulations are often stored at 2-8°C to minimize lipid degradation.[7]
Low Antimicrobial Activity in a Biofilm Model - Poor penetration of the delivery system into the biofilm matrix. - Premature release of this compound before reaching the target. - Inactivation of this compound by biofilm components. - Modify the surface of the delivery system: Cationic lipids may enhance interaction with the negatively charged biofilm matrix. - Design for sustained release: Use lipids with higher phase transition temperatures to slow down this compound release.[10] - Incorporate permeation enhancers: Consider co-encapsulating enzymes that can degrade biofilm matrix components.
Inconsistent Results in In Vivo Studies - Rapid clearance of the delivery system by the reticuloendothelial system (RES). - Toxicity associated with the delivery system components. - Poor correlation between in vitro and in vivo results. - PEGylate the surface of the delivery system: This can increase circulation time.[9] - Perform thorough toxicity studies: Evaluate the cytotoxicity of the blank delivery system on relevant cell lines. - Develop more predictive in vitro models: Use co-culture systems or 3D tissue models to better mimic the in vivo environment.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the lipid-to-surfactant ratio when formulating this compound nanoemulsions?

A1: A common starting point is a 4:1 to 2:1 ratio of the oil phase (including the lipid and this compound) to the surfactant/co-surfactant mixture (Smix). However, the optimal ratio is highly dependent on the specific components used and should be determined experimentally by constructing a pseudo-ternary phase diagram.

Q2: How can I determine the encapsulation efficiency of this compound in my delivery system?

A2: A common method involves separating the unencapsulated this compound from the delivery system (e.g., by ultracentrifugation). The amount of this compound in the supernatant (free drug) and/or in the pellet (encapsulated drug) is then quantified using a validated analytical technique like High-Performance Liquid Chromatography (HPLC). The encapsulation efficiency is calculated as:

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Q3: My DLS results show a high PDI. What does this mean and what should I do?

A3: A high Polydispersity Index (PDI), generally above 0.4, indicates that your sample has a broad particle size distribution and is not uniform.[2] This could be due to aggregation or the presence of multiple particle populations. It is advisable to optimize your formulation and processing parameters (e.g., homogenization time, energy input) to achieve a more uniform size distribution. For characterization, consider using complementary techniques like Nanoparticle Tracking Analysis (NTA) or electron microscopy for a more accurate representation of your sample.

Q4: What are the key stability-indicating parameters I should monitor for my this compound liposome formulation?

A4: Key stability parameters for liposomal formulations include particle size, PDI, zeta potential, encapsulation efficiency, and drug leakage over time.[3][11] These should be monitored at different time points and storage conditions (e.g., 4°C, 25°C) to determine the shelf-life of your formulation. Visual inspection for signs of aggregation or precipitation is also important.

Q5: Are there any challenges associated with scaling up the production of this compound-loaded lipid nanoparticles?

A5: Yes, scaling up from a lab batch to industrial production presents several challenges. These include maintaining batch-to-batch consistency in particle size and encapsulation efficiency, potential for particle aggregation, and ensuring the removal of any residual organic solvents.[12][13] Techniques like microfluidics are being explored to achieve better control and reproducibility during scale-up.[13]

Section 3: Data Presentation

Table 1: Antimicrobial Efficacy of this compound against Planktonic Bacteria
OrganismDelivery SystemMIC (μg/mL)Reference
Staphylococcus aureusFree this compound12.5 - 2000[14][15][16]
Escherichia coliFree this compound25[14]
Bacillus subtilisFree this compound30[14]
Aggregatibacter actinomycetemcomitansFree this compound25-50[6]
Table 2: Efficacy of this compound Against Bacterial Biofilms
OrganismDelivery SystemBiofilm Inhibition/Eradication MetricConcentration (μg/mL)Reference
Methicillin-Resistant S. aureus (MRSA)Free this compoundIC50 (Inhibition)203.6[17]
Methicillin-Resistant S. aureus (MRSA)Free this compoundIC50 (Eradication)379.3[17]
Staphylococcus epidermidisFree this compoundBIC50 (Inhibition)26.669[18]
Staphylococcus epidermidisFree this compoundBEC50 (Eradication)322.504[18]

Section 4: Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in an appropriate broth (e.g., Tryptic Soy Broth for S. aureus). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the broth directly in the 96-well plate to achieve the desired concentration range (e.g., 2000 µg/mL to 15.6 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound.

  • Controls: Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol: Quantification of this compound Encapsulation Efficiency by HPLC
  • Separate Free this compound: Centrifuge the this compound-loaded nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.

  • Quantify Free this compound: Carefully collect the supernatant and analyze the concentration of this compound using a validated HPLC method.

  • Quantify Total this compound: Take a known volume of the original (uncentrifuged) nanoparticle suspension and disrupt the nanoparticles to release the encapsulated this compound. This can be done by adding a suitable organic solvent (e.g., methanol or isopropanol) and vortexing.

  • Analyze Total this compound: Analyze the this compound concentration in the disrupted suspension using the same HPLC method.

  • Calculate Encapsulation Efficiency:

    • EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100

Section 5: Visualizations

antimicrobial_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies A Select Lipids & Surfactants B Prepare this compound-Lipid Phase A->B C High-Shear Homogenization / Sonication B->C D Characterize Particle Size (DLS) & Zeta Potential C->D E Determine Encapsulation Efficiency (HPLC) D->E F MIC/MBC Assays (Planktonic) E->F G Biofilm Inhibition/Eradication Assays F->G H Cytotoxicity Assays G->H I Animal Model of Infection H->I J Administer Formulation I->J K Assess Efficacy & Toxicity J->K

Caption: Experimental workflow for developing and testing this compound delivery systems.

monolaurin_mechanism cluster_bacterium Bacterial Cell membrane Cell Membrane disruption Membrane Disruption & Increased Permeability membrane->disruption cytoplasm Cytoplasm signal Signal Transduction (e.g., Toxin Production) inhibition Inhibition of Signal Transduction signal->inhibition This compound This compound Delivery System release This compound Release This compound->release release->membrane Integration release->signal Interference lysis Cell Lysis disruption->lysis

References

Validation & Comparative

Comparative analysis of monolaurin vs. lauric acid antimicrobial activity.

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the antimicrobial efficacies of monolaurin and its precursor, lauric acid, reveals significant differences in their potency and spectrum of activity. This guide synthesizes experimental data to provide a clear analysis for researchers, scientists, and drug development professionals.

Comparative Antimicrobial Activity: A Quantitative Overview

This compound, the monoglyceride ester of lauric acid, consistently demonstrates superior antimicrobial activity compared to free lauric acid.[1] This enhanced efficacy is evident across a range of pathogens, including bacteria and fungi, where this compound often exhibits lower Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC).

Antibacterial Activity

Studies show that this compound is particularly effective against Gram-positive bacteria.[1][2] While lauric acid also possesses antibacterial properties, higher concentrations are generally required to achieve the same inhibitory effect.

Table 1: Comparative Antibacterial Activity (MIC/MBC)

MicroorganismCompoundConcentration (Unit)MethodSource(s)
Staphylococcus aureusThis compound0.1 mg/mLMBC[3]
Staphylococcus aureusThis compound128 µg/mLMIC[1]
Staphylococcus aureusLauric Acid3.2 mg/mLMBC[3]
Staphylococcus aureusLauric Acid156 µg/mLMIC[4]
Staphylococcus aureusLauric Acid250 mg/mLMIC & MBC[5]
Staphylococcus epidermidisThis compound31.25 mg/LMIC[5]
Streptococcus pyogenesThis compound31.25 mg/LMIC[5]
Listeria monocytogenesThis compound62.5 mg/LMIC[5]
Listeria monocytogenesLauric Acid>4.5 mg/mLMIC[5]
Bacillus cereusThis compound125 mg/LMIC[5]
Propionibacterium acnesLauric Acid20 mg/mLMIC[5]
Propionibacterium acnesLauric Acid80 mg/mLMBC[5]
Antifungal and Antiviral Activity

Both compounds exhibit activity against various fungi and enveloped viruses.[5][6] this compound's action against fungi like Candida albicans and lipid-coated viruses such as Herpes simplex and influenza has been well-documented.[7][8] Lauric acid also possesses these properties, but this compound is considered the more biologically active form.[1][9]

Table 2: Comparative Antifungal & Antiviral Activity

MicroorganismCompoundConcentration (Unit)Activity TypeSource(s)
Candida albicansThis compound62.5-125 µMMIC[10]
Candida albicansThis compound125-250 µMMFC[10]
Candida albicansLauric Acid10 mg/mLEffective Concentration[11]
Enveloped Viruses (e.g., HIV-1, Measles, Herpes)This compound40 µg/mL (for HIV-1)Virucidal[1][8]
Enveloped VirusesLauric AcidNot specifiedVirucidal[12][13]

Mechanisms of Antimicrobial Action

The primary antimicrobial mechanism for both this compound and lauric acid involves the disruption of the pathogen's lipid-rich cell membrane.[5][9] However, this compound's ester structure enhances its ability to integrate into and destabilize these membranes.

  • Membrane Disruption : Both molecules can insert themselves into the phospholipid bilayer of bacterial and viral membranes. This integration disrupts membrane integrity, leading to increased permeability and leakage of cellular contents, ultimately causing cell death.[2][3][4] this compound is more effective at this process.[1]

  • Inhibition of Signal Transduction : this compound has been shown to interfere with bacterial signal transduction pathways. In Staphylococcus aureus, it can inhibit the production of various exoproteins, including toxins and virulence factors, by blocking signal pathways essential for their synthesis.[1][14]

  • Antiviral Mechanisms : Against enveloped viruses, this compound and lauric acid act by:

    • Disintegrating the protective lipid envelope of the virus.[12][13]

    • Inhibiting the late maturation stage of the viral replication cycle.[12]

    • Preventing the binding of viral proteins to the host cell membrane, thereby blocking infection.[12][13]

Experimental Protocols

The data cited in this guide are primarily derived from standard antimicrobial susceptibility testing methods, namely the broth microdilution method to determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol: Broth Microdilution for MIC and MBC Determination

This protocol outlines the general steps for determining the MIC and MBC of an antimicrobial agent against a specific bacterium.[15][16][17][18]

  • Preparation of Antimicrobial Agent : A stock solution of this compound or lauric acid is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) across the wells of a 96-well microtiter plate. This creates a gradient of decreasing antimicrobial concentrations.

  • Inoculum Preparation : The test microorganism is cultured overnight and then diluted to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.[17]

  • Inoculation and Incubation : Each well of the microtiter plate (containing the diluted antimicrobial) is inoculated with the standardized bacterial suspension. The plate also includes a positive control (bacteria with no antimicrobial) and a negative control (broth with no bacteria). The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[17][18]

  • MIC Determination : After incubation, the plate is visually inspected for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[17]

  • MBC Determination : To determine the MBC, a small aliquot is taken from the wells that show no visible growth (i.e., at and above the MIC). This aliquot is plated onto an agar medium that does not contain the antimicrobial agent. The plates are incubated for 24-48 hours. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial count, indicating cell death rather than just growth inhibition.[17]

Visualizations: Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis A Prepare Serial Dilutions of this compound/Lauric Acid in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) B->C D Incubate plate (e.g., 37°C, 18-24h) C->D E Read MIC: Lowest concentration with no visible growth D->E F Subculture from clear wells onto agar E->F G Incubate agar plates F->G H Read MBC: Lowest concentration that kills 99.9% of bacteria G->H

Caption: Workflow for determining MIC and MBC.

Mechanism_of_Action cluster_pathogen Pathogen Cell membrane Phospholipid Bilayer Cytoplasm disruption Membrane Disruption membrane:h->disruption Causes instability agent This compound or Lauric Acid agent->membrane:h Inserts into membrane leakage Leakage of Cellular Contents disruption->leakage death Cell Death leakage->death

Caption: General mechanism of membrane disruption.

Signaling_Pathway cluster_saureus Staphylococcus aureus Cell agr_signal Agr Quorum Sensing Signal transduction Signal Transduction Cascade agr_signal->transduction toxin_prod Production of Exoproteins (e.g., Toxins, Virulence Factors) transduction->toxin_prod This compound This compound inhibition This compound->inhibition inhibition->transduction Inhibits

Caption: this compound's inhibition of signal transduction.

References

Validating the effect of monolaurin on the gene expression of virulence factors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of monolaurin's effectiveness in modulating the gene expression of key virulence factors in pathogenic bacteria. The information presented is based on available experimental data and is intended to inform research and development efforts in the pursuit of novel antimicrobial strategies.

Executive Summary

This compound, a monoglyceride derived from lauric acid, has demonstrated significant potential in reducing the expression of virulence factors in several clinically relevant bacteria, most notably Staphylococcus aureus. Its primary mechanism of action is believed to be the disruption of bacterial cell membranes and interference with signal transduction pathways that regulate virulence. This guide summarizes the quantitative effects of this compound on specific virulence genes, details the experimental protocols used to ascertain these effects, and provides a comparative perspective on its performance against other alternatives.

Quantitative Data on Virulence Factor Gene Expression

The following tables summarize the observed effects of this compound on the gene expression of virulence factors in Staphylococcus aureus. Data for other pathogens like Listeria monocytogenes and Streptococcus pyogenes is currently limited and presents an area for future research.

Table 1: Effect of this compound on blaZ Gene Expression in Staphylococcus aureus

Concentration of this compoundFold Decrease in blaZ ExpressionReference
250 µg/ml37.15 - 47.15[1]
500 µg/ml71.48 - 88.09[1]

Table 2: Effect of this compound on icaD Gene Expression in Methicillin-Resistant Staphylococcus aureus (MRSA)

Concentration of this compoundObservationReference
250 µg/mlRemarkable reduction in expression
500 µg/mlRemarkable reduction in expression

Experimental Protocols

A generalized protocol for assessing the effect of this compound on bacterial virulence gene expression using Reverse Transcription Quantitative Real-Time PCR (RT-qPCR) is outlined below. This is a composite methodology based on standard practices in the field.

1. Bacterial Culture and this compound Treatment:

  • Bacterial Strains: Use relevant strains of bacteria (e.g., S. aureus ATCC strains or clinical isolates).

  • Culture Conditions: Grow bacteria in appropriate broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.

  • This compound Treatment: Introduce this compound at desired concentrations (e.g., sub-inhibitory concentrations like 250 µg/ml and 500 µg/ml) to the bacterial cultures. An untreated culture serves as the control.

  • Incubation: Incubate the treated and control cultures for a specific period (e.g., 4-24 hours) at 37°C.

2. RNA Extraction:

  • Harvest bacterial cells by centrifugation.

  • Lyse the bacterial cells using a suitable method (e.g., enzymatic lysis with lysozyme followed by mechanical disruption).

  • Extract total RNA using a commercial RNA purification kit according to the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.

3. Reverse Transcription and Quantitative PCR (RT-qPCR):

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qPCR Reaction: Set up the qPCR reaction using a suitable master mix (e.g., SYBR Green-based), the synthesized cDNA as a template, and primers specific to the target virulence genes (e.g., blaZ, icaD, agrA, hly, speB) and a reference gene (e.g., 16S rRNA) for normalization.

  • Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene in the treated samples relative to the untreated control.

Signaling Pathways and Mechanisms of Action

This compound is thought to exert its anti-virulence effects by interfering with key signaling pathways that control the expression of virulence factors.

In Staphylococcus aureus , the Accessory Gene Regulator (agr) quorum-sensing system is a primary target. This system regulates the expression of a large number of virulence factors in response to bacterial population density. This compound is hypothesized to interfere with this signaling cascade, leading to the downregulation of toxins and other virulence-associated proteins.

agr_system cluster_this compound This compound Intervention cluster_agr S. aureus Agr Quorum Sensing This compound This compound AgrC AgrC (Sensor Kinase) This compound->AgrC Inhibits Signal Transduction (Hypothesized) AgrD AgrD (Pro-peptide) AgrB AgrB (Processing/Export) AgrD->AgrB AIP AIP (Autoinducing Peptide) AgrB->AIP AIP->AgrC Binds and Activates AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylates RNAIII RNAIII (Effector Molecule) AgrA->RNAIII Induces Transcription Virulence_Factors Virulence Factors (e.g., hla, tst) RNAIII->Virulence_Factors Upregulates

Figure 1: Hypothesized interference of this compound with the S. aureus Agr quorum-sensing system.

In Listeria monocytogenes , the central regulator of virulence is PrfA . The activity of PrfA is essential for the expression of key virulence factors like listeriolysin O (hly) and ActA (actA). While direct evidence for this compound is pending, its precursor, lauric acid, has been shown to inhibit PrfA activity.

prfa_system cluster_this compound This compound/Lauric Acid Intervention cluster_listeria L. monocytogenes Virulence Regulation This compound Lauric Acid/ This compound PrfA PrfA (Master Regulator) This compound->PrfA Inhibits Activity (Evidence for Lauric Acid) hly hly (Listeriolysin O) PrfA->hly Activates Transcription actA actA (Actin polymerization) PrfA->actA Activates Transcription Virulence Pathogenesis hly->Virulence actA->Virulence

Figure 2: Postulated effect of this compound on the L. monocytogenes PrfA virulence regulator.

In Streptococcus pyogenes , the CovR/S two-component system is a critical regulator of virulence, controlling the expression of factors such as the hyaluronic acid capsule (hasA) and streptococcal pyrogenic exotoxin B (speB). The effect of this compound on this system is an important area for future investigation.

covrs_system cluster_this compound This compound Intervention cluster_streptococcus S. pyogenes Virulence Regulation This compound This compound CovS CovS (Sensor Kinase) This compound->CovS Potential Target? (Area for Research) CovR CovR (Response Regulator) CovS->CovR Phosphorylates hasA hasA (Hyaluronic Acid Capsule) CovR->hasA Represses Transcription speB speB (Exotoxin B) CovR->speB Regulates Transcription Virulence Invasive Disease hasA->Virulence speB->Virulence

Figure 3: The CovR/S system in S. pyogenes as a potential, yet unconfirmed, target for this compound.

Comparison with Alternatives

While research directly comparing the effect of this compound on virulence gene expression with other compounds is limited, some studies have compared its bactericidal and bacteriostatic activities.

  • Oregano Oil: In vitro studies have shown that oregano oil and this compound have comparable bactericidal effects against S. aureus. A combination of both has been shown to be synergistic. However, a direct comparison of their impact on virulence gene expression is not yet available.

  • Lactic Acid: The combination of this compound with lactic acid has been shown to have a synergistic bactericidal effect against S. aureus.

  • Conventional Antibiotics: this compound has been shown to have a synergistic effect with β-lactam antibiotics, reducing the minimum inhibitory concentration (MIC) of these drugs against S. aureus.[1]

Conclusion and Future Directions

This compound demonstrates clear potential as an agent for mitigating bacterial virulence, particularly in S. aureus, by downregulating the expression of key virulence factors. Its ability to act synergistically with conventional antibiotics further enhances its therapeutic promise.

However, there are notable gaps in the current body of research. Further studies are required to:

  • Elucidate the precise molecular mechanisms by which this compound interferes with bacterial signal transduction pathways.

  • Generate quantitative data on the effect of this compound on a wider range of virulence genes in S. aureus and other important pathogens like Listeria monocytogenes and Streptococcus pyogenes.

  • Conduct direct comparative studies of this compound and other natural compounds on virulence factor gene expression.

Addressing these research questions will be crucial for the development of this compound as a novel therapeutic or adjunctive agent in the fight against bacterial infections.

References

Monolaurin and Antibacterial Agents: A Comparative Guide on Synergism and Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of monolaurin's interactions with common antibacterial agents, focusing on synergistic effects and the current understanding of cross-resistance. The information is supported by experimental data from various studies, with detailed methodologies for key experiments and visualizations of its mechanism of action.

Executive Summary

This compound, a monoester of lauric acid, has demonstrated significant broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.[1][2] Its primary mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability and cell death.[1][2][3][4][5] This direct, physical mode of action is believed to be a key reason for the low probability of bacteria developing resistance to this compound.[1]

Current research has not provided direct evidence of cross-resistance between this compound and common antibacterial agents. Studies involving serial passage of bacteria in the presence of this compound to induce resistance and subsequent testing against other antibiotics are lacking in the reviewed literature. However, a significant body of evidence points towards a synergistic relationship between this compound and several classes of antibiotics, most notably β-lactams. This synergy often results in a significant reduction in the minimum inhibitory concentration (MIC) of the conventional antibiotic required to inhibit bacterial growth, suggesting that this compound could serve as a valuable adjunct in antibiotic therapy to combat resistant strains.[6][7][8]

Data Presentation: Synergistic Activity of this compound with Antibacterial Agents

The following tables summarize the quantitative data from studies investigating the synergistic effects of this compound with various antibiotics against pathogenic bacteria. The Fractional Inhibitory Concentration Index (FICI) is a common measure of the interaction between two antimicrobial agents. A FICI of ≤ 0.5 is generally considered synergistic.

Table 1: Synergistic Effects of this compound with β-Lactam Antibiotics against Staphylococcus aureus

AntibioticBacterial Strain(s)This compound Concentration (µg/mL)Fold Reduction in Antibiotic MICFICI RangeReference
AmpicillinMethicillin-resistant S. aureus (MRSA)2504–32Not explicitly stated, but synergy reported[6]
AmoxicillinMethicillin-resistant S. aureus (MRSA)2504–128Not explicitly stated, but synergy reported[6]
PiperacillinMethicillin-resistant S. aureus (MRSA)2502–32Not explicitly stated, but synergy reported[6]
β-Lactams (general)Methicillin-resistant S. aureus (MRSA)Not specifiedNot specified0.0039 to 0.25[9][10]

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacteria

BacteriumMIC Range (µg/mL)Reference
Staphylococcus aureus (MSSA)500 - 1000[6]
Staphylococcus aureus (MRSA)250 - 2000[6]
Escherichia coli25[11]
Bacillus subtilis30[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and conventional antibiotics is determined using the agar dilution method as described in several studies.[6][9][10]

  • Bacterial Strains and Inoculum Preparation: Clinical isolates of the target bacteria (e.g., S. aureus) are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration, typically 1 x 10^7 colony-forming units (CFU)/mL.

  • Agar Plate Preparation: A series of Mueller-Hinton agar plates are prepared containing twofold serial dilutions of this compound or the antibiotic to be tested.

  • Inoculation: A small volume of the standardized bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[6][7]

  • Plate Setup: A 96-well microtiter plate is used. Along the x-axis, serial twofold dilutions of antibiotic A are prepared. Along the y-axis, serial twofold dilutions of antibiotic B (in this case, this compound) are prepared. This creates a grid of wells containing various combinations of the two agents.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The turbidity in each well is measured to determine bacterial growth. The Fractional Inhibitory Concentration (FIC) for each agent is calculated as follows:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

  • FICI Calculation: The FICI is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

  • Interpretation:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 1.0: Additive

    • 1.0 < FICI ≤ 4.0: Indifference

    • FICI > 4.0: Antagonism

Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent or combination over time.[6][7]

  • Preparation: Bacterial cultures are grown to the logarithmic phase and then diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in fresh broth.

  • Exposure: The bacterial suspension is exposed to the antimicrobial agent(s) at specific concentrations (e.g., 1x MIC, 2x MIC, or synergistic concentrations determined by the checkerboard assay). A growth control without any antimicrobial is also included.

  • Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Viable Cell Count: The aliquots are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Mandatory Visualization

Mechanism of Action of this compound

The primary antibacterial mechanism of this compound is the disruption of the bacterial cell membrane. This is a physical process rather than an interaction with a specific signaling pathway. The following diagram illustrates this mechanism.

Monolaurin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound Molecules Membrane Lipid Bilayer This compound->Membrane 1. Integration into membrane Membrane->Membrane 2. Disruption of membrane integrity and pore formation Cellular_Components Cellular Components (Ions, ATP, Nucleic Acids) Cell_Death Cell Death Cellular_Components->Cell_Death 4. Leads to Extracellular Space Extracellular Space Cellular_Components->Extracellular Space 3. Leakage of cellular contents

Caption: Mechanism of this compound's antibacterial action on the cell membrane.

Experimental Workflow for Synergy Testing

The following diagram outlines the typical workflow for investigating the synergistic effects of this compound and an antibiotic.

Synergy_Workflow Start Start: Isolate and Culture Bacteria MIC_this compound Determine MIC of This compound Start->MIC_this compound MIC_Antibiotic Determine MIC of Antibiotic Start->MIC_Antibiotic Checkerboard Perform Checkerboard Assay MIC_this compound->Checkerboard MIC_Antibiotic->Checkerboard Calculate_FICI Calculate FICI Checkerboard->Calculate_FICI Interpret_FICI Interpret FICI (Synergy, Additive, Indifference, Antagonism) Calculate_FICI->Interpret_FICI Time_Kill Perform Time-Kill Assay with Synergistic Combination Interpret_FICI->Time_Kill Synergy (FICI <= 0.5) Analyze_Time_Kill Analyze Time-Kill Data Time_Kill->Analyze_Time_Kill Conclusion Conclusion on Synergistic Effect Analyze_Time_Kill->Conclusion

Caption: Workflow for determining the synergistic activity of this compound and antibiotics.

Conclusion

The available scientific literature strongly supports the synergistic interaction of this compound with common antibacterial agents, particularly β-lactams, against resistant bacterial strains like MRSA. This suggests a promising role for this compound as an adjunct therapy to enhance the efficacy of existing antibiotics and potentially overcome resistance. However, there is a notable gap in the research concerning the potential for cross-resistance. While the membrane-disrupting mechanism of this compound makes the development of resistance unlikely, dedicated studies, such as serial passage experiments, are required to provide definitive evidence. Future research should focus on these areas to fully elucidate the therapeutic potential of this compound in the fight against antibiotic resistance.

References

Monolaurin's In Vitro Antimicrobial Efficacy Validated in Animal Infection Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Monolaurin, a monoglyceride derived from lauric acid found in coconut oil, has demonstrated broad-spectrum antimicrobial activity in numerous in vitro studies. Its ability to disrupt the lipid membranes of pathogens makes it a promising candidate for a novel antimicrobial agent. This guide provides a comparative analysis of key in vivo animal studies that have sought to validate these in vitro findings, offering crucial data for researchers in the field of infectious disease and drug development.

Antifungal Efficacy: Candida albicans Oral Infection in Mice

This study validated the in vitro fungicidal activity of this compound against Candida albicans biofilms in a murine model of oral candidiasis.

Experimental Protocol

A study by Seleem et al. (2018) investigated the in vivo antifungal activity of this compound against C. albicans biofilms. An oral fungal infection was established in immunosuppressed Balb/c mice using a bioluminescently engineered strain of C. albicans. The efficacy of this compound was compared against a vehicle control and the standard antifungal drug, nystatin. Mice were treated topically in the oral cavity twice daily for five days. The progression of the infection was monitored using an in vivo imaging system (IVIS) to measure total photon flux, and the fungal burden was also determined by ex vivo microbiological analysis of the excised tongues.

G cluster_setup Model Setup cluster_monitoring Monitoring & Endpoints Immunosuppressed Balb/c Mice Immunosuppressed Balb/c Mice Oral Infection with Bioluminescent C. albicans Oral Infection with Bioluminescent C. albicans Immunosuppressed Balb/c Mice->Oral Infection with Bioluminescent C. albicans This compound (12.5 mM) This compound (12.5 mM) Oral Infection with Bioluminescent C. albicans->this compound (12.5 mM) Vehicle Control (PBS) Vehicle Control (PBS) Oral Infection with Bioluminescent C. albicans->Vehicle Control (PBS) Positive Control (Nystatin 100 mM) Positive Control (Nystatin 100 mM) Oral Infection with Bioluminescent C. albicans->Positive Control (Nystatin 100 mM) Daily IVIS Imaging (5 days) Daily IVIS Imaging (5 days) This compound (12.5 mM)->Daily IVIS Imaging (5 days) Vehicle Control (PBS)->Daily IVIS Imaging (5 days) Positive Control (Nystatin 100 mM)->Daily IVIS Imaging (5 days) Total Photon Flux Measurement Total Photon Flux Measurement Daily IVIS Imaging (5 days)->Total Photon Flux Measurement Tongue Excision Tongue Excision Colony Forming Unit (CFU) Analysis Colony Forming Unit (CFU) Analysis Tongue Excision->Colony Forming Unit (CFU) Analysis

Quantitative Data Summary
Treatment GroupOutcome MeasureResult vs. Vehicle Controlp-value
This compound Total Photon Flux (Days 4 & 5)Significant Decrease<0.05
Colony Forming Units (CFU)/g of tongue tissueSignificant Decrease<0.05
Nystatin Total Photon Flux (Days 4 & 5)Significant Decrease<0.05

Table 1: Efficacy of this compound against C. albicans in vivo.

Signaling Pathway: Modulation of Pro-Inflammatory Cytokines

In vitro co-culture models from related studies have shown that this compound can modulate the host's pro-inflammatory response to C. albicans infection by down-regulating key cytokines.

G C_albicans_Infection C. albicans Infection Host_Cell_Activation Host Cell Activation C_albicans_Infection->Host_Cell_Activation IL1_alpha_beta_Production IL-1α & IL-1β Production Host_Cell_Activation->IL1_alpha_beta_Production This compound This compound This compound->IL1_alpha_beta_Production Inflammation Inflammation IL1_alpha_beta_Production->Inflammation

Antiviral Efficacy: Seneca Valley Virus (SVV) in Piglets

This section details the in vivo validation of this compound's antiviral properties against the non-enveloped Seneca Valley Virus in a piglet model.

Experimental Protocol

In a study by Su et al. (2023), the antiviral activity of this compound against Seneca Valley Virus (SVV) was evaluated in piglets. The study involved a control group, a virus-infected model group, and three this compound treatment groups receiving low, medium, and high doses of this compound. Following SVV infection, piglets were monitored for clinical symptoms, and viral load in feces and blood was quantified. The study also assessed the impact of this compound on inflammatory cytokine levels.

G cluster_setup Model Setup Piglets Piglets SVV Infection SVV Infection Piglets->SVV Infection SVV Model SVV Model SVV Infection->SVV Model This compound (Low Dose) This compound (Low Dose) SVV Infection->this compound (Low Dose) This compound (Medium Dose) This compound (Medium Dose) SVV Infection->this compound (Medium Dose) This compound (High Dose) This compound (High Dose) SVV Infection->this compound (High Dose) Control Control Clinical Symptom Scoring Clinical Symptom Scoring SVV Model->Clinical Symptom Scoring This compound (Low Dose)->Clinical Symptom Scoring This compound (Medium Dose)->Clinical Symptom Scoring This compound (High Dose)->Clinical Symptom Scoring Viral Load (Feces & Blood) Viral Load (Feces & Blood) Inflammatory Cytokine Levels Inflammatory Cytokine Levels

Quantitative Data Summary
Treatment GroupOutcome MeasureResult vs. SVV Model Group
This compound (Dose-dependent) Clinical ManifestationsReduced
Viral Load (Feces & Blood)Reduced
IL-1β, IL-10, TNF-α LevelsSignificantly Decreased (High Dose)
IFN-γ LevelSignificantly Increased (High Dose)

Table 2: Efficacy of this compound against SVV in vivo.

Signaling Pathway: Modulation of Cytokine Response

This compound demonstrated a significant immunomodulatory effect in SVV-infected piglets, characterized by a reduction in pro-inflammatory cytokines and an enhancement of the antiviral cytokine, IFN-γ.

G SVV_Infection SVV Infection Immune_Response Host Immune Response SVV_Infection->Immune_Response Pro_Inflammatory_Cytokines IL-1β, IL-10, TNF-α Immune_Response->Pro_Inflammatory_Cytokines Antiviral_Cytokine IFN-γ Immune_Response->Antiviral_Cytokine This compound This compound This compound->Pro_Inflammatory_Cytokines This compound->Antiviral_Cytokine Inflammation Inflammation Pro_Inflammatory_Cytokines->Inflammation Viral_Clearance Viral_Clearance Antiviral_Cytokine->Viral_Clearance

Antiviral Efficacy: Porcine Epidemic Diarrhea Virus (PEDV) in Piglets

This study provides evidence for this compound's protective effects against the enveloped Porcine Epidemic Diarrhea Virus, a significant pathogen in swine.

Experimental Protocol

A study by Zhang et al. (2022) used a 2x2 factorial design to assess the impact of this compound on PEDV infection in piglets. The four treatment groups were: Control, this compound only (ML), PEDV infection only, and this compound plus PEDV infection (ML+PEDV). Piglets in the this compound groups received 100 mg/kg body weight daily for 7 days prior to PEDV infection. The study evaluated the effects on diarrhea score, intestinal viral load, and serum cytokine levels.

G cluster_pretreatment Pre-treatment (7 days) cluster_infection Infection cluster_groups Final Groups cluster_monitoring Endpoints Piglets Piglets Control_PEDV_Pre Vehicle Piglets->Control_PEDV_Pre ML_MLPEDV_Pre This compound (100 mg/kg BW) Piglets->ML_MLPEDV_Pre Control_ML_Infect No PEDV Control_PEDV_Pre->Control_ML_Infect PEDV_MLPEDV_Infect PEDV Infection ML_MLPEDV_Pre->PEDV_MLPEDV_Infect Control Control Control_ML_Infect->Control ML ML Control_ML_Infect->ML PEDV PEDV PEDV_MLPEDV_Infect->PEDV ML+PEDV ML+PEDV PEDV_MLPEDV_Infect->ML+PEDV Diarrhea Score Diarrhea Score Control->Diarrhea Score ML->Diarrhea Score PEDV->Diarrhea Score ML+PEDV->Diarrhea Score Intestinal Viral Load Intestinal Viral Load Serum Cytokines (IL-6, IL-8) Serum Cytokines (IL-6, IL-8) Proteomics (Interferon Pathway) Proteomics (Interferon Pathway)

Quantitative Data Summary
Treatment GroupOutcome MeasureResult vs. PEDV Group
ML+PEDV Diarrhea ScoreSignificantly Decreased
Intestinal Viral LoadSignificantly Decreased
Serum IL-6 LevelDecreased
Serum IL-8 LevelDecreased

Table 3: Efficacy of this compound against PEDV in vivo.

Signaling Pathway: Regulation of the Interferon Pathway

Proteomic analysis revealed that this compound confers protection against PEDV by regulating interferon-related pathways. This compound helps restore homeostasis by modulating the expression of interferon-stimulated genes (ISGs).

G PEDV_Infection PEDV Infection Interferon_Signaling Interferon Signaling Pathway PEDV_Infection->Interferon_Signaling ISG_Expression Interferon-Stimulated Gene (ISG) Expression Interferon_Signaling->ISG_Expression This compound This compound This compound->Interferon_Signaling Regulates Antiviral_State Establishment of Antiviral State ISG_Expression->Antiviral_State Homeostasis Restoration of Homeostasis Antiviral_State->Homeostasis

Conclusion

The presented in vivo studies provide compelling evidence that this compound's in vitro antimicrobial activity translates to significant efficacy in animal models of fungal and viral infections. In a murine model of oral candidiasis, this compound demonstrated antifungal effects comparable to the standard drug nystatin. In piglet models of both non-enveloped (SVV) and enveloped (PEDV) viral infections, this compound alleviated clinical symptoms and reduced viral loads.

Mechanistically, this compound's efficacy appears to be multi-faceted, involving not only direct antimicrobial action but also modulation of the host's immune response. Specifically, this compound has been shown to down-regulate pro-inflammatory cytokines and regulate the interferon signaling pathway, contributing to a reduction in inflammation and enhanced viral clearance.

These findings underscore the potential of this compound as a therapeutic agent for various infectious diseases. Further research, including pharmacokinetic and toxicological studies, is warranted to advance this compound towards clinical applications in both veterinary and human medicine.

Assessing the Synergistic Antimicrobial Activity of Monolaurin with Essential Oils: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic strategies. One promising avenue is the combination of natural compounds to achieve synergistic effects, potentially lowering required doses and mitigating the development of resistance. This guide provides a comparative analysis of the synergistic antimicrobial activity of monolaurin, a monoglyceride derived from lauric acid, with various essential oils. The information is compiled from recent in vitro and in vivo studies to support further research and development in this area.

Synergistic Antimicrobial Effects: A Data-Driven Overview

Combining this compound with certain essential oils has demonstrated significant synergistic or additive effects against a range of pathogenic microorganisms. This synergy often results in a lower concentration of each agent required to inhibit or kill the microbe compared to their individual applications.

Activity Against Bacteria

Studies have shown that combinations of this compound and essential oils are effective against both Gram-positive and Gram-negative bacteria. Origanum oil, in particular, has been a frequent subject of study. In vitro tests on Staphylococcus aureus showed that while origanum oil and this compound were individually bactericidal at 0.25 mg/mL, a combination of both was equally effective at a concentration of 0.125 mg/mL for each component[1]. This indicates a potentiation of their antimicrobial action. Similar effects have been noted against other bacteria like Helicobacter pylori, which is extremely sensitive to this compound[2][3].

The combination of this compound with other essential oils has also proven effective. Against Listeria monocytogenes, combinations with tarragon, pennyroyal, and spearmint essential oils showed an additive effect[4].

Table 1: Synergistic Antibacterial Activity of this compound and Essential Oils

MicroorganismThis compound (MIC)Essential Oil (Agent)Essential Oil (MIC)Combination (MIC)FIC IndexEffectReference
Staphylococcus aureus (ATCC #14154, #14775)0.25 mg/mLOriganum Oil0.25 mg/mL0.125 mg/mL (each)Not ReportedSynergistic/Additive[1]
Listeria monocytogenesNot ReportedTarragon EONot ReportedNot Reported0.66Additive[4]
Listeria monocytogenesNot ReportedPennyroyal EONot ReportedNot Reported>0.66Additive[4]
Listeria monocytogenesNot ReportedSpearmint EO0.2% (v/v)Not Reported>0.66Additive[4]

Note: The Fractional Inhibitory Concentration (FIC) Index is a measure of the interaction between antimicrobial agents. Generally, an FIC index of ≤ 0.5 indicates synergy, > 0.5 to ≤ 1.0 indicates an additive effect, > 1.0 to < 4.0 indicates indifference, and ≥ 4.0 indicates antagonism.

Activity Against Fungi

While research is more extensive on bacteria, this compound has demonstrated potential antifungal properties. Laboratory studies show it can disrupt the lipid membranes of fungi such as Candida albicans[5]. Essential oils like clove, eucalyptus, and lavender have also shown antifungal capabilities[6]. The synergistic potential of combining these agents against fungal pathogens is a promising but less explored area of research that warrants further investigation.

Experimental Protocols

The assessment of synergistic antimicrobial activity relies on standardized laboratory methods. The following protocols are central to generating the data presented in this guide.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental measurement for assessing antimicrobial efficacy.

Method: Broth Microdilution Assay

  • Preparation: A two-fold serial dilution of the test substance (this compound or essential oil) is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., 10^5 CFU/mL).

  • Controls: Positive (microorganism in broth without antimicrobial) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Analysis: The MIC is determined as the lowest concentration of the agent in which no visible growth (turbidity) is observed.

Synergy Testing: The Checkerboard Assay

The checkerboard method is employed to evaluate the interaction between two antimicrobial agents. It systematically tests a range of concentrations of both agents to identify synergistic, additive, indifferent, or antagonistic effects.

Methodology:

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of Agent A (e.g., this compound) are made along the x-axis, and serial dilutions of Agent B (e.g., an essential oil) are made along the y-axis. This creates a matrix of wells containing various concentration combinations of the two agents.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension and incubated as described for the MIC assay.

  • Data Collection: The MIC of each agent alone and the MIC of each agent in combination with the other are determined.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC Index is calculated to quantify the interaction.

    • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

    • FIC Index (FICI) = FIC of Agent A + FIC of Agent B

The interaction is then classified based on the resulting FICI value as described in the note under Table 1.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_A Serial Dilution of This compound (Agent A) along X-axis plate 96-Well Plate Setup prep_A->plate Horizontal prep_B Serial Dilution of Essential Oil (Agent B) along Y-axis prep_B->plate Vertical inoculate Inoculate all wells with standardized microbe suspension plate->inoculate incubate Incubate plate (e.g., 24h at 37°C) inoculate->incubate observe Observe wells for visible growth (turbidity) incubate->observe calc_fic Calculate FIC Index: FICA + FICB observe->calc_fic interpret Interpret FICI value: (Synergy, Additive, etc.) calc_fic->interpret

Checkerboard Assay Workflow for Synergy Testing.

Proposed Mechanisms of Synergistic Action

The primary mechanism by which this compound and essential oils exert their antimicrobial effects is through the disruption of the microbial cell envelope.[7] Both types of molecules contain lipophilic components that can intercalate into the lipid bilayer of the cell membrane.

  • Membrane Permeabilization: Essential oil components, particularly phenols like carvacrol and thymol found in oregano oil, can destabilize the phospholipid bilayer, increasing its permeability.[3]

  • Disruption of Cell Integrity: this compound is believed to solubilize the lipids and phospholipids in the envelope of pathogens, leading to the disintegration of the membrane.[5][7]

  • Synergistic Effect: When used in combination, the essential oil may first compromise the membrane, facilitating the entry and disruptive action of this compound. This dual-pronged attack can lead to a loss of cellular contents, disruption of critical metabolic processes like energy production, and ultimately, cell death. This proposed mechanism explains why a lower concentration of each compound is needed to achieve a bactericidal or fungicidal effect.

Mechanism_of_Action cluster_agents Antimicrobial Agents cluster_cell Microbial Cell cluster_effects Cellular Effects EO Essential Oil (e.g., Carvacrol) permeability Increased Permeability EO->permeability destabilizes ML This compound disruption Membrane Disintegration ML->disruption solubilizes membrane Cell Membrane (Lipid Bilayer) permeability->ML facilitates entry of leakage Leakage of Cellular Contents permeability->leakage disruption->leakage death Cell Death leakage->death

Proposed Synergistic Mechanism of this compound and Essential Oils.

References

Unveiling the Metabolic Aftermath: A Comparative Analysis of Monolaurin-Treated vs. Untreated Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of antimicrobial agents is paramount. This guide provides a comparative metabolomic analysis of bacteria treated with monolaurin versus untreated controls, offering insights into the metabolic disruption caused by this potent antimicrobial compound derived from lauric acid.

This compound, a monoglyceride of lauric acid found in coconut oil and human breast milk, has long been recognized for its broad-spectrum antimicrobial properties. While its primary mode of action is understood to be the disruption of the bacterial cell membrane, the subsequent cascade of metabolic events within the bacterial cell is a critical area of investigation for elucidating its full antimicrobial effect and potential therapeutic applications. This guide synthesizes available experimental data to present a clear comparison of the metabolic profiles of this compound-treated and untreated bacteria.

Quantitative Metabolomic Data Summary

The following table summarizes the key quantitative changes in metabolites observed in bacteria upon treatment with this compound. The data presented here is based on a study by de Oliveira et al. (2018), which utilized a co-culture model of Aggregatibacter actinomycetemcomitans and human oral cells. While this provides valuable insights, it is important to note that the metabolic changes may be influenced by the presence of host cells.

MetaboliteChange in this compound-Treated BacteriaPutative Implication
Glycerol IncreasedPotential indicator of cell membrane lipid degradation.
Pyruvic Acid IncreasedSuggests alterations in central carbon metabolism, possibly a bottleneck in energy production pathways.
2-Deoxytetronic Acid DecreasedMay indicate disruption of pathways related to nucleotide or amino acid metabolism.
4-Aminobutyric Acid (GABA) DecreasedCould suggest interference with neurotransmitter-like signaling or stress response pathways in bacteria.
Pinitol DecreasedA cyclitol that can act as an osmolyte; its decrease may suggest changes in osmotic stress response.
Glyceric Acid DecreasedA potential intermediate in various metabolic pathways; its reduction could signify broad metabolic disruption.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the results and for designing future studies. The following protocols are generalized from standard bacterial metabolomics workflows and should be adapted based on the specific bacterial species and experimental goals.

Bacterial Culture and this compound Treatment
  • Bacterial Strain: Staphylococcus aureus (or other relevant bacterium) is grown in a suitable liquid medium (e.g., Tryptic Soy Broth) to the mid-logarithmic phase of growth.

  • This compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol) and diluted to the desired final concentration in the culture medium. A vehicle control (medium with the solvent) should be run in parallel.

  • Treatment: The bacterial culture is divided into two groups: one treated with this compound at its minimum inhibitory concentration (MIC) or a sub-MIC, and an untreated control group. Both groups are incubated under the same conditions for a specified period.

Metabolite Quenching and Extraction
  • Quenching: To halt metabolic activity instantaneously, bacterial cells are rapidly harvested and quenched using a cold solvent, typically a methanol-water mixture pre-chilled to -40°C or lower. This step is critical to preserve the in-vivo metabolic state.

  • Extraction: Intracellular metabolites are extracted from the quenched cell pellets using a solvent system, often a mixture of methanol, chloroform, and water, to separate polar and non-polar metabolites. The extraction is typically performed at low temperatures with vigorous vortexing or sonication to ensure efficient cell lysis and metabolite recovery.

  • Sample Preparation: The extracted metabolite solutions are then dried under vacuum and reconstituted in a suitable solvent for analysis by mass spectrometry (LC-MS or GC-MS).

Metabolomic Analysis (LC-MS/GC-MS)
  • Instrumentation: High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) is used for the separation and detection of metabolites.

  • Data Acquisition: Data is acquired in both positive and negative ionization modes to cover a broad range of metabolites.

  • Data Analysis: The raw data is processed using specialized software for peak picking, alignment, and normalization. Statistical analysis (e.g., t-tests, volcano plots) is then performed to identify metabolites that are significantly different between the this compound-treated and untreated groups. Metabolite identification is achieved by comparing the mass-to-charge ratio (m/z) and retention times to known standards or by searching against metabolic databases.

Visualizing the Experimental Workflow and Metabolic Impact

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the currently understood impact of this compound on bacterial metabolism.

Experimental_Workflow cluster_preparation 1. Sample Preparation cluster_processing 2. Metabolite Extraction cluster_analysis 3. Data Analysis Bacterial_Culture Bacterial Culture (e.g., S. aureus) Untreated Untreated Control Bacterial_Culture->Untreated Monolaurin_Treated This compound Treatment Bacterial_Culture->Monolaurin_Treated Quenching Metabolic Quenching (Cold Methanol) Untreated->Quenching Monolaurin_Treated->Quenching Extraction Metabolite Extraction (Methanol/Chloroform/Water) Quenching->Extraction LCMS_GCMS LC-MS / GC-MS Analysis Extraction->LCMS_GCMS Data_Processing Data Processing & Statistical Analysis LCMS_GCMS->Data_Processing Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID

A generalized workflow for the comparative metabolomic analysis of this compound-treated bacteria.

Metabolic_Impact cluster_membrane Cell Membrane Disruption cluster_central_metabolism Central Carbon Metabolism cluster_other_pathways Other Affected Pathways This compound This compound Membrane_Integrity Decreased Membrane Integrity This compound->Membrane_Integrity Primary Target Glycolysis_TCA Glycolysis & TCA Cycle This compound->Glycolysis_TCA Disrupts Amino_Acid_Metabolism Amino Acid/Nucleotide Metabolism This compound->Amino_Acid_Metabolism Impacts Stress_Response Osmotic Stress Response This compound->Stress_Response Affects Lipid_Degradation Lipid Degradation Membrane_Integrity->Lipid_Degradation Glycerol Glycerol (Increased) Lipid_Degradation->Glycerol leads to release of Pyruvic_Acid Pyruvic Acid (Increased) Glycolysis_TCA->Pyruvic_Acid 2-Deoxytetronic Acid\n(Decreased) 2-Deoxytetronic Acid (Decreased) Amino_Acid_Metabolism->2-Deoxytetronic Acid\n(Decreased) 4-Aminobutyric Acid\n(Decreased) 4-Aminobutyric Acid (Decreased) Amino_Acid_Metabolism->4-Aminobutyric Acid\n(Decreased) Pinitol\n(Decreased) Pinitol (Decreased) Stress_Response->Pinitol\n(Decreased)

The metabolic impact of this compound on bacterial cells, highlighting key affected pathways.

Conclusion and Future Directions

The available metabolomic data, though limited, strongly suggests that this compound's antimicrobial activity extends beyond simple membrane disruption, causing significant perturbations in central carbon metabolism, amino acid pathways, and stress response mechanisms. The increase in glycerol and pyruvic acid, coupled with the decrease in other key metabolites, paints a picture of a systemic metabolic collapse within the bacterial cell.

Further research employing untargeted metabolomics on pure bacterial cultures, particularly on clinically relevant strains like Staphylococcus aureus, is crucial to build a more comprehensive and precise understanding of this compound's metabolic impact. Such studies will be invaluable for the rational design of new antimicrobial strategies and for optimizing the use of this compound as a therapeutic agent. This guide serves as a foundational resource to be expanded upon as more quantitative data becomes available.

Safety Operating Guide

Proper Disposal of Monolaurin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper handling and disposal of monolaurin in a laboratory setting. The following procedures are designed to ensure the safety of research personnel and to minimize environmental impact, aligning with standard laboratory safety practices.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its properties and the necessary safety measures. While this compound is generally not classified as a hazardous substance, some safety data sheets indicate it may cause skin, eye, and respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use safety goggles or a face shield.[3][4]

  • Lab Coat: A standard lab coat or other protective clothing is recommended to avoid skin contact.[3][5]

Handling:

  • Use in a well-ventilated area to avoid inhaling dust or fumes.[5]

  • Minimize dust generation and accumulation.[5]

  • Wash hands thoroughly after handling.[5]

  • Avoid contact with skin, eyes, and clothing.[5]

Step-by-Step this compound Disposal Procedures

The primary principle for the disposal of any chemical, including this compound, is to adhere to all local, state, and federal regulations.[5]

Waste Classification

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR 261.3.[5] However, this compound is generally not classified as hazardous waste.[1]

Routine Disposal of Unused this compound

For routine disposal of expired or unwanted this compound:

  • Containerize: Place the this compound in a suitable, clearly labeled, and tightly closed container.[6]

  • Consult Regulations: Refer to your institution's specific waste management policies and local regulations.

  • Transfer to Waste Facility: Dispose of the contents and container at an approved waste disposal plant or through a licensed chemical waste contractor.[5] Do not dispose of as unused product in regular trash unless explicitly permitted by local guidelines.[5]

Disposal of Contaminated Materials

For materials contaminated with this compound (e.g., paper towels, gloves, pipette tips):

  • Segregation: Collect all contaminated solid waste in a designated, robust plastic bag or container.

  • Labeling: Clearly label the container as "this compound Contaminated Waste."

  • Disposal: Dispose of the container according to your institution's chemical or laboratory waste procedures, which typically involves incineration or disposal in a secure landfill via a waste management service.

Accidental Spill Cleanup and Disposal

In the event of a spill, follow these steps to ensure safety and proper containment:

  • Ensure Ventilation: Make sure the area is well-ventilated.

  • Wear PPE: Don appropriate personal protective equipment (gloves, eye protection, lab coat).

  • Containment: Prevent the spill from spreading or entering drains, waterways, or soil.[5][6]

  • Cleanup:

    • For solid spills, carefully sweep or vacuum the material.[5]

    • Absorb with an inert material (e.g., sand, earth, or universal binders) and place it into a suitable, closed disposal container.[3][5]

  • Final Disposal: Label the container with the contents and dispose of it as chemical waste through your institution's environmental health and safety (EHS) office or designated waste management provider.[5]

Important: Do NOT empty this compound or its contaminated solutions into drains or sewers.[2][4][6]

Quantitative Data and Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Physical State White to almost-white crystalline powder
Molecular Formula C₁₅H₃₀O₄
Molecular Weight 274.40 g/mol
Melting Point 63°C
Boiling Point 186°C at 1 mmHg
Relative Density 0.9764 g/cm³
Solubility Not soluble in water
Hazard Classification Generally not classified as hazardous waste[1]

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not detailed in the literature beyond standard chemical waste procedures. The most relevant procedural information pertains to the cleanup of accidental spills, which is a critical aspect of disposal management.

Generalized Protocol for a Solid Chemical Spill (e.g., this compound)

  • Assess the Risk: Immediately alert personnel in the area. Evaluate the size of the spill and any immediate hazards (e.g., proximity to ignition sources, though this compound has no specified flash point).

  • Secure the Area: Restrict access to the spill area. Ensure adequate ventilation.

  • Assemble Materials: Gather a chemical spill kit containing:

    • Appropriate PPE (gloves, safety goggles, lab coat).

    • Absorbent materials (e.g., inert absorbent pads or sand).

    • Scoop or dustpan and brush.

    • Designated, sealable waste container.

    • Hazardous waste labels.

  • Contain and Clean:

    • Gently sweep the solid this compound powder from the outside of the spill inward to minimize dust generation.

    • Place the swept material into the designated waste container.

    • Use a damp cloth or paper towel to wipe the area clean, ensuring all residue is removed. Place the cleaning materials into the waste container.

  • Package for Disposal:

    • Securely seal the waste container.

    • Label the container clearly with "this compound Waste" and any other information required by your institution's EHS department.

  • Decontaminate: Remove and dispose of contaminated PPE in the designated waste container. Wash hands and any affected skin areas thoroughly with soap and water.

  • Report: Report the incident and the disposal of the waste according to your laboratory's standard operating procedures.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

MonolaurinDisposalWorkflow start Start: Handling This compound decision Disposal Required? start->decision routine Routine Disposal (Unused/Expired) decision->routine Yes spill Accidental Spill decision->spill Spill Event containerize Place in Labeled, Sealed Container routine->containerize cleanup Contain & Clean Spill with Inert Material spill->cleanup merge Consolidate Waste containerize->merge cleanup->merge consult Consult Institutional & Local Regulations merge->consult end Dispose via Approved Waste Management Facility consult->end

Caption: Logical workflow for this compound disposal decision-making.

References

Essential Safety and Operational Guide for Handling Monolaurin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and logistical procedures for laboratory professionals working with Monolaurin. Adherence to these protocols is crucial for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended to minimize exposure and ensure safety. The level of protection may vary based on the specific laboratory procedures and the potential for dust generation.

Equipment Specification Purpose Citations
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles.To protect eyes from dust particles.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, polychloroprene).To prevent skin contact.[1][2][4][5]
Body Protection Long-sleeved laboratory coat or clothing. A chemical-resistant apron may also be used.To protect skin from accidental spills.[1][2]
Respiratory Protection A NIOSH- or CEN-certified respirator with a dust filter (e.g., N95 or P1).Required when handling procedures may generate dust.[1][4][6]
Safe Handling and Operational Protocol

Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.

2.1. Engineering Controls

  • Ensure adequate ventilation in the work area.[1][2][3]

  • Use local exhaust ventilation or a chemical fume hood when handling large quantities or if there is a potential for dust formation.[1][7]

2.2. Handling Procedures

  • Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by removing any unnecessary items and ensuring clean surfaces.

  • Dispensing : When weighing or transferring this compound powder, do so in a manner that minimizes dust generation.[1][2][6]

  • General Hygiene : Avoid contact with skin, eyes, and clothing.[1][3] Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly with soap and water after handling and before breaks.[1][3][6]

2.3. Storage

  • Store this compound in a cool, dry, and well-ventilated area.[2][6]

  • Keep the container tightly closed to prevent contamination and moisture absorption.[2][6]

  • Store away from incompatible materials, such as strong oxidizing agents.[7]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures immediately.

3.1. Spills

  • Evacuate : If the spill is large, evacuate personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Prevent further spread of the dust or powder. You can cover the spill with a plastic sheet to prevent it from becoming airborne.[1]

  • Clean-up : Carefully sweep or vacuum the spilled material. Avoid creating dust.[3][6] Place the collected material into a suitable, labeled container for disposal.[2][3]

3.2. Accidental Exposure

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][6] Seek medical attention if irritation persists.

  • Skin Contact : Remove contaminated clothing. Wash the affected skin area with soap and plenty of water.[6][8]

  • Inhalation : Move the affected person to fresh air.[4][8] If breathing is difficult, seek medical attention.

  • Ingestion : Rinse the mouth with water. Do not induce vomiting.[4][8] Seek medical advice.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste this compound

  • Collect waste this compound in a clearly labeled, sealed container.[2][6][8]

  • Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[2][3][8]

4.2. Empty Containers

  • Empty containers may still contain residue.

  • If the container held what is classified as an acutely hazardous waste, it may require triple rinsing with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[9]

  • For non-hazardous waste containers, remove or deface the label before disposal in regular trash.[9]

This compound Handling Workflow

Monolaurin_Handling_Workflow prep Preparation - Wear appropriate PPE - Prepare workspace handling Handling - Minimize dust generation - Use in well-ventilated area prep->handling spill Spill Occurs handling->spill Potential Event exposure Exposure Occurs handling->exposure Potential Event use Use in Experiment handling->use storage Storage - Cool, dry, well-ventilated - Tightly closed container storage->handling Retrieve for later use cleanup Spill Cleanup - Contain and collect - Place in labeled container spill->cleanup first_aid First Aid - Follow exposure protocol - Seek medical attention exposure->first_aid waste_collection Waste Collection - Collect in labeled, sealed container cleanup->waste_collection first_aid->handling Return to work (if safe) use->storage Store unused material use->waste_collection disposal Disposal - Follow institutional and local regulations waste_collection->disposal end End of Process disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.